DBCO-PEG4-Ahx-DM1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C68H89ClN6O17 |
|---|---|
Molecular Weight |
1297.9 g/mol |
IUPAC Name |
[(2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate |
InChI |
InChI=1S/C68H89ClN6O17/c1-45-17-16-22-56(85-8)68(83)43-55(90-66(82)72-68)46(2)64-67(4,92-64)57(42-62(80)74(6)53-40-48(39-45)41-54(84-7)63(53)69)91-65(81)47(3)73(5)60(78)23-10-9-15-29-70-59(77)28-31-86-33-35-88-37-38-89-36-34-87-32-30-71-58(76)26-27-61(79)75-44-51-20-12-11-18-49(51)24-25-50-19-13-14-21-52(50)75/h11-14,16-22,40-41,46-47,55-57,64,83H,9-10,15,23,26-39,42-44H2,1-8H3,(H,70,77)(H,71,76)(H,72,82)/b22-16+,45-17+/t46-,47+,55?,56-,57+,64?,67+,68+/m1/s1 |
InChI Key |
HAGWYLKCEZXKPL-GIYGEEODSA-N |
Isomeric SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG4-Ahx-DM1: Structure, Properties, and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DBCO-PEG4-Ahx-DM1, a pre-eminent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it offers detailed experimental protocols for antibody conjugation and characterization, alongside a summary of its cytotoxic effects and in vivo efficacy. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective application of this potent ADC payload.
Introduction
Antibody-drug conjugates are a transformative class of biotherapeutics engineered for the targeted delivery of cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The judicious selection of the cytotoxic payload and the linker technology is paramount to the success of an ADC. This compound is a state-of-the-art drug-linker conjugate that integrates a potent microtubule inhibitor, DM1, with a versatile linker system designed for bioorthogonal "click" chemistry.
The DBCO (Dibenzocyclooctyne) moiety facilitates a highly efficient and specific copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-modified antibodies. The PEG4 (tetraethylene glycol) spacer enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic profile of the resulting ADC. The Ahx (aminohexanoic acid) component provides an additional spacer. The payload, DM1 (a maytansinoid derivative), is a potent anti-mitotic agent that induces cell death by inhibiting tubulin polymerization.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is a critical determinant of its function, enabling the precise and stable linkage of the DM1 payload to a targeting antibody.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C68H89ClN6O17 | [1] |
| Molecular Weight | 1297.92 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2][3] |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months |
Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is realized through a multi-step process that begins with antibody-mediated targeting and culminates in the cytotoxic action of the DM1 payload.
Caption: Mechanism of action of a this compound ADC.
Once the ADC binds to a specific antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically via endocytosis. The ADC is then trafficked to the lysosome, where the antibody component is degraded by proteases, leading to the release of the DM1 payload. Free DM1 then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of this compound to an antibody and the subsequent characterization of the resulting ADC.
Antibody-Linker Conjugation via SPAAC
This protocol describes the conjugation of an azide-modified antibody with this compound.
Materials:
-
Azide-modified monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns or centrifugal filter units for buffer exchange and purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or centrifugal filter unit.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Remove unreacted this compound and any aggregates by size-exclusion chromatography (SEC) or using a desalting column. The purified ADC should be stored under appropriate conditions (typically at 4°C for short-term storage or -80°C for long-term storage).
-
Caption: Experimental workflow for ADC synthesis.
Characterization of the ADC
4.2.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of ADCs.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Caption: Workflow for DAR determination by HIC-HPLC.
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro potency of the ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the cells and add the antibody solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the antibody concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Quantitative Data
The following tables summarize representative quantitative data for DM1-containing ADCs from various studies.
In Vitro Cytotoxicity of DM1-ADCs
| Cell Line | Antigen | ADC | IC50 (nM) | Reference |
| SK-BR-3 | HER2 | Trastuzumab-DM1 | ~0.05 - 0.08 | |
| BT474 | HER2 | Trastuzumab-DM1 | ~0.5 - 0.8 | |
| Karpas 299 | CD30 | Anti-CD30-MCC-DM1 | 0.06 | |
| N87 | HER2 | H32-DM1 | Not specified | |
| JIMT-1 | HER2 | Trastuzumab-DM1 | Potent inhibition |
In Vivo Efficacy of Trastuzumab-DM1 in Mouse Xenograft Models
| Tumor Model | Treatment | Dose | Outcome | Reference |
| KPL-4 (human breast cancer) | Single i.v. injection | 15 mg/kg | Complete tumor regression | |
| JIMT-1 (trastuzumab-resistant) | Not specified | Not specified | Significant tumor growth inhibition | |
| MMTV-HER2 (trastuzumab-resistant) | Once every 3 weeks (3 injections) | 1-30 mg/kg | Dose-dependent tumor response | |
| BT-474 EEI (trastuzumab-resistant) | Once every 3 weeks (3 injections) | 0.3-15 mg/kg | Dose-dependent tumor response |
Conclusion
This compound is a highly effective and versatile drug-linker conjugate for the development of next-generation antibody-drug conjugates. Its well-defined structure, favorable physicochemical properties, and potent mechanism of action make it an invaluable tool for researchers and drug developers in the field of oncology. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful implementation of this technology in the creation of novel and impactful cancer therapies.
References
Unraveling the Intricacies of Targeted Cytotoxicity: A Technical Guide to the DBCO-PEG4-Ahx-DM1 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of the DBCO-PEG4-Ahx-DM1 drug-linker conjugate, a sophisticated tool in the development of next-generation Antibody-Drug Conjugates (ADCs). By dissecting its constituent components, we will explore the intricate process from targeted delivery to potent cytotoxicity. This guide provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Components and Their Strategic Roles
The this compound conjugate is a meticulously designed construct, with each component playing a crucial role in the overall efficacy and safety profile of the resulting ADC.
-
Dibenzocyclooctyne (DBCO): The Gateway for Bioconjugation DBCO is the linchpin for attaching the drug-linker to the antibody. It is a key reagent in copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the formation of a stable, covalent triazole linkage with an azide-modified antibody under physiological conditions[1][2]. The primary advantage of this copper-free approach is the avoidance of copper-induced cytotoxicity and protein aggregation, ensuring the integrity and function of the monoclonal antibody[1].
-
PEG4 (Polyethylene Glycol, 4 Units): The Pharmacokinetic Modulator The inclusion of a four-unit polyethylene glycol (PEG) spacer serves multiple critical functions. Primarily, it enhances the hydrophilicity of the ADC, which is particularly important when conjugating hydrophobic payloads like DM1[3][4]. This increased water solubility helps to prevent aggregation and improves the overall stability of the ADC in circulation. Furthermore, PEG linkers can create a protective hydrophilic shield around the payload, potentially reducing immunogenicity and improving pharmacokinetic properties, leading to a longer circulation half-life.
-
Aminohexanoic Acid (Ahx): The Flexible Spacer Aminohexanoic acid (Ahx) acts as a flexible and hydrophobic spacer within the linker construct. Its primary role is to provide spatial separation between the bulky antibody and the cytotoxic payload. This separation can mitigate steric hindrance, ensuring that the antibody's binding affinity to its target antigen is not compromised by the presence of the drug. The flexibility of the Ahx component can also facilitate the correct positioning of the DM1 payload for its intracellular target engagement upon release.
-
DM1 (Mertansine): The Cytotoxic Warhead DM1 is a highly potent cytotoxic agent, a derivative of maytansine, that targets microtubules. Its mechanism of action involves binding to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, inhibiting their polymerization and leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death). DM1 is designed for targeted delivery via ADCs to minimize the systemic toxicity associated with unconjugated maytansinoids.
The Stepwise Mechanism of Action of a this compound-based ADC
The therapeutic effect of an ADC constructed with this compound is a multi-step process that relies on the precise coordination of each of its components.
-
Targeted Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.
-
Lysosomal Trafficking and Degradation: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome lead to the degradation of the antibody component of the ADC.
-
Payload Release (Non-Cleavable Linker Context): The DBCO-PEG4-Ahx linker is a non-cleavable linker. This means that the release of the cytotoxic payload is not dependent on a specific chemical trigger within the linker itself but rather on the complete proteolytic degradation of the antibody in the lysosome. This process releases the DM1 payload, still attached to the linker and a residual amino acid from the antibody.
-
Intracellular Cytotoxicity: Once released into the cytoplasm, the DM1-linker-amino acid metabolite binds to tubulin, exerting its potent anti-mitotic effect. This disruption of the microtubule network leads to cell cycle arrest and ultimately, apoptosis of the cancer cell.
Quantitative Data Summary
While specific quantitative data for an ADC constructed with the exact this compound linker-drug is often proprietary, the following tables provide representative data for ADCs with similar components to illustrate expected performance metrics.
Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs
| ADC | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-emtansine (T-DM1) | HER2 | HER2-positive breast cancer cells | ~200 | |
| Representative DM1-ADC | Target X | Antigen-positive cell line | 0.1 - 10 | General Expectation |
Note: IC50 values are highly dependent on the target antigen expression levels, the specific antibody used, and the cell line being tested.
Table 2: Impact of PEG Linkers on ADC In Vivo Efficacy (Representative Data)
| ADC Construct | Linker | Tumor Growth Inhibition (%) | Reference |
| Affibody-MMAE | No PEG | Lower | |
| Affibody-PEG4-MMAE | PEG4 | Moderate Improvement | |
| Affibody-PEG10k-MMAE | PEG10k | Significant Improvement |
Note: This data illustrates the general trend that longer PEG chains can improve in vivo efficacy by enhancing pharmacokinetic properties.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and validate the mechanism of action of an ADC constructed with this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC construct (this compound conjugated to the antibody of interest)
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the medium from the cells and add the ADC and control antibody dilutions to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Antibody Internalization Assay (Flow Cytometry)
This assay quantifies the amount of ADC that is internalized by the target cells over time.
Materials:
-
Target antigen-positive cell line
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Complete cell culture medium
-
Cold PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Prepare a working solution of the fluorescently labeled ADC in complete culture medium.
-
Remove the medium from the cells and add the ADC solution.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control for internalization, incubate one set of cells at 4°C for the longest time point.
-
At each time point, wash the cells twice with cold PBS to stop internalization and remove surface-bound ADC.
-
Detach the cells using trypsin-EDTA, neutralize with complete medium, and transfer to flow cytometry tubes.
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population. An increase in MFI over time at 37°C compared to the 4°C control indicates internalization.
Experimental Workflow and Logical Relationships
The development and characterization of an ADC follow a logical progression of experiments to validate its efficacy and mechanism of action.
Conclusion
The this compound drug-linker conjugate represents a sophisticated and highly engineered component for the construction of antibody-drug conjugates. Its design leverages the stability and specificity of copper-free click chemistry for conjugation, the pharmacokinetic benefits of PEGylation, the spatial advantages of an aminohexanoic acid spacer, and the potent cytotoxicity of the DM1 payload. A thorough understanding of its multi-step mechanism of action, from targeted delivery to intracellular payload release and cytotoxicity, is paramount for the rational design and successful clinical translation of novel ADCs. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of ADCs utilizing this advanced linker-drug technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Dibenzocyclooctyne (DBCO) in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzocyclooctyne (DBCO) and its central role in copper-free click chemistry, a bioorthogonal reaction platform that has revolutionized bioconjugation, diagnostics, and drug development.
Introduction: The Advent of Copper-Free Click Chemistry
Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes a class of reactions that are highly reliable, selective, and efficient.[1][2] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limits its application in living systems.[2][3][4] This limitation spurred the development of copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this realm, DBCO has emerged as a key reagent, enabling rapid and bioorthogonal conjugations without the need for a toxic metal catalyst.
The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The high reactivity of DBCO is attributed to the significant ring strain within its cyclooctyne structure. This inherent strain is released upon the [3+2] cycloaddition reaction with an azide, forming a stable triazole linkage. This process is a concerted cycloaddition, meaning it does not involve a metal intermediate. The reaction is highly selective, with the DBCO and azide moieties reacting exclusively with each other, even in the complex milieu of biological systems. This bioorthogonality ensures that DBCO does not interfere with native biological processes.
Key Advantages of DBCO in Bioconjugation
The unique properties of DBCO make it an invaluable tool for researchers. Its primary advantages include:
-
Biocompatibility : The elimination of the cytotoxic copper catalyst makes it ideal for in vivo applications, including live cell imaging and targeted drug delivery.
-
High Efficiency and Fast Kinetics : The strain-promoted nature of the reaction leads to high yields and rapid reaction rates, even at low concentrations.
-
Bioorthogonality : DBCO and azides are abiotic functional groups that do not react with naturally occurring functional groups in biological systems, ensuring high specificity.
-
Stability : Both DBCO- and azide-functionalized molecules exhibit long-term stability under physiological conditions.
-
Mild Reaction Conditions : The reaction proceeds efficiently in aqueous buffers at physiological temperature and pH.
Applications in Research and Drug Development
The versatility of DBCO-mediated copper-free click chemistry has led to its widespread adoption in various fields:
-
Bioconjugation : The precise and efficient labeling of biomolecules such as proteins, nucleic acids, and lipids.
-
Drug Discovery and Development : The synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). DBCO linkers can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
Molecular Imaging : The attachment of imaging agents to targeting ligands for in vivo imaging applications.
-
Materials Science : The functionalization of surfaces, hydrogels, and nanoparticles. For instance, DBCO-functionalized gold nanoparticles can be used for targeted drug delivery and biosensing.
-
Radiolabeling : The efficient incorporation of radioisotopes into biomolecules for applications in diagnostics and therapy.
Quantitative Data
The efficiency and kinetics of DBCO-based reactions are critical for experimental design. The following tables summarize key quantitative data.
Table 1: Reaction Kinetics of DBCO with Azides
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |
| DBCO with Benzyl Azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | |
| DBCO with Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) |
Table 2: Stability of DBCO-Conjugates
| Parameter | Value | Conditions | Reference(s) |
| DBCO modified goat IgG reactivity loss | 3-5% | Over 4 weeks at 4°C or -20°C | |
| Half-life of DBCO-Azide linkage in presence of GSH | ~71 minutes | Serum | |
| BCN-Azide linkage half-life in presence of GSH | ~6 hours | Serum |
Note: BCN (Bicyclononyne) is another strained alkyne used in copper-free click chemistry and is shown for comparison.
Table 3: General Reaction Parameters
| Parameter | Recommended Value | Notes | Reference(s) |
| Reaction Time | 2 - 12 hours | Can be longer at 4°C to improve efficiency | |
| Molar Excess of DBCO Reagent (for protein labeling) | 10 to 50-fold | Dependent on protein concentration | |
| Molar Excess of Azide Reagent (for conjugation) | 1.5 to 4-fold | Relative to the DBCO-labeled molecule | |
| UV-Vis Absorbance Maximum for DBCO | ~310 nm | Useful for monitoring the reaction and determining the degree of labeling |
Experimental Protocols
The following are detailed methodologies for common experimental procedures involving DBCO.
Protocol 1: Labeling of an Amine-Containing Protein with DBCO-NHS Ester
This protocol describes the labeling of a protein, such as an antibody, with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine residues).
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or spin filtration device
Procedure:
-
Prepare the Protein Solution : Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare the DBCO-NHS Ester Stock Solution : Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction :
-
Add a 10- to 50-fold molar excess of the DBCO-NHS ester solution to the protein solution. For protein concentrations ≤ 5 mg/mL, a 10-fold molar excess is recommended, while for concentrations < 5 mg/mL, a 20- to 50-fold excess may be necessary.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench the Reaction : Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purify the DBCO-labeled Protein : Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or spin filtration.
-
Characterization and Storage : Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO). Store the DBCO-functionalized protein at -20°C, avoiding buffers containing azides.
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-activated protein and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reactants : Prepare the azide-containing sample in the reaction buffer.
-
Click Reaction :
-
Add the DBCO-labeled protein to the azide-functionalized molecule. A 1.5- to 4-fold molar excess of the azide reagent is recommended.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification : Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove any unreacted starting materials.
-
Validation : Validate the formation of the conjugate using techniques such as SDS-PAGE, which should show a shift in molecular weight, or HPLC.
Conclusion
DBCO has become an indispensable reagent in the field of chemical biology and drug development. Its role in facilitating copper-free click chemistry has provided researchers with a powerful tool for the precise and efficient modification of biomolecules in their native environments. The continued development of DBCO-based reagents and methodologies promises to further expand the horizons of bioconjugation and its applications in medicine and biotechnology.
References
The Pivotal Role of the PEG4 Spacer in Drug-Linker Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the efficacy of drug-linker conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is critically dependent on the thoughtful design of each component. The linker, which bridges the targeting moiety to the therapeutic payload, is a key determinant of the conjugate's overall performance, influencing its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. Among the various linker technologies, the incorporation of a discrete polyethylene glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) unit, has become a cornerstone strategy for optimizing the properties of these complex biologics.
This technical guide provides an in-depth exploration of the function of the PEG4 spacer in drug-linker conjugates. It details the physicochemical advantages conferred by this hydrophilic spacer, presents quantitative data on its impact on conjugate performance, outlines detailed experimental protocols for its use, and visualizes its role in relevant biological pathways and experimental workflows.
Core Functions of the PEG4 Spacer
The inclusion of a PEG4 spacer in a drug-linker conjugate imparts several crucial benefits that address common challenges in the development of these therapeutics.[1] These advantages primarily stem from the inherent properties of the polyethylene glycol chain: its hydrophilicity, flexibility, and defined length.
Enhanced Hydrophilicity and Solubility: One of the most significant contributions of the PEG4 spacer is the increased hydrophilicity it confers upon the conjugate.[1][2] Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the conjugate, compromising its stability and manufacturability.[3] The PEG4 spacer acts as a solubilizing agent, creating a hydration shell that shields the hydrophobic drug and prevents aggregation.[4] This improved solubility is particularly critical for developing ADCs with higher drug-to-antibody ratios (DARs).
Improved Pharmacokinetics: The PEGylation of bioconjugates is a well-established strategy to improve their pharmacokinetic profile. The hydrophilic nature of the PEG4 spacer increases the hydrodynamic radius of the conjugate, which can reduce its clearance rate and extend its circulation half-life. This leads to increased overall drug exposure (Area Under the Curve - AUC) at the target site, potentially enhancing therapeutic efficacy.
Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the targeting molecule (e.g., an antibody) and the payload. This separation is crucial for maintaining the biological activity of the antibody by preventing the payload from interfering with its antigen-binding site. This spacing also ensures that the payload is accessible to its target once the conjugate reaches its destination. In the context of PROTACs, the linker length is critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Modulation of Drug-to-Antibody Ratio (DAR): While the conjugation chemistry and the number of available sites on the antibody are primary determinants of the DAR, the inclusion of a PEG spacer can influence the efficiency of the conjugation reaction. For some hydrophobic linker-payloads, the presence of a PEG spacer can improve their solubility in aqueous conjugation buffers, potentially leading to higher and more homogenous DAR values.
Quantitative Impact of PEG4 Spacers
The benefits of incorporating a PEG4 spacer are not merely qualitative. Numerous studies have provided quantitative data demonstrating the positive impact of PEGylation on the performance of drug-linker conjugates. The following tables summarize key findings from comparative studies.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 9,800 | 6.0 |
Data adapted from a study optimizing a glucuronide-MMAE linker, demonstrating that increasing PEG length improves pharmacokinetic parameters, with a plateau effect observed around 8 PEG units.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Construct | Linker Type | Target Cell Line | IC50 (nM) |
| Trastuzumab-MMAE | Non-cleavable, PEGylated (e.g., with PEG4) | HER2-positive (e.g., BT-474) | Typically 0.1 - 10 |
| Trastuzumab-MMAE | Cleavable (e.g., Val-Cit) | HER2-positive (e.g., BT-474) | Typically 0.01 - 1 |
| Trastuzumab-MMAE | Non-cleavable, Non-PEGylated (e.g., SMCC) | HER2-positive (e.g., BT-474) | Typically 0.5 - 20 |
Note: IC50 values are illustrative and can vary significantly based on the specific antibody, payload, linker chemistry, DAR, and cell line used. Generally, cleavable linkers can exhibit higher in vitro potency. Lower IC50 values indicate higher potency.
Table 3: Impact of PEGylation on ADC Aggregation
| ADC Construct | Linker Type | Stress Condition | % Aggregate Formation |
| Trastuzumab-DM1 | Non-PEGylated Linker | Thermal Stress (e.g., 40°C) | High (e.g., >10%) |
| Trastuzumab-DM1 | Pendant PEG (e.g., 2 x 12 units) Linker | Thermal Stress (e.g., 40°C) | Low (e.g., <5%) |
Data adapted from studies showing that PEGylated linkers, particularly in a pendant configuration, significantly reduce the propensity for ADC aggregation under stress conditions.
Experimental Protocols
The successful implementation of PEG4 spacers in drug-linker conjugates relies on robust and well-defined experimental protocols. The two most common conjugation chemistries involve the reaction of N-hydroxysuccinimide (NHS) esters with primary amines (e.g., lysine residues on antibodies) and the reaction of maleimides with sulfhydryl groups (e.g., from reduced cysteine residues).
Protocol 1: NHS-Ester-PEG4 Conjugation to Primary Amines
This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to an antibody.
Materials:
-
Antibody solution (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-PEG4-Linker stock solution (10 mM in anhydrous DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
NHS-Ester-PEG4-Linker Preparation: Allow the vial of NHS-ester-PEG4-linker to equilibrate to room temperature before opening to prevent moisture condensation. Just prior to use, dissolve the linker in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS-PEG4-linker stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody-linker pair.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting ADC from excess linker and quenching reagent using a desalting column or SEC.
-
Characterization: Characterize the purified ADC to determine the protein concentration, average DAR, and percentage of aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.
Protocol 2: Maleimide-PEG4 Conjugation to Sulfhydryl Groups
This protocol describes the conjugation of a maleimide-functionalized PEG4 linker to a reduced antibody.
Materials:
-
Antibody solution (2-10 mg/mL in a suitable buffer, e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
Maleimide-PEG4-Linker stock solution (10 mM in DMSO)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Purification system (e.g., SEC column)
Procedure:
-
Antibody Reduction: Partially reduce the antibody by adding a controlled molar excess of a reducing agent like TCEP to expose free sulfhydryl groups in the hinge region. Incubate for 1-2 hours at 37°C.
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column, buffer exchanging the reduced antibody into a conjugation buffer (e.g., PBS with EDTA, pH 7.0).
-
Maleimide-PEG4-Linker Preparation: Prepare a 10 mM stock solution of the Maleimide-PEG4-linker in DMSO immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG4-linker stock solution to the reduced antibody solution.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Quench the reaction by adding a quenching solution to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using SEC to remove unreacted linker and other small molecules.
-
Characterization: Characterize the purified ADC for protein concentration, DAR, and aggregation as described in Protocol 1.
Visualization of Pathways and Workflows
Understanding the biological context and the experimental processes involved in the development of drug-linker conjugates is crucial. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: Mechanism of a HER2-targeted ADC with a PEG4 spacer.
Caption: PROTAC-mediated targeted protein degradation.
Caption: A streamlined workflow for ADC development and evaluation.
Conclusion
The PEG4 spacer, though a relatively small component in the intricate architecture of a drug-linker conjugate, plays a disproportionately large role in its ultimate therapeutic success. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The strategic incorporation of a PEG4 spacer can lead to conjugates with improved therapeutic windows, characterized by enhanced efficacy and reduced toxicity. The detailed protocols and workflows provided in this guide offer a practical framework for the application of PEG4 technology in the rational design of next-generation targeted therapies. As the field of drug-linker conjugates continues to evolve, the versatile and beneficial properties of the PEG4 spacer will undoubtedly ensure its continued prominence as a critical tool for drug development professionals.
References
Mertansine (DM1) as a Microtubule Inhibitor: A Technical Guide
Executive Summary
Mertansine, also known as DM1, is a potent thiol-containing maytansinoid that functions as a highly effective microtubule inhibitor.[1][2] Derived from the natural product maytansine, DM1 was developed to mitigate the systemic toxicity associated with its parent compound while enabling targeted delivery to cancer cells.[3] It is a critical component of several antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs the cytotoxic payload specifically to tumor cells.[1] Mertansine exerts its antimitotic effects by binding to tubulin and disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This technical guide provides an in-depth overview of the mechanism of action of mertansine, quantitative data on its efficacy, and detailed protocols for key experimental assays relevant to its study.
Introduction to Microtubule Dynamics and Mertansine
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a variety of essential cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The critical role of microtubule dynamics in mitosis makes them a prime target for anticancer therapies.
Microtubule-targeting agents (MTAs) are a class of drugs that interfere with these dynamics. They are broadly categorized as either microtubule-stabilizing or -destabilizing agents. Mertansine (DM1) falls into the latter category. It is a derivative of maytansine, a natural ansa macrolide that showed potent anticancer activity but was limited by severe systemic toxicity in clinical trials. The synthesis of DM1 introduced a thiol group, allowing it to be conjugated to antibodies, thereby creating ADCs that selectively deliver the potent cytotoxic agent to cancer cells, increasing the therapeutic window.
Mechanism of Action
Mertansine's primary mechanism of action is the inhibition of tubulin polymerization. It binds to the maytansine site on β-tubulin, which is distinct from other well-characterized binding sites for agents like colchicine and vinca alkaloids. By occupying this site, mertansine sterically hinders the longitudinal interactions between tubulin dimers, effectively preventing their assembly into microtubules.
At sub-nanomolar concentrations, mertansine and its metabolites potently suppress the dynamic instability of microtubules. This involves the suppression of key dynamic parameters, including the rates of microtubule growth and shortening, as well as the frequencies of "catastrophe" (the switch from growth to shortening) and "rescue" (the switch from shortening to growth). The high-affinity binding of mertansine to the ends of microtubules is thought to be responsible for this potent suppression of dynamics. The disruption of microtubule function leads to a cascade of cellular events:
-
Mitotic Block: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis.
-
Cell Cycle Arrest: Cells accumulate in the G2/M phase of the cell cycle.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Mechanism of action of Mertansine (DM1) as a microtubule inhibitor.
Quantitative Data
The potency of mertansine has been quantified through various in vitro assays. The following tables summarize key data on its tubulin polymerization inhibition, binding affinity, and cytotoxicity in cancer cell lines.
Table 1: In Vitro Tubulin Polymerization Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of microtubule assembly by DM1 and related maytansinoids.
| Compound | IC50 (µM) | Comments | Reference |
| Maytansine | 1.0 ± 0.02 | Parent compound. | |
| S-methyl DM1 | 4.0 ± 0.1 | A cellular metabolite of DM1 conjugates. | |
| S-methyl DM4 | 1.7 ± 0.4 | A cellular metabolite of DM4 conjugates. |
Table 2: Binding Affinity to Tubulin and Microtubules
This table shows the dissociation constants (KD) for the binding of DM1 and maytansine to tubulin and assembled microtubules. Lower KD values indicate higher binding affinity.
| Compound | Target | KD (µM) | Comments | Reference |
| Maytansine | Tubulin | 0.86 ± 0.23 | Binding to soluble tubulin dimers. | |
| S-methyl DM1 | Tubulin | 0.93 ± 0.22 | Binding to soluble tubulin dimers. | |
| S-methyl DM1 | Microtubules | 0.1 ± 0.05 | High-affinity binding to sites on assembled microtubules (likely ends). |
Table 3: In Vitro Cytotoxicity (IC50) of DM1 and T-DM1
This table summarizes the half-maximal inhibitory concentration (IC50) values of free DM1 and the antibody-drug conjugate Trastuzumab Emtansine (T-DM1) against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| DM1 | B16F10 | Melanoma | 0.092 µg/mL | |
| DM1 | Multiple Lines | Various | 0.79–7.2 nM | |
| DM1 | KB | Epidermoid Carcinoma | 1.1 nM | |
| T-DM1 | KMCH-1 | Biliary Tract Cancer (HER2-high) | 0.031 µg/mL | |
| T-DM1 | Mz-ChA-1 | Biliary Tract Cancer (HER2-high) | 1.3 µg/mL | |
| T-DM1 | KKU-100 | Biliary Tract Cancer (HER2-low) | 4.3 µg/mL | |
| T-DM1 | MDA-MB-361 | Breast Cancer | ~0.2 nM (initial) | |
| T-DM1 | SK-BR-3 | Breast Cancer (HER2 3+) | <10 nM | |
| T-DM1 | BT-474 | Breast Cancer | ~10 nM |
Experimental Protocols
Accurate characterization of microtubule-targeting agents relies on standardized and reproducible experimental protocols. This section details the methodologies for key in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This biochemical assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring changes in light absorbance.
Materials:
-
Lyophilized porcine tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
Guanosine triphosphate (GTP) solution (10 mM)
-
Mertansine (DM1) stock solution (in DMSO)
-
96-well, half-area, clear-bottom microplate
-
Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Reconstitute tubulin in G-PEM buffer to a final concentration of 4 mg/mL (40 µM). Prepare a 1 mM working solution of GTP in G-PEM buffer. Prepare serial dilutions of DM1 in G-PEM buffer; include a DMSO-only vehicle control. Keep all reagents on ice.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the desired concentration of DM1 or vehicle control.
-
Initiation: To initiate polymerization, add the tubulin solution and GTP (final concentration 1 mM) to each well. Mix gently by pipetting.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance (OD340) as a function of time. The rate and extent of polymerization in the presence of DM1 are compared to the vehicle control to determine the inhibitory effect. The IC50 value is calculated from a dose-response curve.
Caption: Workflow for the in vitro tubulin polymerization assay.
Quantitative Cell-Based Microtubule Content Assay
This assay quantifies the amount of intact microtubules within cells following drug treatment, providing a cellular-level assessment of a compound's depolymerizing activity.
Materials:
-
Adherent cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well black, clear-bottom microplates
-
Mertansine (DM1) stock solution (in DMSO)
-
Microtubule-stabilizing extraction buffer (e.g., OPT buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, 0.5% Triton X-100, 10% glycerol, pH 6.8)
-
4% formaldehyde in PBS
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: HRP-conjugated or fluorescently-labeled secondary antibody
-
Luminescent or fluorescent substrate
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well microplate at an appropriate density (e.g., 7,500 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of DM1 concentrations (e.g., 1 nM to 5000 nM) and a DMSO vehicle control for a short duration (e.g., 30 minutes) at 37°C.
-
Permeabilization and Lysis: Aspirate the medium and gently add pre-warmed (37°C) microtubule-stabilizing extraction buffer to each well for 10 minutes. This step lyses the cells while preserving the polymerised microtubule network and washing away soluble tubulin dimers.
-
Fixation: Aspirate the buffer and fix the remaining cellular structures with 4% formaldehyde for at least 20 minutes at room temperature.
-
Immunostaining: Wash the wells with PBS containing 0.1% Tween-20. Block non-specific binding with a blocking buffer (e.g., PBS with 3% BSA). Incubate with a primary anti-α-tubulin antibody, followed by incubation with an appropriate secondary antibody.
-
Detection: Add the chemiluminescent or fluorescent substrate and immediately measure the signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of polymerized tubulin remaining in the cells. Results are often expressed as a percentage of the resistant microtubule network compared to the DMSO control. An IC50 value, the concentration at which 50% of the microtubule network is depolymerized, can be calculated.
Caption: Workflow for the quantitative cell-based microtubule content assay.
Cell Viability / Cytotoxicity Assay
This assay measures the dose-dependent effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
96-well clear cell culture plates
-
Mertansine (DM1) stock solution (in DMSO)
-
Cell viability reagent (e.g., PrestoBlue™, MTT, CellTiter-Glo®)
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of DM1 to the wells. Include a vehicle-only control and a no-cell background control.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Data Analysis: After subtracting background, calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Conclusion
Mertansine (DM1) is a powerful microtubule-destabilizing agent that has been successfully harnessed as a cytotoxic payload in antibody-drug conjugates. Its well-defined mechanism of action, involving the direct inhibition of tubulin polymerization by binding to the maytansine site, leads to potent antimitotic activity and cancer cell death. The quantitative data consistently demonstrate its efficacy at nanomolar and sub-nanomolar concentrations. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of DM1 and the development of next-generation microtubule-targeting agents for cancer therapy.
References
An In-depth Technical Guide to Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of antibody-drug conjugates (ADCs), a rapidly advancing class of biopharmaceuticals. ADCs leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] We will delve into the core components, mechanisms of action, development and manufacturing processes, critical quality attributes, and the key experimental protocols essential for the successful research and development of these complex therapeutics.
Core Components of an Antibody-Drug Conjugate
An ADC is a tripartite molecule, meticulously designed by integrating three key components: a monoclonal antibody, a chemical linker, and a cytotoxic payload.[3][4][5] The coordinated function of these elements is paramount to the ADC's overall efficacy and safety.
-
Monoclonal Antibody (mAb) : The mAb is the targeting component, engineered to bind with high specificity and affinity to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells with limited expression on healthy tissues. The choice of target antigen is critical; it should exhibit high expression on tumor cells and undergo efficient internalization upon antibody binding to deliver the ADC intracellularly. IgG1 is the most common isotype used for ADCs due to its stability and favorable production methods.
-
Cytotoxic Payload : The payload is a highly potent small-molecule drug capable of inducing cell death at sub-nanomolar concentrations. These agents are often too toxic for systemic administration on their own. Common payload classes include microtubule inhibitors (e.g., auristatins like MMAE, maytansinoids like DM1) and DNA-damaging agents (e.g., calicheamicins, duocarmycins).
-
Linker : The linker covalently connects the payload to the antibody. Its design is critical for the overall performance of the ADC, as it must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while allowing for efficient payload release once inside the target cell.
Linkers are broadly categorized into two types: cleavable and non-cleavable.
-
Cleavable Linkers : These are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH in lysosomes (acid-labile hydrazones), high concentrations of reducing agents like glutathione (disulfide linkers), or the presence of specific enzymes like cathepsins (peptide linkers).
-
Non-cleavable Linkers : These linkers, such as thioether-based linkers (e.g., SMCC), require the complete lysosomal degradation of the antibody to release the payload. This process results in the release of the payload with an attached amino acid residue from the antibody.
| Linker Type | Cleavage Mechanism | Typical Location of Release | Key Characteristics |
| Cleavable | |||
| Hydrazone | Acid Hydrolysis | Endosome / Lysosome (pH 5-6) | Sensitive to acidic environments, enabling pH-dependent drug release. |
| Disulfide | Reduction | Cytoplasm (High Glutathione) | Exploits the higher reducing potential inside cells compared to the bloodstream. |
| Dipeptide (e.g., Val-Cit) | Enzymatic Cleavage (Cathepsin B) | Lysosome | High plasma stability with specific release by lysosomal proteases. |
| Non-Cleavable | |||
| Thioether (e.g., SMCC) | Proteolytic Degradation | Lysosome | Relies on complete antibody catabolism to release the payload; generally higher plasma stability. |
Mechanism of Action (MOA)
The therapeutic effect of an ADC is achieved through a multi-step process that ensures targeted cell killing.
-
Circulation and Target Binding : Following intravenous administration, the ADC circulates through the bloodstream. The mAb component selectively binds to its target antigen on the surface of cancer cells.
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis, and trafficked into endosomal and lysosomal compartments.
-
Payload Release : Inside the lysosome, the linker is cleaved (for cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the active cytotoxic payload into the cytoplasm.
-
Cytotoxicity : The released payload exerts its cell-killing effect by interfering with critical cellular processes, such as disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis.
-
Bystander Effect : Some ADCs with membrane-permeable payloads can induce a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative cancer cells. This is particularly beneficial in treating tumors with heterogeneous antigen expression.
ADC Development and Manufacturing Workflow
The production of an ADC is a complex, multi-step process that involves the manufacturing of the individual components followed by conjugation and purification.
Conjugation Chemistries
The method of attaching the linker-payload to the mAb is a critical process parameter. Early methods involved stochastic conjugation to endogenous lysine or cysteine residues, resulting in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. More advanced, site-specific conjugation technologies are now employed to produce more homogeneous ADCs with a precisely controlled DAR, leading to improved pharmacokinetics and a wider therapeutic window.
Purification
Following conjugation, purification is required to remove unconjugated antibodies, excess linker-payload, and other process-related impurities. Common purification techniques include Tangential Flow Filtration (TFF) for buffer exchange and removal of small molecules, and various chromatography methods.
-
Tangential Flow Filtration (TFF) : Widely used for buffer exchange and removing unconjugated drug-linkers.
-
Hydrophobic Interaction Chromatography (HIC) : Separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs. It is effective for removing aggregates and species with different DAR values.
-
Size Exclusion Chromatography (SEC) : Used to remove aggregates and residual small molecule impurities.
-
Ion Exchange Chromatography (IEX) : Separates molecules based on charge and can remove charge variants and other impurities.
Critical Quality Attributes (CQAs) and Analytical Characterization
Ensuring the quality, safety, and efficacy of ADCs requires meticulous analytical characterization. Key CQAs include the drug-to-antibody ratio (DAR), drug load distribution, and linker stability.
Drug-to-Antibody Ratio (DAR)
DAR is one of the most important quality attributes, defining the average number of payload molecules conjugated to each antibody. It directly impacts both the potency and the safety of the ADC. A variety of analytical techniques are used to measure and characterize DAR.
| Technique | Principle | Information Provided | Advantages/Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at wavelengths specific to the antibody and the drug. | Average DAR only. | Simple and fast, but less accurate and provides no information on drug distribution. Can be skewed by free drug. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with DAR. | Average DAR, drug load distribution, and percentage of unconjugated antibody. | Standard method for cysteine-conjugated ADCs; non-denaturing. Incompatible with MS. |
| Reversed-Phase Liquid Chromatography (RP-HPLC) | Separates reduced ADC light and heavy chains based on hydrophobicity. | Average DAR and distribution at the subunit level. | Denaturing conditions. Compatible with mass spectrometry. |
| Mass Spectrometry (LC-MS) | Measures the mass of intact or fragmented ADC to determine the number of conjugated payloads. | Precise average DAR, drug load distribution, and identification of different ADC forms. | Highly accurate and provides detailed structural information. Requires specialized equipment. |
Linker Stability
The stability of the linker is crucial for minimizing off-target toxicity. Stability is assessed both in vitro (e.g., in plasma) and in vivo. Premature release of the payload in circulation is a major safety concern.
Key Experimental Protocols
Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective : To determine the average DAR and drug load distribution of a cysteine-linked ADC.
Methodology :
-
System Preparation : Equilibrate an HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Sample Injection : Inject the ADC sample onto the equilibrated column.
-
Elution : Elute the bound species using a decreasing salt gradient, with a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol). ADC species will elute in order of decreasing hydrophobicity (i.e., DAR 8, 6, 4, 2, and 0).
-
Detection : Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis : Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100.
Protocol: In Vitro Cell Cytotoxicity Assay
Objective : To determine the potency (IC50) of an ADC against a target-expressing cancer cell line.
Methodology :
-
Cell Seeding : Seed target-positive cancer cells (e.g., HER2-positive SK-BR-3) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells and cells treated with a non-targeting control ADC as controls.
-
Incubation : Incubate the plate for a defined period (e.g., 72-120 hours) under standard cell culture conditions.
-
Viability Assessment : Measure cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®).
-
Data Analysis : Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol: In Vivo Linker Stability Assessment by LC-MS/MS
Objective : To quantify the premature release of free payload from an ADC in circulation in an animal model.
Methodology :
-
Animal Dosing : Administer the ADC intravenously to a relevant animal model (e.g., mice or rats).
-
Sample Collection : Collect blood samples at various time points post-administration and process them to obtain plasma.
-
Sample Preparation : Precipitate proteins from the plasma samples using an organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant, which contains the small-molecule free payload.
-
LC-MS/MS Analysis : Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a standard curve prepared with known concentrations of the payload to quantify its concentration in the plasma samples.
-
Data Analysis : Plot the concentration of the free payload over time to assess the rate of premature release and determine the stability of the linker in vivo.
Signaling Pathways and ADC Intervention
ADCs can exert their anti-tumor effects not only by delivering a cytotoxic payload but also by modulating the signaling pathways associated with their target antigen. For example, ADCs targeting growth factor receptors like HER2 can inhibit downstream signaling pathways critical for cell growth and survival, such as the PI3K/Akt and MAPK pathways.
Conclusion and Future Perspectives
Antibody-drug conjugates have become a cornerstone of targeted cancer therapy, with numerous approved products and a robust clinical pipeline. Future advancements are focused on several key areas: developing novel payloads with new mechanisms of action, engineering next-generation linkers with improved stability and release profiles, identifying novel tumor-specific antigens, and optimizing ADC design through site-specific conjugation to create more homogeneous and effective therapeutics. The continued integration of expertise in antibody engineering, medicinal chemistry, and cancer biology will undoubtedly fuel the development of the next generation of ADCs, offering new hope to cancer patients.
References
- 1. adcreview.com [adcreview.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DBCO-PEG4-Ahx-DM1 for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy with an enhanced therapeutic window. The exquisite specificity of a monoclonal antibody is combined with the potent cytotoxicity of a small molecule drug, delivered directly to the tumor microenvironment. A critical component of ADC design is the linker, which connects the antibody to the payload and dictates the stability, pharmacokinetics, and efficacy of the conjugate. This technical guide provides a comprehensive overview of DBCO-PEG4-Ahx-DM1, a state-of-the-art drug-linker conjugate designed for the development of next-generation ADCs.
This compound is a heterobifunctional linker-payload combination that leverages the power of copper-free click chemistry for site-specific antibody conjugation. It comprises three key components:
-
Dibenzocyclooctyne (DBCO): A cyclooctyne that enables highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified antibody. This copper-free click chemistry approach avoids the cellular toxicity associated with copper catalysts, making it ideal for the synthesis of therapeutic biologics.
-
Polyethylene Glycol (PEG4): A short, hydrophilic tetra-polyethylene glycol spacer. The inclusion of a PEG linker can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity.[1][2]
-
Aminohexanoic acid (Ahx): A linear spacer that further extends the linker arm.
-
DM1 (Mertansine): A potent maytansinoid microtubule inhibitor. Upon internalization into the target cancer cell, DM1 is released and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]
This guide will delve into the technical details of ADCs constructed with this compound, including their mechanism of action, detailed experimental protocols for their synthesis and evaluation, and a summary of the type of quantitative data required for their characterization.
Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
-
Target Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the endocytic vesicle containing the ADC traffics to the lysosome. The acidic environment and lysosomal proteases degrade the antibody, leading to the release of the DM1 payload, likely as a lysine adduct of the linker-drug.
-
Microtubule Disruption and Mitotic Arrest: The released DM1 binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is critical for several cellular functions, most notably mitotic spindle formation. Consequently, the cell cycle is arrested in the G2/M phase.[3]
-
Induction of Apoptosis and Mitotic Catastrophe: Prolonged mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death (apoptosis). In some cases, cells may undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis, leading to the formation of multinucleated cells and subsequent cell demise.
Signaling Pathways
The cytotoxic effects of DM1 are mediated through the intricate signaling networks governing the cell cycle and apoptosis. Below is a diagrammatic representation of the key pathways involved.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted alkyne-azide cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for selectively and efficiently ligating molecules in complex biological systems. This technical guide delves into the core principles of SPAAC, offering detailed experimental protocols, a comprehensive summary of kinetic data, and visualizations of its application in elucidating cellular signaling pathways.
Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition
At its heart, SPAAC is a type of [3+2] cycloaddition between a strained cyclooctyne and an azide, forming a stable triazole linkage.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems.[1][2] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures and pH.[3][4]
The bioorthogonal nature of SPAAC is a key advantage; the cyclooctyne and azide functional groups are largely absent from and non-reactive with native biological molecules such as proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners.
The reactivity of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. A variety of cyclooctynes have been developed, each with distinct reactivity, stability, and steric properties. Common examples include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).
Quantitative Data on SPAAC Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). This value is crucial for designing experiments where reaction times and reactant concentrations need to be precisely controlled. The following tables summarize the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a common model azide, and the effect of different reaction conditions.
Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) | 0.14 | |
| Dibenzocyclooctyne (DBCO) | ~0.1 | |
| Difluorinated Cyclooctyne (DIFO) | 0.076 | |
| DIBO | 0.17 | |
| BARAC | >1.0 | |
| Strained Alkyne-Containing Cycloparaphenylenes ([9+1]CPP) | 2.2 x 10⁻³ | |
| Strained Alkyne-Containing Cycloparaphenylenes ([11+1]CPP) | 4.5 x 10⁻⁴ |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates of sulfo-DBCO-amine with Azides
| Buffer (pH 7) | Rate Constant with 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹) | Rate Constant with 3-azido-L-alanine (M⁻¹s⁻¹) | Reference |
| PBS | 0.85 | 0.32 | |
| HEPES | 1.22 | 0.55 | |
| DMEM | 0.97 | 0.59 | |
| RPMI | 0.77 | 0.27 |
Note: Higher pH values generally increased reaction rates, except in HEPES buffer. The electron-donating capacity of the azide also influences the reaction rate.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key SPAAC reagents and their application in bioconjugation.
Synthesis of Activated Cyclooctynes
Protocol 1: Synthesis of anti-Bicyclo[6.1.0]nonyne-9-carboxylic acid (anti-BCN-COOH)
This three-step synthesis starts from commercially available 1,5-cyclooctadiene.
-
Step 1: Cyclopropanation of 1,5-cyclooctadiene.
-
To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), add a rhodium catalyst (e.g., Rh₂(OAc)₄).
-
Slowly add ethyl diazoacetate to the mixture.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Purify the resulting ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate by silica gel chromatography.
-
-
Step 2: Bromination of the alkene.
-
Dissolve the product from Step 1 in chloroform and cool to 0°C.
-
Add a solution of bromine in chloroform dropwise.
-
Stir the reaction at 0°C for 15 minutes and then quench with an aqueous solution of sodium thiosulfate.
-
Extract the product and purify by chromatography to yield the dibromo derivative.
-
-
Step 3: Elimination to form the alkyne and hydrolysis of the ester.
-
Dissolve the dibromo derivative in dry THF and cool to -40°C.
-
Add a solution of potassium tert-butoxide in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with KHSO₄ solution and extract the product.
-
Purify the crude product by chromatography to obtain anti-BCN-COOH.
-
Protocol 2: Synthesis of Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester)
This synthesis typically starts from dibenzosuberenone.
-
Step 1: Synthesis of DBCO-Acid. A multi-step synthesis starting from dibenzosuberenone is employed to construct the dibenzoannulated eight-membered ring containing the strained alkyne and a carboxylic acid functionality. This often involves steps like reduction, bromination, and elimination reactions.
-
Step 2: Activation of DBCO-Acid with N-Hydroxysuccinimide (NHS).
-
Dissolve DBCO-Acid in a dry, aprotic solvent such as dichloromethane or DMF.
-
Add N-Hydroxysuccinimide (NHS) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
The resulting DBCO-NHS ester can be purified by crystallization or silica gel chromatography.
-
Bioconjugation Protocols
Protocol 3: General Procedure for Protein Labeling with a DBCO-NHS Ester
This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with a DBCO-NHS ester.
-
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Desalting column for purification.
-
-
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted DBCO-NHS ester using a desalting column.
-
Protocol 4: SPAAC Ligation of a DBCO-labeled Protein with an Azide-functionalized Molecule
-
Materials:
-
DBCO-labeled protein.
-
Azide-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
-
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with a 1.5-5 fold molar excess of the azide-functionalized molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the specific reactants.
-
Purification: Purify the resulting bioconjugate using an appropriate chromatography technique (e.g., size-exclusion, affinity, or ion-exchange chromatography).
-
Characterization: Analyze the final conjugate to confirm successful ligation and purity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
-
Applications in Drug Development and Signaling Pathway Elucidation
SPAAC has become an invaluable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs). Its bioorthogonality allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective therapeutics.
Furthermore, SPAAC is instrumental in studying cellular processes, such as glycan biosynthesis and protein-protein interactions. For instance, metabolic labeling with an azide-modified sugar followed by SPAAC with a fluorescently tagged cyclooctyne allows for the visualization of glycans in living cells.
While detailed diagrams of complex signaling pathways elucidated solely by SPAAC are emerging, the principles are clear. By incorporating azides or cyclooctynes into specific proteins or their binding partners, researchers can use SPAAC to trap and identify protein-protein interactions within a signaling cascade, such as the Ras or GPCR pathways, or to visualize the localization and trafficking of key signaling molecules. For example, a non-natural amino acid containing an azide can be incorporated into a GPCR. Subsequent labeling with a cyclooctyne-fluorophore conjugate via SPAAC allows for the visualization and tracking of the receptor.
Conclusion
Strain-promoted alkyne-azide cycloaddition has proven to be a robust and versatile tool for chemical biology and drug development. Its bioorthogonality, favorable kinetics under physiological conditions, and the growing toolkit of strained alkynes and azide probes have enabled researchers to probe and manipulate biological systems with unprecedented precision. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and professionals seeking to harness the power of SPAAC in their research and development endeavors. As new cyclooctynes with enhanced reactivity and stability are developed, the applications of SPAAC are poised to expand even further, promising new insights into complex biological processes and innovative therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal Tethering Enhances Drug Fragment Affinity for G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of DBCO-PEG4-Ahx-DM1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and characterization of DBCO-PEG4-Ahx-DM1, a critical reagent in the development of next-generation antibody-drug conjugates (ADCs). This drug-linker conjugate combines the potent microtubule inhibitor DM1 with a versatile linker system, enabling the targeted delivery of cytotoxic agents to cancer cells.
Introduction to this compound
This compound is a heterobifunctional molecule composed of three key components:
-
DM1 (Mertansine): A highly potent maytansinoid derivative that induces cell death by inhibiting tubulin polymerization, a critical process for cell division.
-
DBCO-PEG4-Ahx Linker: This component provides the connection between the cytotoxic payload (DM1) and a targeting antibody. It consists of:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) for highly efficient and specific conjugation to azide-modified antibodies.
-
PEG4 (Tetraethylene Glycol): A hydrophilic spacer that enhances the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance.
-
Ahx (Aminohexanoic Acid): A linear chain that further extends the linker, providing spatial separation between the antibody and the drug.
-
-
Amide and Ester Bonds: These covalent linkages connect the different parts of the molecule.
The strategic design of this compound allows for the precise and stable attachment of DM1 to a targeting antibody, creating an ADC that can selectively deliver its cytotoxic payload to antigen-expressing tumor cells.
Chemical Synthesis
The synthesis of this compound is a multi-step process that involves the initial synthesis of the activated linker followed by its conjugation to DM1.
Synthesis of the DBCO-PEG4-Ahx Linker
The synthesis begins with the preparation of the DBCO-PEG4-Ahx linker. This typically involves the sequential coupling of the DBCO, PEG4, and Ahx moieties. A common approach is to start with a commercially available DBCO-acid, which is then activated and reacted with an amino-PEG4-amine. The resulting product is then coupled to an activated form of aminohexanoic acid.
Conjugation to DM1
The final step is the conjugation of the activated DBCO-PEG4-Ahx linker to DM1. The carboxylic acid of the Ahx moiety is activated, often using a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like N-hydroxysuccinimide (NHS). This activated linker is then reacted with the secondary amine of DM1 to form a stable amide bond.
Experimental Protocol: Synthesis of this compound
Materials:
-
DBCO-PEG4-Ahx-NHS ester
-
DM1 (Mertansine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve DM1 in anhydrous DMF or DMSO.
-
Reaction Initiation: Add a 1.2 to 1.5 molar excess of DBCO-PEG4-Ahx-NHS ester to the DM1 solution.
-
Base Addition: Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base and facilitate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The reaction should be protected from light.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC.
-
Purification: Upon completion, the reaction mixture is purified by preparative reverse-phase HPLC to isolate the this compound conjugate.
-
Characterization and Lyophilization: The fractions containing the pure product are collected, and the solvent is removed under vacuum. The final product is typically obtained as a white to off-white solid after lyophilization. The identity and purity of the compound are confirmed by HPLC, mass spectrometry, and NMR.
Caption: Workflow for the synthesis of this compound.
Characterization
Thorough characterization is essential to ensure the identity, purity, and stability of the this compound conjugate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of the final product. A reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Purity Assessment: The purity is determined by the peak area percentage of the main product peak relative to all other peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized conjugate, verifying that the correct molecule has been formed. High-resolution mass spectrometry (HRMS) is often used to obtain a precise mass.
Experimental Protocol: Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI).
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Mode: Positive ion mode.
-
Data Analysis: The observed mass-to-charge ratio (m/z) is compared to the theoretically calculated molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the this compound conjugate. The spectra will show characteristic peaks for the protons and carbons of the DM1, DBCO, PEG, and Ahx moieties.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure.
Quantitative Data Summary
The following tables summarize the key quantitative data for a typical batch of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆₈H₈₉ClN₆O₁₇S |
| Molecular Weight | 1345.99 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
Table 2: Analytical Characterization Data
| Analysis Method | Specification | Typical Result |
| HPLC Purity | ≥ 95% | 98.7% |
| Mass Spec (ESI-MS) | [M+H]⁺ = 1346.58 ± 0.5 Da | 1346.57 Da |
| ¹H NMR | Conforms to structure | Conforms |
Application in Antibody-Drug Conjugate (ADC) Development
This compound is a key reagent for the construction of ADCs via copper-free click chemistry.
Caption: General workflow for ADC creation and mechanism of action.
The azide-modified antibody, which specifically targets a tumor-associated antigen, is reacted with this compound. The strain-promoted alkyne-azide cycloaddition reaction forms a stable triazole linkage, covalently attaching the drug-linker to the antibody. The resulting ADC can then be administered, where it will selectively bind to and be internalized by cancer cells, leading to the release of the potent DM1 payload and subsequent cell death.
Conclusion
This compound is a well-defined and highly valuable tool for the development of targeted cancer therapies. Its robust synthesis and clear characterization profile enable the reliable production of homogeneous ADCs with desirable pharmacological properties. The use of copper-free click chemistry for conjugation offers a significant advantage in terms of biocompatibility and reaction efficiency, making this compound a preferred choice for many researchers in the field of drug development.
Navigating the Conjugation Frontier: A Technical Guide to the Solubility and Stability of DBCO-PEG4-Ahx-DM1
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of DBCO-PEG4-Ahx-DM1, a critical drug-linker conjugate for the development of next-generation antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines detailed experimental protocols for characterization, and presents logical workflows to empower informed decision-making in your ADC programs.
This compound is a sophisticated chemical entity that marries a potent cytotoxic agent, DM1 (a maytansinoid derivative), with a versatile linker system.[1][2] The linker features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a tetra-polyethylene glycol (PEG4) spacer to enhance hydrophilicity, and an aminohexanoic acid (Ahx) unit.[1][2] Understanding the physicochemical properties of this conjugate is paramount for successful antibody conjugation, purification, and the ultimate efficacy and safety of the resulting ADC.
Quantitative Data Summary
Table 1: Solubility Data
| Compound | Solvent | Concentration | Notes |
| DM1-(PEG)4-DBCO | DMSO | 100 mg/mL | A closely related compound; indicates high solubility in a common organic solvent.[3] |
| DBCO-PEG Reagents | Aqueous Solutions & Organic Solvents (e.g., DMSO) | Generally Soluble | The PEG component enhances aqueous solubility. |
| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 1.5 mM | A related linker, suggesting moderate aqueous solubility for the linker itself. |
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1 year |
Core Physicochemical Characteristics
The solubility of this compound is a balance between the hydrophobic nature of the DM1 payload and the DBCO group, and the hydrophilic contribution of the PEG4 spacer. Most cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and reduced solubility of the final conjugate. The inclusion of a PEG linker is a key strategy to mitigate this, improving the overall aqueous solubility and pharmacokinetic properties of the ADC.
The stability of the molecule is critical for its shelf-life and performance. The DBCO group is thermally stable and highly reactive towards azides, forming a stable triazole linkage. However, like many complex biomolecules, the overall stability can be influenced by pH, temperature, and exposure to light. Forced degradation studies are essential to identify potential degradation pathways and critical quality attributes.
Experimental Protocols
To empower researchers to generate specific data for their applications, this section provides detailed methodologies for determining the aqueous solubility and stability of this compound.
Protocol 1: Kinetic Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the kinetic solubility of this compound in a relevant aqueous buffer, such as phosphate-buffered saline (PBS).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Thermomixer or equivalent shaker
-
High-speed microcentrifuge
-
HPLC system with a C18 column and a UV detector
-
0.22 µm syringe filters
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation: In duplicate, add 5 µL of the 10 mM stock solution to 495 µL of PBS (pH 7.4) in a microcentrifuge tube. This results in a 100 µM solution with 1% DMSO.
-
Equilibration: Incubate the tubes in a thermomixer set to 850 rpm for 2 hours at 25°C to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Sample Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Analyze the filtered supernatant by a validated HPLC-UV method. Create a standard curve of this compound of known concentrations to determine the concentration of the dissolved compound in the supernatant. The resulting concentration is the kinetic solubility.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH, PBS pH 7.4)
-
Hydrogen peroxide (3%) for oxidative stress
-
Temperature-controlled incubator
-
Photostability chamber
-
HPLC-MS system for analysis
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different stress condition solutions (acidic, basic, neutral, oxidative).
-
Application of Stress:
-
Hydrolytic Stress: Incubate samples at 60°C in acidic, basic, and neutral solutions for defined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Oxidative Stress: Incubate the sample with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Stress: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C) for a set duration.
-
Photolytic Stress: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC-MS method. The method should be able to separate the parent compound from any degradation products.
-
Data Interpretation:
-
Quantify the amount of remaining parent compound to determine the degradation rate.
-
Identify the mass of the degradation products using the mass spectrometer to propose degradation pathways.
-
A target degradation of 5-20% is often aimed for to ensure that the degradation is not overly exaggerated.
-
Visualizing Workflows and Concepts
To further clarify the experimental and logical frameworks, the following diagrams are provided.
This guide provides a comprehensive starting point for researchers working with this compound. By understanding the foundational principles of its solubility and stability and by employing the detailed protocols herein, scientists can confidently advance their ADC development programs.
References
Methodological & Application
Application Notes and Protocols for DBCO-PEG4-Ahx-DM1 in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. DBCO-PEG4-Ahx-DM1 is a state-of-the-art drug-linker conjugate designed for the development of next-generation ADCs. It comprises three key components:
-
Dibenzocyclooctyne (DBCO): A cyclooctyne moiety that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to azide-modified antibodies.
-
Polyethylene Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity of the drug-linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
-
Ahx (6-aminohexanoic acid): An aminohexanoic acid spacer that further extends the linker.
-
DM1 (Mertansine): A potent maytansinoid microtubule inhibitor that induces cell cycle arrest and apoptosis in proliferating tumor cells.[1][2][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed protocols for antibody modification, conjugation, characterization, and in vitro and in vivo evaluation.
Mechanism of Action
The mechanism of action of an ADC developed with this compound follows a multi-step process, as illustrated below.
Experimental Protocols
Part 1: Antibody Modification (Azide Introduction)
For conjugation with a DBCO-containing linker, the antibody must first be modified to introduce an azide group. This is typically achieved by reacting the lysine residues of the antibody with an NHS-ester-containing azide linker, such as Azido-PEG4-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Protocol:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Azide Linker Preparation:
-
Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
-
Antibody Modification Reaction:
-
Add a 10-20 fold molar excess of the Azido-PEG4-NHS ester stock solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted azide linker by buffer exchange into PBS using a desalting column according to the manufacturer's instructions.
-
Determine the concentration of the purified azide-modified antibody using a standard protein assay (e.g., BCA assay or measuring absorbance at 280 nm).
-
Part 2: ADC Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of the azide-modified antibody with this compound via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Materials:
-
Azide-modified antibody (from Part 1)
-
This compound
-
Anhydrous DMSO
-
PBS buffer, pH 7.4
-
Reaction tubes
Protocol:
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5-3 fold molar excess of the this compound stock solution to the azide-modified antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture at 4°C overnight or at room temperature for 4-8 hours with gentle mixing.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other impurities. Common methods include:
-
Size-Exclusion Chromatography (SEC)
-
Hydrophobic Interaction Chromatography (HIC)
-
Protein A affinity chromatography
-
-
-
Characterization and Storage:
-
Characterize the purified ADC as described in the following section.
-
Store the final ADC product at 2-8°C for short-term storage or at -80°C for long-term storage in a suitable formulation buffer.
-
ADC Characterization
Thorough characterization of the ADC is critical to ensure its quality, consistency, and efficacy.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. This method provides information on the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, etc.).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC provides a precise measurement of the mass of the different drug-loaded species, allowing for accurate DAR calculation.
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug (if applicable), the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.
Example Data:
A patent for a novel ADC technology described the successful conjugation of a humanized IgG1 with this compound. LC-MS analysis confirmed a clicking efficiency of 98%. Another study utilizing a site-specific conjugation method (GlyCLICK) with trastuzumab and this compound reported an accurate DAR of 2.0 as determined by high-resolution mass spectrometry.
| Parameter | Result | Method | Reference |
| Clicking Efficiency | 98% | LC-MS | |
| Drug-to-Antibody Ratio (DAR) | 2.0 | HRMS |
Purity and Aggregation
-
Size-Exclusion Chromatography (SEC-HPLC): SEC is used to determine the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, under both reducing and non-reducing conditions, can be used to assess the integrity and purity of the ADC.
In Vitro Characterization
-
Binding Affinity: The binding affinity of the ADC to its target antigen should be assessed to ensure that the conjugation process has not negatively impacted the antibody's binding properties. This can be measured by methods such as ELISA or Surface Plasmon Resonance (SPR).
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated by determining its IC50 value (the concentration of ADC that inhibits cell growth by 50%) in target antigen-expressing cancer cell lines.
Example Data:
In a study, an in-house developed ADC using a linker and this compound was compared to the commercial ADC, Kadcyla®, in a cellular toxicity assay against SK-BR3 cells. The results indicated that the in-house ADC had the same potency as Kadcyla®.
| Cell Line | ADC | IC50 (nM) |
| SK-BR3 | In-house ADC (with this compound) | Similar to Kadcyla® |
| SK-BR3 | Kadcyla® (T-DM1) | - |
Experimental Workflow and Signaling Pathway
In Vivo Efficacy Studies
Preclinical in vivo studies are essential to evaluate the anti-tumor activity and tolerability of the newly developed ADC.
Protocol Outline:
-
Animal Model:
-
Select an appropriate tumor model, typically a xenograft model where human cancer cells expressing the target antigen are implanted into immunocompromised mice.
-
-
Dosing and Administration:
-
The ADC is typically administered intravenously (IV).
-
Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.
-
-
Efficacy Evaluation:
-
Monitor tumor growth over time by measuring tumor volume.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth in ADC-treated groups to that in control groups (e.g., vehicle, unconjugated antibody, or an isotype control ADC).
-
Calculate tumor growth inhibition (TGI).
-
Safety and Handling
DM1 is a highly potent cytotoxic agent and should be handled with extreme care in a laboratory setting designed for working with hazardous chemicals.
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
Handle the solid drug-linker and concentrated stock solutions in a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Conclusion
This compound is a versatile and efficient drug-linker for the development of ADCs. The use of copper-free click chemistry allows for a straightforward and robust conjugation process, while the inclusion of a PEG spacer can impart favorable biophysical properties to the resulting ADC. The potent microtubule inhibitor, DM1, provides a well-characterized mechanism for inducing tumor cell death. By following the detailed protocols and characterization methods outlined in these application notes, researchers can effectively utilize this compound to generate novel and potent antibody-drug conjugates for preclinical evaluation.
References
Application Notes and Protocols for DBCO-PEG4-Ahx-DM1 Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DBCO-PEG4-Ahx-DM1 in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This powerful, copper-free conjugation method is a cornerstone in the development of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs).
Introduction
This compound is a pre-assembled drug-linker conjugate designed for the efficient and specific attachment of the potent microtubule inhibitor, DM1, to azide-modified biomolecules.[1][2][3] This reagent streamlines the ADC development process by providing a ready-to-use component for the final conjugation step. The key components of this conjugate are:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides, enabling rapid and bioorthogonal conjugation without the need for a cytotoxic copper catalyst.[4][5] This high selectivity allows the reaction to proceed efficiently in complex biological mixtures.
-
PEG4 Spacer: A hydrophilic polyethylene glycol (PEG) linker consisting of four repeating ethylene glycol units. This spacer enhances the solubility of the drug-linker, reduces aggregation of the final conjugate, and can improve the pharmacokinetic profile of the resulting ADC.
-
Ahx Linker: A flexible 6-aminohexanoic acid spacer that provides spatial separation between the payload and the biomolecule, which can be crucial for maintaining the biological activity of the target molecule.
-
DM1 (Mertansine): A highly potent cytotoxic agent that inhibits cell division by binding to tubulin. By conjugating DM1 to a targeting moiety like a monoclonal antibody, its delivery can be directed specifically to cancer cells, minimizing systemic toxicity.
The conjugation of this compound to an azide-modified antibody proceeds via a [3+2] cycloaddition reaction, forming a stable triazole linkage.
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to an azide-modified antibody. Optimization of reaction conditions may be necessary for specific antibodies and applications.
Materials and Reagents
-
Azide-modified antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) (optional)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Protocol for Antibody-Drug Conjugation
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF, for example, at a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Add the desired molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 20% to prevent protein precipitation.
-
Incubate the reaction mixture at the desired temperature with gentle mixing.
-
-
Purification of the ADC:
-
Following incubation, remove the unreacted this compound and other small molecules using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger ADC from smaller reactants.
-
Dialysis: A straightforward method for removing small molecules.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution purification.
-
-
Recommended Reaction Conditions
The optimal conditions for the click chemistry reaction can vary depending on the specific characteristics of the antibody and the desired drug-to-antibody ratio (DAR). The following table summarizes generally recommended starting conditions.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | A molar excess of the DBCO-drug-linker is typically used to drive the reaction to completion. |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. For sensitive biomolecules, the reaction can be performed at 4°C. |
| Reaction Time | 2 to 24 hours | Longer incubation times can improve the yield, especially at lower temperatures or concentrations. The reaction can be monitored by observing the decrease in DBCO absorbance at ~310 nm. |
| Solvent | Aqueous buffer (e.g., PBS) with <20% DMSO or DMF | Aqueous buffers are preferred for reactions involving proteins. The organic solvent is used to dissolve the this compound. |
| pH | 7.0 - 9.0 | The reaction is efficient at physiological pH. |
Characterization of the Antibody-Drug Conjugate
After purification, it is crucial to characterize the resulting ADC to determine its purity, drug-to-antibody ratio (DAR), and stability.
Purity Analysis
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the antibody after conjugation.
-
Size-Exclusion Chromatography (SEC): Used to assess the presence of aggregates and fragments.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC, as it directly influences its efficacy and toxicity.
| Method | Principle | Information Provided |
| UV-Vis Spectroscopy | Measures the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug or linker (DBCO absorbs at ~310 nm). | Provides an average DAR for the bulk sample. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker. | Determines the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the different ADC species and determines their precise molecular weights. | Provides the most accurate and detailed information, including the average DAR, drug distribution, and confirmation of the conjugate's identity. |
Visualizing the Workflow and Reaction
Experimental Workflow for ADC Synthesis
References
Application Notes and Protocols for Cell-Based Assays Using DBCO-PEG4-Ahx-DM1 ADCs
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] These biotherapeutics consist of three main components: a monoclonal antibody that targets a specific tumor-surface antigen, a potent cytotoxic payload, and a chemical linker that connects them.[2][3] The DBCO-PEG4-Ahx-DM1 is a pre-formed drug-linker conjugate that facilitates the construction of ADCs through click chemistry.[4] It features:
-
DM1 (Mertansine) : A highly potent maytansinoid payload that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
DBCO-PEG4-Ahx Linker : A linker containing a Dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) to an azide-modified antibody. This allows for site-specific conjugation. The linker is designed to be stable in circulation and release the payload upon internalization by the target cell.
Robust in vitro cell-based assays are critical for the characterization and preclinical evaluation of newly developed ADCs. These assays are essential for determining an ADC's potency, mechanism of action, and specificity. This document provides detailed protocols for three fundamental cell-based assays: Cytotoxicity, Internalization, and the Bystander Effect.
Mechanism of Action: DM1-Containing ADCs
The therapeutic effect of a DM1-containing ADC is initiated by the specific binding of its antibody component to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The ADC is then trafficked through endosomal pathways to the lysosome. Inside the acidic environment of the lysosome, the linker is cleaved, releasing the active DM1 payload into the cytoplasm. The released DM1 then binds to tubulin, disrupting microtubule dynamics, which causes cell cycle arrest in the G2/M phase and ultimately leads to apoptotic cell death.
Caption: General mechanism of action for a DM1-containing ADC.
Application Note 1: In Vitro Cytotoxicity Assay
The primary function of an ADC is to kill target cancer cells. The in vitro cytotoxicity assay is a fundamental method to quantify the potency of an ADC. This is typically achieved by treating antigen-positive cells with serial dilutions of the ADC and measuring cell viability after a set incubation period (e.g., 72-120 hours). The resulting dose-response curve is used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of ADC required to inhibit cell growth by 50%.
Experimental Workflow: Cytotoxicity Assay
Caption: Standard workflow for an ADC cytotoxicity assay.
Protocol: Monoculture Cytotoxicity Study using MTT Assay
This protocol is adapted from established methods for assessing ADC cytotoxicity.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound ADC and unconjugated antibody control
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of complete medium.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell adherence.
-
-
ADC Treatment:
-
Prepare 2X serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (untreated control).
-
-
Incubation:
-
Incubate the plate at 37°C for 72-96 hours. The incubation time should be optimized based on the payload's mechanism of action; tubulin inhibitors often require longer incubation times.
-
-
Viability Assessment:
-
After incubation, carefully remove the medium.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals. Incubate at 37°C overnight in the dark.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of viability against the log of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Example Cytotoxicity Data
| ADC Construct | Target Cell Line (Antigen Status) | Incubation Time (h) | IC50 (pM) |
| Anti-HER2-DM1 ADC | SK-BR-3 (HER2-positive) | 96 | 150 |
| Anti-HER2-DM1 ADC | MDA-MB-231 (HER2-negative) | 96 | > 100,000 |
| Isotype Control-DM1 ADC | SK-BR-3 (HER2-positive) | 96 | > 100,000 |
| Free DM1 Drug | SK-BR-3 (HER2-positive) | 96 | 50 |
Application Note 2: ADC Internalization Assay
The efficacy of an ADC is critically dependent on its internalization into the target cell to deliver the cytotoxic payload. Internalization assays are designed to quantify the rate and extent of ADC uptake. Several methods exist, including those using pH-sensitive fluorescent dyes (e.g., pHrodo), which are non-fluorescent at neutral extracellular pH but fluoresce brightly in the acidic environment of endosomes and lysosomes. This approach provides a high signal-to-background ratio for measuring internalization.
Experimental Workflow: Fluorescence-Based Internalization Assay
Caption: Workflow for a pH-sensitive dye-based ADC internalization assay.
Protocol: pHrodo Dye-Based Internalization Assay
This protocol is based on the principles of using pH-sensitive dyes to track antibody uptake.
Materials:
-
Target antigen-positive (Ag+) cells
-
This compound ADC, labeled with a pH-sensitive dye (e.g., pHrodo Red AMine-Reactive Dye)
-
Complete cell culture medium
-
96-well black, clear-bottom imaging plates
-
PBS
-
Fluorescence plate reader or flow cytometer
-
(Optional) Hoechst 33342 or DAPI for nuclear staining
Procedure:
-
ADC Labeling:
-
Label the ADC with the amine-reactive pH-sensitive dye according to the manufacturer's protocol. Purify the labeled ADC to remove any free dye.
-
-
Cell Seeding:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight at 37°C.
-
-
ADC Incubation:
-
Prepare dilutions of the labeled ADC in complete culture medium.
-
Remove the medium from the cells and add the ADC dilutions.
-
Incubate one plate at 37°C to allow for internalization.
-
Incubate a parallel plate at 4°C for the longest time point; this serves as a negative control where internalization is inhibited, measuring only surface binding.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at various time points (e.g., 0, 1, 4, 8, 24 hours) using a fluorescence plate reader with appropriate excitation/emission filters.
-
Alternatively, for a more detailed analysis, harvest the cells at each time point, wash with cold PBS, and analyze by flow cytometry.
-
-
Data Analysis:
-
Subtract the mean fluorescence intensity of the 4°C control wells from the 37°C wells at each time point.
-
Plot the corrected mean fluorescence intensity against time to visualize the internalization kinetics.
-
Data Presentation: Example Internalization Data
| Time Point (hours) | Mean Fluorescence Intensity (37°C) | Mean Fluorescence Intensity (4°C) | Net Internalization Signal (AU) |
| 0.5 | 1,500 | 500 | 1,000 |
| 2 | 4,800 | 550 | 4,250 |
| 6 | 12,300 | 600 | 11,700 |
| 24 | 25,000 | 650 | 24,350 |
Application Note 3: Bystander Effect Assay
The bystander effect occurs when the cytotoxic payload released from a target antigen-positive (Ag+) cell diffuses into the surrounding microenvironment and kills neighboring antigen-negative (Ag-) cells. This phenomenon is particularly important for treating heterogeneous tumors. For DM1-based ADCs with non-cleavable linkers like T-DM1, the bystander effect is reported to be minimal because the payload (Lys-MCC-DM1) is charged and less membrane-permeable. A co-culture assay, where Ag+ and Ag- cells are grown together, is a direct method to evaluate this effect.
Experimental Workflow: Co-Culture Bystander Assay
References
Application Notes and Protocols for In Vivo Studies with DBCO-PEG4-Ahx-DM1 Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical in vivo studies with antibody-drug conjugates (ADCs) utilizing the DBCO-PEG4-Ahx-DM1 drug-linker. This specific conjugate combines a potent microtubule inhibitor, DM1, with a hydrophilic polyethylene glycol (PEG) linker system designed for copper-free click chemistry via a dibenzocyclooctyne (DBCO) group. The information presented here is synthesized from established methodologies for similar ADCs and is intended to serve as a guide for the rational design and execution of in vivo efficacy, pharmacokinetic, and tolerability studies.
Introduction to this compound ADCs
The this compound is a drug-linker conjugate designed for the site-specific construction of ADCs.[1][2][3][4] It is composed of:
-
DM1 (Mertansine): A highly potent maytansinoid derivative that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1]
-
DBCO-PEG4-Ahx Linker: This linker system offers several advantages for ADC development:
-
DBCO: Enables conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal and copper-free click chemistry reaction suitable for biological applications.
-
PEG4: A discrete four-unit polyethylene glycol spacer that enhances the hydrophilicity of the ADC. PEGylation is known to improve an ADC's pharmacokinetic profile by increasing its half-life and reducing plasma clearance. It can also help to mitigate aggregation issues associated with hydrophobic payloads.
-
Ahx (Aminohexanoic acid): A linear spacer that provides additional distance between the antibody and the cytotoxic payload.
-
The resulting ADC is designed for targeted delivery of DM1 to antigen-expressing tumor cells, thereby increasing the therapeutic window of the cytotoxic agent.
Data Presentation: Representative Preclinical Data
The following tables summarize representative quantitative data from preclinical studies of ADCs with similar characteristics (e.g., PEGylated linkers, DM1 payload) to provide an expectation of performance for a this compound conjugate.
Table 1: In Vivo Efficacy of a Representative DM1-ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once weekly x 3 | 1500 ± 250 | 0 |
| Non-targeting ADC | 10 | Once weekly x 3 | 1400 ± 200 | 7 |
| Targeting Antibody | 10 | Once weekly x 3 | 1000 ± 150 | 33 |
| Representative DM1-ADC | 3 | Once weekly x 3 | 450 ± 100 | 70 |
| Representative DM1-ADC | 10 | Once weekly x 3 | 150 ± 50 | 90 |
Data is hypothetical and compiled for illustrative purposes based on typical ADC performance.
Table 2: Pharmacokinetic Parameters of a Representative PEGylated ADC in Rodents
| ADC Construct | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*day/mL) | Clearance (mL/day/kg) | Half-life (days) |
| Non-PEGylated ADC | 3 | 80 ± 15 | 250 ± 50 | 12.0 ± 2.5 | 2.5 ± 0.5 |
| PEGylated ADC | 3 | 75 ± 10 | 450 ± 70 | 6.7 ± 1.0 | 4.5 ± 0.8 |
Data is illustrative and based on studies demonstrating the impact of PEGylation on ADC pharmacokinetics. Longer PEG chains generally lead to slower clearance, although a threshold effect has been observed around PEG8.
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical evaluation of a this compound ADC.
Protocol 1: ADC Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-modified antibody with this compound.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system for DAR determination
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is at a known concentration (e.g., 5-10 mg/mL) in a reaction-compatible buffer.
-
Drug-Linker Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Conjugation Reaction: a. Add a 5-10 fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation. b. Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 2-4 hours. The optimal reaction time and temperature should be determined empirically.
-
Purification: a. Remove the unreacted drug-linker by SEC using a pre-equilibrated G-25 column with PBS, pH 7.4. b. Collect the fractions containing the conjugated antibody, monitoring the elution profile at 280 nm.
-
Characterization: a. Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm. b. Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy by measuring absorbance at both 252 nm (for DM1) and 280 nm (for the antibody).
Protocol 2: In Vivo Efficacy Study in a Tumor Xenograft Model
This protocol outlines a typical efficacy study in mice bearing human tumor xenografts.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Tumor cells expressing the target antigen
-
Matrigel (optional)
-
Sterile PBS, pH 7.4
-
Test ADC (this compound conjugate)
-
Control articles (e.g., vehicle, unconjugated antibody, non-targeting ADC)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: a. Subcutaneously implant 5-10 x 10^6 tumor cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse. b. Monitor tumor growth regularly.
-
Animal Randomization: a. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). b. Record the initial tumor volume and body weight of each mouse.
-
ADC Administration: a. Administer the test and control articles via intravenous (i.v.) injection. The dosing volume is typically 10 µL/g of body weight. b. A common dosing schedule is once every week for three weeks (Q7D x 3).
-
Monitoring and Endpoints: a. Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. c. The study endpoint is typically reached when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³). d. Euthanize mice if tumor volume exceeds the ethical limit or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Protocol 3: Pharmacokinetic Study in Rodents
This protocol describes a study to determine the pharmacokinetic profile of the ADC.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model) with jugular vein cannulas
-
Test ADC
-
Sterile PBS, pH 7.4
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
ELISA-based assay kits for total antibody and conjugated antibody quantification
Procedure:
-
Dosing: Administer a single i.v. dose of the ADC to the cannulated rats (e.g., 3 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 100-150 µL) from the jugular vein cannula at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days, 21 days).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of the total antibody (conjugated and unconjugated) and the ADC (conjugated antibody) in the plasma samples using validated ELISA methods.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, AUC, clearance, and half-life.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of an ADC.
Mechanism of Action of a DM1-ADC
Caption: Cellular mechanism of action for a DM1-containing ADC.
References
Application Notes and Protocols for the Purification of DBCO-PEG4-Ahx-DM1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a potent small-molecule drug. The DBCO-PEG4-Ahx-DM1 ADC utilizes a dibenzocyclooctyne (DBCO) group for copper-free click chemistry conjugation to an azide-modified antibody, a polyethylene glycol (PEG4) spacer to enhance solubility, an aminohexanoic acid (Ahx) linker, and the microtubule-disrupting agent DM1 as the cytotoxic payload. The inherent heterogeneity of the conjugation reaction necessitates robust purification strategies to ensure a consistent drug-to-antibody ratio (DAR), remove process-related impurities such as unconjugated antibody, free drug-linker, and aggregates, and ultimately guarantee the safety and efficacy of the final product.
This document provides detailed application notes and protocols for the most common and effective methods for purifying this compound ADCs. These methods include Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Data Presentation: Comparative Analysis of Purification Methods
The following table summarizes typical performance characteristics for the purification of a this compound ADC using various chromatographic and filtration techniques. The data presented is a composite illustration based on literature-reported values for similar ADCs and should be considered as a general guide. Actual results will vary depending on the specific antibody, conjugation conditions, and process parameters.
| Purification Method | Primary Purpose | Purity (Monomer, %) | Recovery (%) | Average DAR | Free Drug-Linker Removal (%) | Aggregate Removal (%) |
| Tangential Flow Filtration (TFF) | Buffer exchange, removal of unconjugated drug-linker and organic solvents | >95 | >90 | Unchanged | >99 | Low |
| Size Exclusion Chromatography (SEC) | Removal of aggregates and unconjugated drug-linker | >99 | 80-95 | Unchanged | >98 | >95 |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different DARs | >98 (for pooled fractions) | 70-90 | Can be controlled | Moderate | Moderate |
| Ion-Exchange Chromatography (IEX) | Separation of charge variants | >98 | 85-95 | Unchanged | Low | Moderate |
| Reversed-Phase HPLC (RP-HPLC) | Analytical characterization of DAR and purity | N/A (Analytical) | N/A (Analytical) | N/A (Analytical) | N/A (Analytical) | N/A (Analytical) |
Experimental Protocols and Workflows
Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Unconjugated Drug-Linker
TFF is a rapid and scalable method for buffer exchange and the removal of small molecule impurities, such as unconjugated this compound and residual organic solvents from the conjugation reaction.[]
Experimental Protocol:
-
System Preparation: Sanitize and equilibrate the TFF system with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Membrane Selection: Use a regenerated cellulose or polyethersulfone (PES) membrane with a molecular weight cut-off (MWCO) of 30-50 kDa.
-
Process Parameters:
-
Transmembrane Pressure (TMP): 15-25 psi.
-
Cross-flow Rate: 3-5 L/min/m².
-
Temperature: 4-25°C.
-
-
Diafiltration: Perform 5-10 diavolumes with the formulation buffer to ensure complete removal of the unconjugated drug-linker.
-
Concentration: Concentrate the ADC to the desired final concentration.
-
Product Recovery: Recover the purified ADC from the system.
Workflow Diagram:
Size Exclusion Chromatography (SEC) for Aggregate and Small Molecule Removal
SEC separates molecules based on their hydrodynamic radius. It is highly effective for removing high-molecular-weight aggregates and residual small-molecule impurities.[2][3][4]
Experimental Protocol:
-
Column Selection: Choose a SEC column with a suitable separation range for monoclonal antibodies (e.g., 10-1,000 kDa).
-
Mobile Phase: Use a physiological buffer such as phosphate-buffered saline (PBS), pH 7.4, or another buffer compatible with the final formulation.
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical columns and scaled up accordingly for preparative columns.
-
Sample Loading: Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.
-
Detection: Monitor the elution profile at 280 nm for the protein and potentially at a wavelength corresponding to the absorbance of DM1 (around 252 nm) to track the ADC.
-
Fraction Collection: Collect the monomeric ADC peak, separating it from the earlier eluting aggregate peak and the later eluting small molecule peaks.
Workflow Diagram:
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC separates molecules based on their hydrophobicity. Since the DM1 payload is hydrophobic, HIC is an excellent method for separating ADC species with different drug-to-antibody ratios (DARs).
Experimental Protocol:
-
Column Selection: Use a HIC column with a phenyl or butyl stationary phase.
-
Mobile Phases:
-
Buffer A (Binding Buffer): High salt concentration, e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Buffer B (Elution Buffer): Low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0.
-
-
Gradient: Elute the bound ADC using a decreasing salt gradient (e.g., 0-100% Buffer B over 30 column volumes). Species with higher DARs are more hydrophobic and will elute later in the gradient.
-
Sample Preparation: Dilute the ADC sample with Buffer A to promote binding to the column.
-
Detection: Monitor the elution at 280 nm.
-
Fraction Collection: Collect fractions across the gradient and analyze them to pool fractions with the desired DAR distribution.
Workflow Diagram:
References
Application Notes and Protocols for Analytical Techniques in Antibody-Drug Conjugate (ADC) Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicity.[2] The complex nature of ADCs, comprising a monoclonal antibody, a potent payload, and a chemical linker, presents unique analytical challenges.[1] Comprehensive characterization is crucial to ensure their quality, safety, and efficacy.[1][2]
This document provides detailed application notes and experimental protocols for the essential analytical techniques used in ADC characterization. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical strategies for their ADC programs.
Key Analytical Attributes of ADCs
The critical quality attributes (CQAs) of an ADC that require thorough characterization include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody molecule is a critical parameter that directly influences the ADC's potency and pharmacokinetic profile.
-
Drug Load Distribution: In addition to the average DAR, understanding the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) is essential for ensuring batch-to-batch consistency.
-
Aggregation: The formation of aggregates can impact the safety and efficacy of biotherapeutics. Monitoring and controlling aggregation is a critical aspect of ADC development.
-
In Vitro Cytotoxicity: The potency of the ADC is determined by its ability to kill target cancer cells. In vitro cytotoxicity assays are fundamental for screening and characterizing ADC candidates.
-
Stability: The stability of the ADC in biological matrices, such as plasma, is crucial for its in vivo performance. Premature release of the cytotoxic payload can lead to off-target toxicity.
-
Binding Affinity: The binding affinity of the ADC to its target antigen on the cancer cell surface is a key determinant of its efficacy.
Physicochemical Characterization
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
Several techniques are employed to determine the DAR and drug load distribution of ADCs. The choice of method often depends on the conjugation chemistry (e.g., cysteine or lysine linkage) and the physicochemical properties of the payload.
HIC is a widely used method for determining the DAR and drug load distribution of cysteine-linked ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Experimental Protocol: DAR Determination by HIC-HPLC
Objective: To determine the average DAR and drug load distribution of a cysteine-linked ADC.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Prepare the mobile phases and equilibrate the HIC column with Mobile Phase A.
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Inject the prepared sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species elute later).
-
Calculate the peak area for each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
RP-HPLC is another powerful technique for DAR analysis and is compatible with mass spectrometry. For cysteine-linked ADCs, the analysis is often performed after reducing the interchain disulfide bonds.
Experimental Protocol: DAR Determination by RP-HPLC (Reduced)
Objective: To determine the average DAR of a cysteine-linked ADC after reduction.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
RP-HPLC column (e.g., C4 or C8)
-
HPLC system with UV or MS detector
Procedure:
-
Reduce the ADC sample by incubating with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.
-
Prepare the mobile phases and equilibrate the RP-HPLC column.
-
Inject the reduced ADC sample onto the column.
-
Separate the light and heavy chains and their drug-conjugated forms using a suitable gradient of Mobile Phase B.
-
Monitor the elution profile at 280 nm or by mass spectrometry.
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the peak areas for each species.
-
Calculate the weighted average DAR based on the relative abundance of the different species.
Data Presentation: Comparison of DAR Determination Methods
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution. Can be inaccurate if absorbance spectra overlap significantly. | Rapid estimation of average DAR for in-process control. |
| HIC-HPLC | Separates ADC species based on hydrophobicity. | Provides both average DAR and drug load distribution. Non-denaturing conditions. | Not directly compatible with MS due to high salt concentrations in the mobile phase. | Standard method for cysteine-linked ADC DAR analysis. |
| RP-HPLC | Separates molecules based on hydrophobicity under denaturing conditions. | Compatible with MS. Can analyze both intact and reduced ADCs. | May not be suitable for non-covalent ADCs. Resolution can be challenging for lysine-linked ADCs. | Orthogonal method for DAR analysis, especially for cysteine-linked ADCs. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits. | Provides accurate mass measurement and can determine DAR and drug load distribution. | Can be complex and requires specialized instrumentation. | Detailed characterization of ADC species. |
Aggregation Analysis
Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates in biotherapeutics, including ADCs. It separates molecules based on their hydrodynamic radius.
Experimental Protocol: ADC Aggregation Analysis by SEC-HPLC
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials:
-
ADC sample
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.
-
SEC HPLC column (e.g., Agilent AdvanceBio SEC)
-
HPLC system with UV detector
Procedure:
-
Prepare the mobile phase and equilibrate the SEC column.
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject the prepared sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to aggregates (eluting first), monomer, and fragments (eluting last).
-
Calculate the percentage of each species by integrating the peak areas.
Data Presentation: Aggregation Analysis of an ADC under Stress Conditions
| Condition | Monomer (%) | Aggregate (%) | Fragment (%) |
| Initial | 98.5 | 1.2 | 0.3 |
| Stressed (pH 1.0, 60°C) | 85.2 | 12.5 | 2.3 |
| Stressed (pH 10.0, 60°C) | 90.1 | 8.9 | 1.0 |
Note: This is example data. Actual results will vary depending on the ADC and stress conditions.
Biological Characterization
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of an ADC is a critical measure of its potency. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: In Vitro Cytotoxicity by MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target and non-target cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC sample, unconjugated antibody, and free drug
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium. Add the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 48-144 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Data Presentation: Cytotoxicity of an ADC on Target and Non-Target Cells
| Compound | Cell Line | IC50 (nM) |
| ADC | Target (Antigen-Positive) | 5.2 |
| Non-Target (Antigen-Negative) | > 1000 | |
| Free Drug | Target (Antigen-Positive) | 0.8 |
| Non-Target (Antigen-Negative) | 1.1 | |
| Unconjugated Antibody | Target (Antigen-Positive) | > 1000 |
| Non-Target (Antigen-Negative) | > 1000 |
Note: This is example data. Actual results will vary depending on the ADC, cell lines, and assay conditions.
Plasma Stability Assay
Assessing the stability of an ADC in plasma is crucial to predict its in vivo behavior and potential for off-target toxicity due to premature drug release.
Experimental Protocol: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in human plasma over time.
Materials:
-
ADC sample
-
Human plasma
-
Incubator at 37°C
-
Analytical method to measure DAR or free drug (e.g., LC-MS)
Procedure:
-
Incubate the ADC sample in human plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
Process the plasma samples to isolate the ADC (e.g., by immunoaffinity capture).
-
Analyze the isolated ADC to determine the change in average DAR over time using a suitable method like LC-MS.
-
Alternatively, quantify the amount of free payload released into the plasma supernatant over time.
-
Plot the average DAR or percentage of released drug against time to determine the stability profile.
Binding Affinity Measurement
Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of binding kinetics and affinity between an ADC and its target antigen.
Experimental Protocol: Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD) of an ADC to its target antigen.
Materials:
-
ADC sample and unconjugated antibody
-
Recombinant target antigen
-
SPR instrument and sensor chip (e.g., Biacore)
-
Immobilization reagents
-
Running buffer
Procedure:
-
Immobilize the target antigen onto the sensor chip surface.
-
Prepare a series of dilutions of the ADC and the unconjugated antibody in running buffer.
-
Inject the analyte solutions over the immobilized antigen surface and monitor the binding response in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor chip surface between different analyte injections.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizations
ADC Mechanism of Action
The following diagram illustrates the general mechanism of action of an antibody-drug conjugate.
Caption: General mechanism of action of an antibody-drug conjugate.
Experimental Workflow for ADC Characterization
This diagram outlines a typical experimental workflow for the analytical characterization of an ADC.
Caption: A typical experimental workflow for ADC characterization.
Logical Relationship of ADC Components and Function
This diagram illustrates the logical relationship between the components of an ADC and its overall function.
Caption: Logical relationship of ADC components to its function.
References
Determining the Drug-to-Antibody Ratio (DAR) of DBCO-PEG4-Ahx-DM1 Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR), a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). The focus is on ADCs synthesized using the DBCO-PEG4-Ahx-DM1 linker-payload system. Accurate DAR measurement is essential as it directly influences the efficacy, safety, and pharmacokinetic profile of the ADC.[1] This guide covers three widely used analytical techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to DAR Analysis
An antibody-drug conjugate is a complex biopharmaceutical composed of a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker connecting them.[2][3] The DAR represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is a key factor in balancing the therapeutic window of an ADC; a low DAR may result in reduced potency, while a high DAR can negatively impact pharmacokinetics, potentially leading to increased toxicity and aggregation.[4]
The this compound is a drug-linker conjugate that utilizes copper-free click chemistry for conjugation.[5] The dibenzocyclooctyne (DBCO) group reacts with an azide-modified antibody, while the DM1, a potent maytansinoid tubulin inhibitor, serves as the cytotoxic payload.
This document outlines the principles and detailed protocols for the three most common methods for DAR determination.
Quantitative Data Summary
The following table summarizes key quantitative parameters used in DAR calculations.
| Parameter | Symbol | Value | Source |
| Molar Extinction Coefficient of typical IgG at 280 nm | ε_Ab,280_ | 210,000 M⁻¹cm⁻¹ | |
| Molar Extinction Coefficient of DBCO at 309 nm | ε_DBCO,309_ | 12,000 M⁻¹cm⁻¹ | |
| Correction Factor for DBCO absorbance at 280 nm | CF_DBCO_ | 0.90 | |
| Maximum Absorbance Wavelength of DM1 | λ_max,DM1_ | ~252 nm | |
| Molecular Weight of this compound | MW_drug-linker_ | 1297.92 g/mol |
Experimental Protocols
Method 1: UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR. The principle is based on the Beer-Lambert law, where the absorbance of the ADC solution is measured at two different wavelengths: one where the antibody primarily absorbs (280 nm) and another at the maximum absorbance of the drug payload (~252 nm for DM1), where the antibody's contribution is minimal.
Protocol:
-
Reagent and Sample Preparation:
-
Prepare a solution of the purified ADC (this compound conjugated to the antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be sufficient to yield an absorbance reading between 0.1 and 1.0.
-
Prepare a solution of the unconjugated antibody at a known concentration in the same buffer.
-
Prepare a solution of this compound at a known concentration in a suitable solvent (e.g., DMSO).
-
-
Determination of Molar Extinction Coefficient of the Drug-Linker (ε_Drug_):
-
Measure the UV-Vis spectrum of the this compound solution from 230 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λ_max_) for DM1, which is expected to be around 252 nm.
-
Calculate the molar extinction coefficient of the drug-linker at this λ_max_ (ε_Drug,λ_max_) and at 280 nm (ε_Drug,280_) using the Beer-Lambert law (A = εcl).
-
-
Measurement of ADC Absorbance:
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λ_max_).
-
-
DAR Calculation:
-
The concentrations of the antibody ([Ab]) and the drug-linker ([Drug]) in the ADC sample can be determined by solving the following system of simultaneous equations:
-
A_280_ = (ε_Ab,280_ * [Ab]) + (ε_Drug,280_ * [Drug])
-
A_λ_max_ = (ε_Ab,λ_max_ * [Ab]) + (ε_Drug,λ_max_ * [Drug])
-
-
The DAR is then calculated as the ratio of the molar concentrations:
-
DAR = [Drug] / [Ab]
-
-
Corrected Calculation for DBCO Contribution: A more precise calculation accounts for the absorbance of the DBCO linker at 280 nm.
-
Calculate the concentration of the antibody: [Ab] (M) = (A_280 - (CF_DBCO * A_309)) / ε_Ab,280
-
Calculate the concentration of the drug-linker: [Drug] (M) = A_309 / ε_DBCO,309
-
Calculate the DAR: DAR = [Drug] / [Ab]
-
-
Logical Workflow for UV-Vis DAR Calculation
Caption: Workflow for DAR determination using UV-Vis spectroscopy.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for determining the DAR distribution and calculating the average DAR, particularly for cysteine-linked ADCs. It separates ADC species based on differences in their hydrophobicity, which increases with the number of conjugated drug-linker molecules.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient from 100% A to 100% B
-
25-30 min: 100% B
-
30-35 min: Return to 100% A and equilibrate.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR1, DAR2, etc.).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area_i * DAR_i) / Σ(% Peak Area_i) where i corresponds to each ADC species.
-
Experimental Workflow for HIC-based DAR Analysis
Caption: Workflow for HIC-based DAR determination.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and highly accurate technique for ADC characterization. It provides not only the average DAR but also detailed information about the distribution of different drug-loaded species and their precise molecular weights.
Protocol:
-
Sample Preparation (Intact Mass Analysis):
-
Dilute the ADC sample to 0.1-1 mg/mL in a suitable buffer (e.g., PBS).
-
For deglycosylated analysis, treat the ADC with PNGase F to remove N-linked glycans, which simplifies the mass spectrum.
-
-
LC Conditions (Reversed-Phase):
-
Column: A reversed-phase column with a wide pore size suitable for large proteins (e.g., C4, 300 Å).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Gradient: A shallow gradient from ~20% to 60% B over 20-30 minutes.
-
-
MS Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: Acquire data over a wide m/z range (e.g., 1000-4000).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the mass peaks corresponding to the unconjugated antibody and the various drug-loaded species.
-
The mass of each species will be approximately: Mass_ADC = Mass_Ab + (n * Mass_Drug-Linker), where n is the number of conjugated drugs.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
Signaling Pathway-style Diagram of LC-MS DAR Determination
Caption: Logical flow of LC-MS based DAR analysis.
Comparative Analysis
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Absorbance based on Beer-Lambert Law | Separation based on hydrophobicity | Separation by chromatography and mass-to-charge ratio determination |
| Information Provided | Average DAR | Average DAR and drug-load distribution | Precise mass of each species, average DAR, and drug-load distribution |
| Throughput | High | Medium | Low to Medium |
| Instrumentation | Common (Spectrophotometer) | Common (HPLC) | Specialized (LC-MS system) |
| Advantages | Rapid, simple, inexpensive | Provides distributional information, non-denaturing conditions possible | High accuracy and detail, unambiguous identification |
| Disadvantages | No distributional information, relies on accurate extinction coefficients | Resolution can be challenging, potential for on-column degradation | Complex instrumentation and data analysis, lower throughput |
Conclusion
The choice of method for DAR determination for this compound ADCs depends on the specific requirements of the analysis. UV-Vis spectroscopy is a valuable tool for rapid, routine measurements of the average DAR. HIC provides additional, valuable information on the distribution of drug-loaded species. For comprehensive and precise characterization, LC-MS is the gold standard, offering unambiguous identification and quantification of all ADC species. A multi-faceted approach, employing orthogonal techniques, is often recommended for the thorough characterization of these complex biotherapeutics.
References
Application Notes and Protocols for DBCO-PEG4-Ahx-DM1 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DBCO-PEG4-Ahx-DM1 in the preclinical development of Antibody-Drug Conjugates (ADCs). This document includes detailed protocols for ADC synthesis and characterization, as well as in vitro and in vivo evaluation.
Introduction
This compound is a pre-formed drug-linker conjugate designed for the efficient and site-specific creation of Antibody-Drug Conjugates (ADCs).[1][2][3] It comprises three key components:
-
Dibenzocyclooctyne (DBCO): A cyclooctyne moiety that enables covalent conjugation to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry."[1] This copper-free reaction is highly efficient and biocompatible.
-
Polyethylene Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity of the drug-linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[4]
-
Ahx (6-aminohexanoic acid): An aminohexanoic acid spacer.
-
DM1: A potent cytotoxic maytansinoid payload that induces cell death by inhibiting tubulin polymerization.
The targeted delivery of DM1 to cancer cells via an antibody is intended to increase the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.
Data Presentation
Due to the proprietary nature of many ADC development programs, specific quantitative data for ADCs constructed with this compound is not extensively available in the public domain. The following tables present illustrative data based on preclinical studies of other DM1-containing ADCs to provide a representative understanding of the expected performance.
Table 1: Illustrative In Vitro Cytotoxicity of a DM1-based ADC
| Cell Line | Target Antigen Expression | Illustrative IC50 (ng/mL) |
| SK-BR-3 (Breast Cancer) | High HER2 | 10 - 50 |
| BT-474 (Breast Cancer) | High HER2 | 15 - 60 |
| NCI-N87 (Gastric Cancer) | High HER2 | 20 - 70 |
| MDA-MB-468 (Breast Cancer) | Low/Negative HER2 | > 1000 |
Table 2: Illustrative In Vivo Efficacy of a DM1-based ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-binding ADC-DM1 | 15 | < 20 |
| Targeting Antibody | 15 | 30 - 50 |
| Targeting ADC-DM1 | 5 | > 80 |
| Targeting ADC-DM1 | 15 | > 95 (potential for tumor regression) |
Table 3: Illustrative Pharmacokinetic Parameters of a DM1-based ADC in Rodents
| Parameter | Unit | Illustrative Value |
| Clearance (CL) | mL/day/kg | 5 - 15 |
| Volume of Distribution (Vd) | mL/kg | 50 - 100 |
| Half-life (t1/2) | days | 3 - 7 |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Antibody
This protocol describes the introduction of azide functionalities onto a monoclonal antibody (mAb) for subsequent conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS ester (or other suitable azide-functionalized NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), exchange the buffer to PBS, pH 7.4-8.0 using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
NHS Ester Reagent Preparation:
-
Immediately before use, dissolve the Azide-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Azidation Reaction:
-
Add a 10-20 fold molar excess of the dissolved Azide-PEG4-NHS ester to the antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted Azide-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the purified azide-modified antibody using a protein concentration assay (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).
-
The azide-modified antibody is now ready for conjugation with this compound.
-
Protocol 2: Conjugation of Azide-Modified Antibody with this compound
This protocol details the SPAAC "click chemistry" reaction to conjugate the azide-modified antibody with this compound.
Materials:
-
Purified azide-modified antibody
-
This compound
-
Anhydrous DMSO
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
This compound Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound solution to the azide-modified antibody.
-
Gently mix and incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated this compound and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be stored under appropriate conditions (typically at 4°C, protected from light).
-
Protocol 3: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination
Determining the average number of drug molecules conjugated per antibody (DAR) is a critical quality control step.
Method: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.
Materials and Equipment:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the ADC against cancer cell lines.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cancer cell line (low or no antigen expression)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free DM1
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free DM1 in complete cell culture medium.
-
Remove the existing medium from the cells and add the treatment solutions.
-
Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control cells (100% viability).
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Protocol 5: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells expressing the target antigen
-
Matrigel (optional)
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the tumor cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups.
-
-
Treatment Administration:
-
Administer the ADC, unconjugated antibody, or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose and schedule.
-
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Plot the mean tumor volume over time for each group.
-
Visualizations
Caption: Mechanism of action of a DM1-based Antibody-Drug Conjugate.
Caption: General workflow for the synthesis and characterization of an ADC.
Caption: Simplified signaling pathway of DM1-induced apoptosis.
References
Application Notes and Protocols for Site-Specific Antibody Conjugation with DBCO-PEG4-Ahx-DM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the site-specific conjugation of antibodies with the DBCO-PEG4-Ahx-DM1 linker-payload system. This advanced methodology enables the precise generation of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), leading to improved homogeneity, stability, and therapeutic index.
This compound is a pre-formed linker-drug conjugate composed of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates covalent conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.
-
PEG4-Ahx Linker: A hydrophilic polyethylene glycol (PEG) and aminohexanoic acid (Ahx) spacer that enhances solubility and provides spatial separation between the antibody and the cytotoxic payload.
-
DM1 (Mertansine): A potent maytansinoid microtubule inhibitor that induces cell cycle arrest and apoptosis in target cancer cells.[1][2]
The site-specific incorporation of an azide group onto the antibody, followed by conjugation with this compound, allows for the production of ADCs with a controlled stoichiometry, overcoming the heterogeneity issues associated with traditional lysine or cysteine conjugation methods.
Mechanism of Action
The resulting ADC targets a specific antigen on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[1] Following trafficking to the lysosome, the antibody is degraded, releasing the DM1 payload into the cytoplasm. DM1 then binds to tubulin, inhibiting microtubule polymerization and disrupting the formation of the mitotic spindle.[1] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Data Presentation
The following tables present illustrative quantitative data for a site-specific ADC generated using this compound. This data is representative of typical results obtained with this technology and should be used as a guideline for experimental design and interpretation.
Table 1: ADC Characterization Summary
| Parameter | Result | Method |
| Average DAR | 1.9 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| Monomer Content | >98% | SEC-HPLC |
| Free Drug Content | <1% | Reversed-Phase HPLC (RP-HPLC) |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| BT-474 | High | 15.8 |
| SK-BR-3 | High | 25.2 |
| MDA-MB-468 | Negative | >1000 |
Table 3: In Vivo Xenograft Model - Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | TGI (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 15 |
| Site-Specific ADC (DAR ~2) | 3 | 85 |
| Site-Specific ADC (DAR ~2) | 1 | 55 |
Experimental Protocols
Protocol 1: Site-Specific Azide Modification of Antibody
This protocol describes a general method for introducing azide groups into an antibody at specific sites using an azide-reactive crosslinker. The precise method for site-specific modification (e.g., enzymatic, unnatural amino acid incorporation) should be optimized for the specific antibody and desired conjugation site.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (or other suitable azide-functionalizing reagent)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer at a concentration of 5-10 mg/mL.
-
-
Azide-Linker Stock Solution:
-
Prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous DMSO.
-
-
Antibody Modification:
-
Add a 10-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Purification:
-
Remove excess, unreacted azide-linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein fractions containing the azide-modified antibody (azido-mAb).
-
-
Characterization:
-
Determine the protein concentration of the azido-mAb solution using a standard protein assay (e.g., BCA or A280).
-
Confirm the incorporation of the azide group using an appropriate analytical technique (e.g., mass spectrometry).
-
Protocol 2: Conjugation of Azido-mAb with this compound
This protocol details the SPAAC reaction between the azide-modified antibody and the DBCO-containing linker-payload.
Materials:
-
Azide-modified antibody (azido-mAb) from Protocol 1
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Desalting columns or other suitable purification media
Procedure:
-
Drug-Linker Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the azido-mAb to a final concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the azido-mAb solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted this compound and other small molecules using a desalting column, tangential flow filtration (TFF), or size-exclusion chromatography (SEC) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Collect the purified ADC.
-
-
Storage:
-
Store the purified ADC at 2-8°C, protected from light. For long-term storage, consider sterile filtration and storage at -20°C or -80°C.
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Column: A hydrophobic interaction chromatography column suitable for antibody analysis.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
Gradient: A linear gradient from high salt to low salt to elute species with increasing hydrophobicity (i.e., increasing DAR).
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated based on the peak areas of the different drug-loaded species.
2. Purity and Aggregation Analysis by SEC-HPLC:
-
Column: A size exclusion chromatography column suitable for monoclonal antibodies.
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).
-
Detection: UV absorbance at 280 nm.
-
Analysis: Determine the percentage of monomer, aggregate, and fragment.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC, unconjugated antibody, and free DM1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free DM1 in complete cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Protocol 5: In Vivo Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cell line
-
Matrigel (optional)
-
Purified ADC, unconjugated antibody, and vehicle control
-
Sterile saline or PBS for injections
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Treatment Administration:
-
Administer the ADC, unconjugated antibody, or vehicle control via the desired route (e.g., intravenous injection).
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot tumor growth curves and survival curves.
-
Visualizations
Caption: Experimental workflow for site-specific ADC production and evaluation.
Caption: Mechanism of action of a site-specific DM1-ADC.
Caption: Downstream signaling pathways leading to apoptosis.
References
Troubleshooting & Optimization
DBCO-PEG4-Ahx-DM1 Conjugation Efficiency: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the conjugation efficiency of DBCO-PEG4-Ahx-DM1. It includes frequently asked questions and detailed troubleshooting guides to address common issues encountered during the preparation of antibody-drug conjugates (ADCs) using this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a pre-formed drug-linker conjugate used in the development of ADCs.[1][2] It consists of three main components:
-
DBCO (Dibenzocyclooctyne): A cyclooctyne group that enables copper-free click chemistry. It reacts specifically with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4]
-
PEG4-Ahx: A hydrophilic spacer arm composed of a polyethylene glycol (PEG4) unit and an aminohexanoic acid (Ahx) linker. This spacer enhances water solubility, reduces the potential for aggregation, and minimizes steric hindrance between the antibody and the drug molecule.
-
DM1 (Mertansine): A potent microtubule inhibitor used as the cytotoxic payload to kill target cancer cells.[1]
Q2: What is the mechanism of conjugation?
The conjugation reaction is based on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of bioorthogonal "click chemistry". The high ring strain of the DBCO group drives a highly efficient and selective reaction with an azide group (azide-functionalized antibody) to form a stable triazole linkage. This reaction is biocompatible as it does not require a cytotoxic copper catalyst and can be performed under mild, aqueous conditions.
Q3: How should I prepare and handle the this compound reagent?
This compound is typically supplied as a solid. It is recommended to dissolve it in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution immediately before use. The final concentration of the organic co-solvent in the reaction mixture should be kept low (typically below 20%) to avoid negative impacts on the antibody's stability.
Q4: What type of buffer should be used for the conjugation reaction?
Use a non-amine-containing buffer at a pH between 7.0 and 8.5, such as Phosphate-Buffered Saline (PBS) or HEPES. Crucially, avoid buffers containing sodium azide , as the azide ions will react with the DBCO group on the drug-linker, inhibiting the desired conjugation to the antibody.
Troubleshooting Guide
This guide addresses the most common issues encountered during the conjugation of this compound to azide-modified antibodies.
Issue 1: Low Conjugation Efficiency / Low Drug-to-Antibody Ratio (DAR)
A low DAR indicates that an insufficient number of drug-linker molecules have conjugated to the antibody. This is a frequent issue with several potential causes.
Potential Causes & Recommended Solutions
-
Suboptimal Molar Ratio: An incorrect ratio of this compound to your azide-modified antibody can lead to incomplete conjugation.
-
Solution: Optimize the molar excess of the this compound reagent. A typical starting point is a 1.5 to 10-fold molar excess of the drug-linker over the antibody. Perform small-scale titration experiments to determine the optimal ratio for your specific antibody.
-
-
Suboptimal Reaction Conditions: The kinetics of the SPAAC reaction are sensitive to temperature, pH, and reactant concentration.
-
Solution:
-
Temperature: Incubate the reaction at room temperature (20-25°C) for 4-12 hours. If you observe antibody instability, the reaction can be performed at 4°C, but the incubation time should be extended (e.g., overnight for at least 12 hours).
-
Concentration: SPAAC reactions are more efficient at higher concentrations. If possible, perform the conjugation with a higher antibody concentration (e.g., >1 mg/mL).
-
pH: Ensure the reaction buffer is within the optimal pH range of 7.0-8.5.
-
-
-
Degraded DBCO Reagent: The DBCO group can lose reactivity over time, especially if improperly stored after being dissolved.
-
Solution: Always prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. If a stock solution must be stored, keep it at -20°C for no more than 2-3 months. Note that the DBCO functional group can lose reactivity over time due to oxidation and hydration.
-
-
Steric Hindrance: Bulky groups near the azide on the antibody can physically block the DBCO-linker from accessing the reaction site.
-
Solution: While the PEG4 linker is designed to minimize steric hindrance, this can still be a factor. If site-specific conjugation is being used, ensure the azide is incorporated at a sterically accessible location on the antibody.
-
-
Inaccurate Reagent Quantification: Errors in determining the concentration of the antibody or the drug-linker stock solution will lead to an incorrect molar ratio.
-
Solution: Accurately determine the concentration of your azide-modified antibody using a reliable method like a NanoDrop spectrophotometer or a Bradford protein assay.
-
Issue 2: Product Aggregation
Aggregation is a critical issue in ADC development, as it can impact stability, efficacy, and safety. The conjugation of hydrophobic payloads like DM1 can increase the propensity of antibodies to aggregate.
Potential Causes & Recommended Solutions
-
High Drug-to-Antibody Ratio (DAR): Higher DARs increase the overall hydrophobicity of the ADC, which can lead to aggregation. ADCs with DARs greater than 4 can exhibit increased clearance and lower tolerability.
-
Solution: Optimize the conjugation reaction to target a lower, more controlled average DAR (typically 2 to 4). This can be achieved by adjusting the molar ratio of the DBCO-drug-linker to the antibody.
-
-
Unfavorable Buffer Conditions: The pH and ionic strength of the buffer can influence protein solubility.
-
Solution: Perform the conjugation in a buffer known to maintain the stability of your specific antibody, such as PBS at pH 7.4. Avoid pH conditions that are close to the isoelectric point (pI) of the antibody, as this is the point of least aqueous solubility. After conjugation, purify the ADC and formulate it in a buffer containing stabilizing excipients.
-
-
Presence of Organic Co-solvent: Solvents like DMSO, used to dissolve the this compound, can sometimes promote aggregation if used at high concentrations.
-
Solution: Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, ideally below 20%. Add the dissolved drug-linker to the antibody solution slowly with gentle mixing to avoid localized high concentrations.
-
-
Temperature Stress: High temperatures can cause protein unfolding and aggregation.
-
Solution: Conduct the conjugation at room temperature or 4°C. Avoid excessive heat during all steps of the process, including purification and storage.
-
-
Post-Conjugation Handling: The final ADC may be less stable than the parent antibody.
-
Solution: After purification, store the ADC under optimal conditions, typically at 4°C or frozen at -80°C in a suitable storage buffer. Perform stability studies to identify the best long-term storage formulation.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing the conjugation reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Molar Excess of DBCO-Linker | 1.5 - 10 equivalents | Titration is recommended to find the optimal ratio for the desired DAR. |
| Antibody Concentration | > 1 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction pH | 7.0 - 8.5 | Use amine-free and azide-free buffers like PBS or HEPES. |
| Temperature | Room Temp (20-25°C) or 4°C | Lower temperatures require longer incubation times. |
| Incubation Time | 4 - 12 hours (RT) or >12 hours (4°C) | Longer times can improve efficiency but should be balanced with antibody stability. |
| Organic Co-solvent (DMSO/DMF) | < 20% (v/v) | Keep as low as possible to maintain antibody stability. |
Experimental Protocols
Protocol 1: Conjugation of this compound to Azide-Modified Antibody
This protocol provides a general guideline for the SPAAC reaction.
-
Reagent Preparation:
-
Prepare the azide-modified antibody in an appropriate reaction buffer (e.g., PBS, pH 7.4). Ensure the antibody concentration is accurately determined.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the calculated volume of the azide-modified antibody solution.
-
Slowly add the desired molar excess (e.g., 5 equivalents) of the 10 mM this compound stock solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration remains below 20%.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Following incubation, the unreacted drug-linker and other impurities must be removed. Proceed immediately to purification using Hydrophobic Interaction Chromatography (HIC) or Size-Exclusion Chromatography (SEC).
-
Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC is the preferred method for purifying ADCs as it can separate species based on their DAR.
-
Materials:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
HIC Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
-
Sample Preparation:
-
Dilute the conjugation reaction mixture with a high-salt buffer (e.g., Mobile Phase A) to promote binding to the HIC column.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Load the prepared sample onto the column.
-
Elute the bound species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Unconjugated antibody will elute first, followed by ADC species with increasing DAR.
-
Collect fractions corresponding to the desired DAR species.
-
-
Buffer Exchange:
-
Pool the collected fractions and perform a buffer exchange into a suitable formulation buffer using a desalting column or dialysis.
-
Protocol 3: Characterization - DAR Determination by HIC-HPLC
The average DAR and drug load distribution can be determined analytically using HIC-HPLC.
-
Method:
-
Use the same column and mobile phase system as described in the HIC purification protocol.
-
Inject a small amount of the purified ADC onto the column.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks. The first peak is the unconjugated antibody, followed by peaks corresponding to DAR=1, DAR=2, etc.
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of DARn * n)] / Σ [Total Peak Area] where 'n' is the number of drugs conjugated for that species.
-
Visualizations
Experimental Workflow Diagram
Caption: High-level experimental workflow for ADC synthesis.
Troubleshooting Logic Diagram
References
troubleshooting low yield in ADC synthesis with DBCO-PEG4-Ahx-DM1
Technical Support Center: ADC Synthesis with DBCO-PEG4-Ahx-DM1
Welcome to the technical support center for troubleshooting Antibody-Drug Conjugate (ADC) synthesis using this compound. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the conjugation process, with a focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conjugation yield or a low Drug-to-Antibody Ratio (DAR) when using this compound?
Low yield in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction can stem from several factors throughout the experimental workflow. The primary areas to investigate include:
-
Inefficient Azide Incorporation: The initial step of introducing azide groups onto the antibody is critical. If the azide modification is inefficient, there will be fewer sites available for the DBCO-linker to react with, directly leading to a low DAR.
-
Suboptimal Reaction Conditions: SPAAC reactions are sensitive to parameters such as pH, temperature, and reaction time.[1][2] Non-optimal conditions can significantly slow down the reaction kinetics, resulting in incomplete conjugation.[3]
-
Instability or Degradation of Reagents: The DBCO group on the linker is susceptible to oxidation and hydrolysis over time, which reduces its reactivity.[4] Improper storage or handling of the this compound or the azide-modified antibody can lead to degradation and lower conjugation efficiency.
-
Steric Hindrance: The accessibility of the azide group on the antibody can be hindered by the surrounding protein structure. Similarly, a long PEG chain on the linker, while beneficial for solubility, can sometimes create steric hindrance that slows the reaction.[5]
-
Presence of Inhibitory Substances: Buffers containing sodium azide are incompatible with this chemistry as the azide in the buffer will compete with the azide on the antibody for the DBCO group.
Q2: I'm observing a high level of aggregation in my final ADC product. What could be the cause and how can I mitigate it?
Aggregation is a common challenge in ADC development, often caused by the increased hydrophobicity of the final conjugate. Here are the primary causes and solutions:
-
Hydrophobic Interactions: The DM1 payload is highly hydrophobic. Attaching it to the antibody surface increases the overall hydrophobicity, promoting self-association and aggregation. The modification of the antibody's surface with hydrophobic payload-linkers is a significant driver of aggregation.
-
High DAR: A higher number of drug molecules per antibody (high DAR) increases the likelihood of aggregation due to more exposed hydrophobic patches.
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Suboptimal Buffer Conditions: The choice of buffer, pH, and salt concentration can influence protein stability. Conditions that destabilize the antibody, such as a pH near its isoelectric point, can promote aggregation.
-
Use of Organic Co-solvents: While organic solvents like DMSO are necessary to dissolve the linker-payload, their concentration should be minimized (typically <10-20%) as they can disrupt the antibody's structure and lead to aggregation.
To mitigate aggregation, consider optimizing the DAR, screening different formulation buffers, and carefully controlling the amount of co-solvent used in the reaction.
Q3: How can I optimize the reaction conditions for the SPAAC conjugation step?
Optimization is key to achieving a high yield and a desirable DAR. A matrix of experiments varying key parameters is often the best approach.
-
Molar Ratio: A molar excess of the this compound over the azide-modified antibody is required to drive the reaction to completion. A typical starting point is a 2 to 5-fold molar excess.
-
Temperature: Reactions can be performed at various temperatures, from 4°C to 37°C. Higher temperatures generally increase the reaction rate, but this must be balanced with the thermal stability of the antibody. An overnight incubation at 4°C is a common practice.
-
pH and Buffer: The reaction is typically performed in buffers like PBS at a pH of around 7.4. Some studies suggest that certain buffer systems, like HEPES, may increase reaction rates for some SPAAC reactions.
-
Reaction Time: Reaction times can range from 1 to 24 hours. The progress should be monitored to determine the optimal duration.
| Parameter | Typical Range | Recommendation |
| Linker-Payload Molar Excess | 2x - 10x over antibody | Start with a 3x-5x molar excess and optimize based on DAR results. |
| Temperature | 4°C - 37°C | Start with an overnight incubation at 4°C for convenience and protein stability. Consider 25°C or 37°C for faster kinetics if the antibody is stable. |
| pH | 7.0 - 8.5 | A physiological pH of 7.4 is standard. Ensure the antibody is stable at the chosen pH. |
| Reaction Time | 1 - 24 hours | Monitor the reaction at different time points (e.g., 4, 8, 12, 24 hours) to find the optimal duration. |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but may also increase aggregation risk. Start at 2-5 mg/mL. |
| Co-solvent (DMSO) | < 20% | Keep the final concentration as low as possible, ideally below 10%, to maintain antibody stability. |
Table 1. Key Reaction Parameters for Optimization.
Q4: What are the best analytical methods to troubleshoot a low-yield conjugation?
A multi-faceted analytical approach is essential to pinpoint the cause of low yield.
-
UV/Vis Spectrophotometry: This is a simple method to get an initial estimate of the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the DAR distribution. It separates ADC species based on the number of conjugated drugs, allowing you to visualize the populations of DAR 0 (unconjugated), DAR 2, DAR 4, etc. This is crucial for identifying an inefficient reaction.
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the percentage of monomer, aggregate, and fragment in the sample. It is essential for identifying aggregation issues that may arise during the conjugation process.
-
Mass Spectrometry (LC-MS): For a precise characterization, LC-MS can confirm the identity of the final ADC and determine the exact mass, which corresponds to the number of linker-drugs conjugated.
| Analytical Technique | Information Provided | Application in Troubleshooting |
| HIC-HPLC | Drug-to-Antibody Ratio (DAR) distribution | Identifies low conjugation efficiency by showing a high peak for unconjugated antibody (DAR 0). |
| SEC-HPLC | Purity, aggregation, and fragmentation | Detects product loss due to aggregation or degradation during the reaction or purification steps. |
| LC-MS | Exact mass of ADC species | Confirms successful conjugation and provides precise DAR values for different species. |
Table 2. Key Analytical Techniques for Troubleshooting.
Experimental Protocols
Protocol 1: General Procedure for ADC Synthesis via SPAAC
This protocol outlines the key steps for conjugating this compound to an azide-modified antibody.
-
Preparation of Azide-Modified Antibody:
-
Start with an antibody that has been functionalized with azide groups (e.g., via reaction with an NHS-Azide linker).
-
Ensure the antibody is in an amine-free and azide-free buffer, such as PBS, pH 7.4. Perform buffer exchange using a centrifugal filter unit if necessary.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Preparation of Linker-Payload Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5-fold excess) of the this compound stock solution to the antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to prevent antibody denaturation.
-
Incubate the reaction mixture. A common starting point is overnight at 4°C with gentle mixing. Alternatively, incubate for 2-4 hours at room temperature.
-
-
Purification of the ADC:
-
After incubation, purify the ADC from unreacted linker-payload and other impurities.
-
Size exclusion chromatography (SEC) or the use of centrifugal filter units are common methods for purification.
-
-
Characterization:
-
Analyze the purified ADC to determine the final concentration, DAR (using HIC-HPLC), and level of aggregation (using SEC-HPLC).
-
Visual Guides and Workflows
Troubleshooting Workflow for Low ADC Yield
Caption: A logical workflow to diagnose potential causes of low ADC yield.
Experimental Workflow for ADC Synthesis
Caption: Step-by-step experimental workflow for ADC synthesis.
Simplified Mechanism of Action of DM1
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DBCO-PEG4-Ahx-DM1 Click Chemistry
Welcome to the technical support center for DBCO-PEG4-Ahx-DM1 click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions. Here, you will find information to optimize your reaction buffer and conditions for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a drug-linker conjugate. It comprises the potent microtubule inhibitor DM1 connected to a DBCO (Dibenzocyclooctyne) group via a PEG4 (polyethylene glycol) and an aminohexanoic acid (Ahx) spacer.[1][2][3][4] This reagent is primarily used in the development of Antibody-Drug Conjugates (ADCs) through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] The DBCO group specifically reacts with an azide-modified antibody or other targeting molecule to form a stable triazole linkage.
Q2: What is the recommended molar ratio of this compound to my azide-modified molecule?
For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule. However, if your azide-modified molecule is particularly precious or in limited supply, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to drive the reaction to completion, with 7.5 equivalents being a good starting point.
Q3: What are the optimal temperature and duration for the click reaction?
DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C. Higher temperatures will generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours when incubated at room temperature. For sensitive biomolecules that may be damaged at higher temperatures, the reaction can be performed overnight at 4°C. In some instances, incubation for up to 48 hours may be necessary to maximize the yield.
Q4: Which solvents and buffers are compatible with this reaction?
DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and HEPES, as well as organic solvents such as DMSO and DMF. For conjugations involving biomolecules like antibodies, aqueous buffers are preferred. If this compound has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation.
Crucially, you must avoid buffers containing sodium azide, as the azide in the buffer will compete with your azide-modified molecule and react with the DBCO group.
Q5: How does pH affect the reaction efficiency?
For strain-promoted alkyne-azide cycloaddition (SPAAC), higher pH values generally increase the reaction rate. A study investigating the kinetics of SPAAC reactions found that HEPES buffer at pH 7 resulted in higher reaction rates compared to PBS at the same pH. For bioconjugation applications, a pH range of 7 to 9 is commonly used to balance reaction efficiency with the stability of the biomolecules.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in your DBCO click chemistry reaction can be frustrating. Below are potential causes and troubleshooting steps to improve your conjugation efficiency.
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer Composition | Ensure your buffer does not contain sodium azide or primary amines (e.g., Tris, glycine) if you are performing an NHS ester reaction to introduce the DBCO or azide group. Switch to a recommended buffer such as PBS or HEPES. |
| Suboptimal pH | The reaction rate is pH-dependent. Consider performing a pH optimization screen, testing a range from 6.5 to 8.5 to find the optimal condition for your specific molecules. |
| Degraded Reagents | DBCO reagents can degrade over time, especially if not stored correctly or if they are sensitive to moisture (e.g., NHS esters). Use fresh reagents. For moisture-sensitive reagents, allow them to come to room temperature before opening to prevent condensation. |
| Inefficient Molar Ratio | An inappropriate molar ratio of reactants can limit the reaction. Try varying the molar excess of the this compound (e.g., 1.5x, 3x, 5x, 10x). |
| Insufficient Reaction Time or Temperature | The reaction may be proceeding slowly. Increase the incubation time (from a few hours to overnight) or consider increasing the temperature to 37°C to accelerate the reaction rate. |
| Poor Solubility of Reactants | If your this compound or azide-modified molecule has low solubility in the reaction buffer, this can hinder the reaction. Dissolve the reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the reaction mixture, ensuring the final organic solvent concentration is below 20%. |
A logical workflow for troubleshooting low yield is presented in the diagram below.
Data Summary
Influence of Buffer and pH on SPAAC Reaction Rates
The choice of buffer and the reaction pH can significantly impact the rate of the strain-promoted alkyne-azide cycloaddition (SPAAC). The following table summarizes data from a study that investigated these effects.
| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25/37 | 0.32 - 0.85 |
| HEPES | 7 | 25/37 | 0.55 - 1.22 |
| DMEM | 7 | 25/37 | 0.59 - 0.97 |
| RPMI | 7 | 25/37 | 0.27 - 0.77 |
Data is generalized from a study using model azides and a sulfo-DBCO-amine.
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general starting point for the conjugation of this compound to an azide-functionalized biomolecule. Optimization may be required for your specific application.
Materials:
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Azide-functionalized biomolecule (e.g., antibody) in an appropriate buffer
-
This compound
-
Water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-8.0
Procedure:
-
Prepare the Azide-Functionalized Biomolecule:
-
Ensure the biomolecule is in an azide-free and amine-free buffer at a known concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare the this compound Stock Solution:
-
Dissolve the this compound in a water-miscible organic solvent such as DMSO to a desired stock concentration (e.g., 10 mM).
-
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the azide-functionalized biomolecule.
-
Ensure the final concentration of the organic solvent in the reaction mixture is below 20% to avoid precipitation of the biomolecule.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The incubation time and temperature may need to be optimized.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and other small molecules by a suitable method such as size exclusion chromatography, dialysis, or HPLC.
-
-
Characterization of the Conjugate:
-
The success of the conjugation can be assessed by various methods, including UV-Vis spectroscopy (monitoring the decrease in DBCO absorbance around 309 nm), mass spectrometry, or functional assays.
-
The experimental workflow is visualized in the diagram below.
References
Technical Support Center: Scaling Up DBCO-PEG4-Ahx-DM1 ADC Production
Welcome to the technical support center for the challenges in scaling up DBCO-PEG4-Ahx-DM1 Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the manufacturing process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound ADC production.
Issue 1: High Levels of Aggregation
Symptoms:
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Visible precipitation or cloudiness in the ADC solution.[1]
-
High molecular weight species detected by Size Exclusion Chromatography (SEC-HPLC).[1]
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Reduced therapeutic efficacy and potential for increased immunogenicity.
Possible Causes and Solutions:
| Cause | Solution | Expected Outcome |
| Hydrophobicity of DBCO-linker and DM1 payload | Optimize the linker design by incorporating more hydrophilic spacers like polyethylene glycol (PEG).[1] | Increased solubility and reduced aggregation of the ADC.[1] |
| Screen different formulation buffers with varying pH and excipients (e.g., polysorbates, sugars, amino acids) to improve ADC solubility and stability.[2] | Identification of a formulation that minimizes aggregation and maintains ADC stability. | |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the this compound during the conjugation reaction. | Lower average DAR, leading to reduced hydrophobicity and aggregation. |
| Employ site-specific conjugation methods to produce more homogeneous ADCs with a controlled DAR. | A more defined ADC product with a lower propensity for aggregation. | |
| Manufacturing Process Conditions | Avoid pH conditions near the isoelectric point of the antibody during conjugation and purification steps. | Minimized protein precipitation and aggregation. |
| Control temperature and minimize exposure to high temperatures, as this can induce aggregation. | Reduced formation of aggregates. | |
| Immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions. | Prevention of aggregation at its source. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
High batch-to-batch variability in the average DAR.
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Broad distribution of different DAR species observed by Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry.
Possible Causes and Solutions:
| Cause | Solution | Expected Outcome |
| Variable Conjugation Efficiency | Precisely control reaction parameters such as temperature, pH, and incubation time. | More consistent conjugation efficiency and reproducible DAR values. |
| Ensure the quality and purity of the antibody and this compound. | Minimized side reactions and more predictable conjugation outcomes. | |
| Suboptimal Molar Ratio of Reactants | Perform small-scale optimization experiments to determine the ideal molar ratio of this compound to the antibody. | Achievement of the target DAR with minimal unreacted components. |
| Instability of DBCO Linker | Use freshly prepared this compound solutions for conjugation, as the DBCO group can degrade over time. | Maintained reactivity of the linker, leading to more efficient conjugation. |
| Store DBCO-containing reagents under appropriate conditions (e.g., -20°C, protected from moisture). | Preservation of linker integrity and reactivity. |
Issue 3: Inefficient Purification
Symptoms:
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Presence of unreacted antibody, free this compound, or aggregates in the final product.
-
Low product yield after purification steps.
Possible Causes and Solutions:
| Cause | Solution | Expected Outcome |
| Suboptimal Chromatography Conditions | Optimize chromatography methods (e.g., HIC, SEC) by adjusting buffer composition, pH, salt concentration, and gradient slope. | Improved separation of the desired ADC from impurities. |
| Membrane Fouling in Tangential Flow Filtration (TFF) | Optimize TFF parameters such as transmembrane pressure (TMP) and feed flow rate. | Efficient removal of small molecule impurities and buffer exchange with minimal product loss. |
| Use a membrane with the appropriate molecular weight cut-off (MWCO). | Effective retention of the ADC while allowing smaller impurities to pass through. | |
| Product Loss During Purification | Minimize the number of purification steps. | Higher overall process yield. |
| Ensure compatibility of the ADC with all materials and buffers used in the purification train. | Reduced non-specific binding and product loss. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound ADCs?
A1: The main challenges include managing ADC aggregation due to the hydrophobicity of the drug-linker, achieving a consistent drug-to-antibody ratio (DAR), ensuring efficient purification to remove impurities, maintaining the stability of the DBCO linker and the final ADC, and managing process variability that arises from changes in equipment and scale.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the properties of the ADC?
A2: The DAR is a critical quality attribute that significantly impacts the ADC's therapeutic window. A high DAR can increase potency but may also lead to higher aggregation, increased clearance, and greater toxicity. Conversely, a low DAR may result in reduced efficacy. Therefore, achieving an optimal and consistent DAR is crucial.
Q3: What are the key process parameters to control during the conjugation reaction?
A3: Key parameters to control include the molar ratio of the this compound to the antibody, reaction temperature, pH, and incubation time. The concentration of the antibody and the percentage of co-solvent used to dissolve the drug-linker are also important factors.
Q4: How can I monitor the stability of the this compound linker?
A4: The stability of the DBCO group is sensitive to pH and temperature. It is most stable at neutral to slightly basic pH and should be stored at low temperatures. Stability can be monitored by analytical techniques such as RP-HPLC, which can separate the intact linker from its degradation products. For example, the stability of a similar DBCO-PEG4-acid linker in aqueous solution is summarized below.
Stability of DBCO-PEG4-acid in Aqueous Solution
| pH | Temperature | Incubation Time | Remaining Intact Reagent | Comment |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of DBCO. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal short-term storage condition for working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, but higher pH can increase hydrolysis rate of other functional groups if present. |
Q5: What analytical methods are essential for characterizing this compound ADCs during scale-up?
A5: A suite of analytical methods is required to monitor the critical quality attributes of the ADC. These include:
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Size Exclusion Chromatography (SEC-HPLC): To quantify aggregates and fragments.
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Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For assessing purity and quantifying free drug-linker.
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Mass Spectrometry (MS): To confirm the identity and integrity of the ADC and to determine the average DAR.
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UV-Vis Spectroscopy: For concentration determination and estimation of average DAR.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol assumes the antibody has been pre-functionalized with an azide group.
-
Antibody Preparation:
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Ensure the azide-modified antibody is in an amine-free buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).
-
-
This compound Solution Preparation:
-
Dissolve this compound in a water-miscible organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be controlled (typically <10%).
-
Incubate the reaction at a controlled temperature (e.g., 4°C to 25°C) for a specified time (e.g., 1 to 24 hours). The optimal conditions should be determined through small-scale experiments.
-
-
Purification:
-
Remove unreacted this compound and organic solvent using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).
-
Further purify the ADC to remove aggregates and unconjugated antibody using appropriate chromatography methods (e.g., HIC, SEC).
-
Protocol 2: Characterization of ADCs by HIC-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a UV detector.
-
-
Column:
-
A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 - 50 µL (containing approximately 10-50 µg of ADC)
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area % of each species × DAR of that species) / 100
-
Protocol 3: Characterization of ADCs by SEC-HPLC
-
Instrumentation:
-
HPLC system as described for HIC-HPLC.
-
-
Column:
-
A SEC column suitable for monoclonal antibody analysis (e.g., Agilent AdvanceBio SEC 300Å).
-
-
Mobile Phase:
-
An aqueous buffer such as phosphate-buffered saline (e.g., 150 mM sodium phosphate, pH 7.0). For some ADCs, the addition of a small amount of organic solvent (e.g., 5-15% isopropanol) may be necessary to reduce hydrophobic interactions with the column stationary phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 - 50 µL (containing approximately 10-50 µg of ADC)
-
Run Time: Typically 15-30 minutes.
-
-
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species by dividing the respective peak area by the total peak area.
-
Visualizations
Caption: Workflow for this compound ADC Production.
Caption: Troubleshooting Logic for ADC Aggregation.
References
Technical Support Center: Minimizing Off-Target Effects of DM1 in Antibody-Drug Conjugates (ADCs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the cytotoxic payload DM1 in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of DM1-ADCs, focusing on unexpected toxicity and suboptimal therapeutic windows.
Issue 1: High Levels of Off-Target Cytotoxicity in In Vitro Assays
Symptoms:
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Significant toxicity observed in antigen-negative cell lines.
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Poor therapeutic index when comparing antigen-positive and antigen-negative cell lines.
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High background signal in cytotoxicity assays.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Premature Payload Release | Investigate the stability of the linker connecting DM1 to the antibody. Unstable linkers can release DM1 into the culture medium, leading to non-specific cell killing.[1][2] Consider using more stable, non-cleavable linkers like SMCC.[2][] |
| Hydrophobicity-Driven Non-Specific Uptake | The hydrophobicity of the DM1 payload can lead to ADC aggregation and non-specific binding to cells.[] Strategies to mitigate this include incorporating hydrophilic moieties like PEG into the linker. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and increased off-target toxicity. It is recommended to explore ADCs with a lower DAR, as a DAR of around 4 often provides a good balance of efficacy and tolerability. |
Issue 2: Unexpected In Vivo Toxicity (e.g., Thrombocytopenia, Hepatotoxicity)
Symptoms:
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Significant weight loss or other signs of distress in animal models.
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Dose-limiting toxicities such as thrombocytopenia (low platelet count) and elevated liver enzymes.
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Poor correlation between in vitro and in vivo results.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Linker Instability in Circulation | The linker may be unstable in the bloodstream, leading to premature release of DM1 and systemic toxicity. Evaluate linker stability in plasma from the relevant species. Non-cleavable linkers generally exhibit greater plasma stability. |
| Antigen-Independent Uptake | ADCs can be taken up by normal tissues through mechanisms independent of the target antigen, such as Fc-mediated uptake by immune cells or non-specific endocytosis. Consider engineering the Fc region of the antibody to reduce binding to Fc receptors. |
| Metabolism of the ADC | The liver is a primary site of ADC clearance and metabolism. High DAR ADCs, in particular, can accumulate in the liver, leading to hepatotoxicity. Monitor liver function closely in animal studies and consider optimizing the DAR. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of DM1 off-target toxicity?
A1: The primary mechanisms of DM1 off-target toxicity include:
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Premature Payload Release: Instability of the linker in systemic circulation can lead to the release of free DM1, which can then indiscriminately kill healthy, rapidly dividing cells.
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Non-Specific Uptake: The ADC can be taken up by healthy tissues that do not express the target antigen. This can be driven by the hydrophobicity of the payload or through Fc-receptor mediated pathways.
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On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on normal tissues, leading to ADC binding and subsequent toxicity in these healthy organs.
Q2: How does the Drug-to-Antibody Ratio (DAR) influence off-target effects?
A2: The DAR is a critical parameter influencing both the efficacy and toxicity of an ADC. A higher DAR can increase potency but often leads to greater off-target toxicity due to increased hydrophobicity, which can result in faster clearance and accumulation in organs like the liver. Preclinical studies suggest that a DAR of approximately 3-4 often provides an optimal balance between efficacy and tolerability for maytansinoid-based ADCs.
Q3: What is the "bystander effect" and how does it relate to DM1 off-target toxicity?
A3: The bystander effect is the killing of antigen-negative tumor cells located near antigen-positive cells. This occurs when the cytotoxic payload, after being released from the target cell, diffuses and kills neighboring cells. While this can enhance the anti-tumor efficacy of some ADCs, a highly permeable payload can also diffuse into healthy tissue, contributing to off-target toxicity. The choice of a cleavable versus a non-cleavable linker can influence the extent of the bystander effect.
Q4: Which experimental assays are crucial for evaluating the off-target effects of DM1-ADCs?
A4: A combination of in vitro and in vivo assays is essential:
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In Vitro Cytotoxicity Assays: These are used to determine the potency of the ADC on both antigen-positive and antigen-negative cell lines to assess the therapeutic window.
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In Vitro Bystander Effect Assays: Co-culture assays with a mix of antigen-positive and antigen-negative cells can quantify the bystander killing potential of the ADC.
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Linker Stability Assays: These assays measure the stability of the ADC in plasma to predict the likelihood of premature payload release.
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In Vivo Toxicology Studies: Studies in relevant animal models are crucial for identifying potential dose-limiting toxicities and establishing a safe therapeutic dose.
Q5: How can linker chemistry be optimized to minimize off-target effects?
A5: Linker design is a key strategy for mitigating off-target toxicity. An ideal linker is highly stable in circulation but allows for efficient payload release within the target cell.
-
Cleavable vs. Non-cleavable Linkers: Non-cleavable linkers, such as SMCC used in Trastuzumab emtansine (T-DM1), are generally more stable in plasma and are associated with a better toxicity profile, as they require lysosomal degradation of the antibody to release the payload. Cleavable linkers can offer a stronger bystander effect but may have higher off-target toxicity if they are not sufficiently stable.
-
Hydrophilicity: Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker can reduce the hydrophobicity of the ADC, thereby decreasing non-specific uptake and improving its pharmacokinetic profile.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a method to assess the cytotoxicity of a DM1-ADC on both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
Materials:
-
Ag+ and Ag- cell lines
-
Complete cell culture medium
-
DM1-ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the DM1-ADC and a control antibody in complete culture medium.
-
Remove the medium from the cells and add the ADC or control antibody dilutions. Include untreated cells as a control.
-
Incubate the plates for a period that allows for ADC internalization and cytotoxicity (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 value for each cell line.
Data Analysis:
| Cell Line | ADC | IC50 (nM) |
| Antigen-Positive | DM1-ADC | e.g., 1.5 |
| Antigen-Negative | DM1-ADC | e.g., >1000 |
| Antigen-Positive | Control Antibody | e.g., No effect |
| Antigen-Negative | Control Antibody | e.g., No effect |
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
This protocol is designed to evaluate the ability of a DM1-ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
DM1-ADC and control antibody
-
Flow cytometer or high-content imaging system
-
96-well plates
Procedure:
-
Co-seed Ag+ and fluorescently labeled Ag- cells in 96-well plates at a defined ratio (e.g., 1:1, 1:5).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the DM1-ADC or a control antibody.
-
Incubate for a specified period (e.g., 96 hours).
-
Harvest the cells and analyze by flow cytometry or image the plates using a high-content imager.
-
Quantify the viability of the Ag- (fluorescent) cell population in the presence of the Ag+ cells and the ADC.
Data Interpretation: A significant decrease in the viability of the Ag- cell population in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.
Visualizations
Caption: Workflow for minimizing DM1 off-target effects.
References
Technical Support Center: DBCO-PEG4-Ahx-DM1 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of DBCO-PEG4-Ahx-DM1 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term storage, this compound should be stored as a solid powder at -20°C for up to three years.[1] If dissolved in a solvent, it should be stored at -80°C for up to one year.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Due to the hydrophobic nature of the DM1 payload, aqueous solutions are not recommended for long-term storage and should be prepared fresh for each experiment.
Q3: What is the stability of the DBCO group?
A3: The dibenzocyclooctyne (DBCO) group is generally stable under neutral and basic conditions (pH 6-9). However, it can be sensitive to acidic conditions (pH < 5), which may lead to degradation of the DBCO ring. It is crucial to avoid buffers containing azides (e.g., sodium azide as a preservative) as the azide will react with the DBCO group.
Q4: Is the DM1 payload stable in aqueous solutions?
A4: Maytansinoid DM1 is generally stable in aqueous solutions, which is a favorable property for its use in antibody-drug conjugates. However, like other thiol-containing molecules, it has the potential to oxidize in aqueous solutions, which could affect its reactivity and potency.
Q5: What is the role of the PEG4 and Ahx linkers?
A5: The polyethylene glycol (PEG4) linker is hydrophilic and serves to increase the aqueous solubility of the conjugate, which can help to mitigate aggregation caused by the hydrophobic DM1 payload. The 6-aminohexanoic acid (Ahx) linker provides a spacer between the PEG chain and the DM1 molecule.
Troubleshooting Guide
Issue 1: I observe precipitation of my this compound conjugate in aqueous buffer.
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Question: Why is my conjugate precipitating and what can I do to prevent it?
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Answer: Precipitation is likely due to the hydrophobic nature of the DM1 payload, which can lead to aggregation, especially at higher concentrations. The PEG4 linker is included to improve solubility, but aggregation can still occur.
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Solution 1: Lower the concentration. Try reducing the concentration of the conjugate in your aqueous solution.
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Solution 2: Use a co-solvent. For conjugation reactions, you can include a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or DMF in your reaction buffer to maintain solubility. Ensure your antibody or other biomolecule is tolerant to the chosen co-solvent concentration.
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Solution 3: Optimize the buffer. Ensure the pH of your buffer is in the optimal range for both the stability of your biomolecule and the solubility of the conjugate.
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Issue 2: My conjugation efficiency is low when using this compound.
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Question: I am seeing poor yields in my strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. What could be the cause?
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Answer: Low conjugation efficiency can be due to several factors related to the stability and handling of the this compound conjugate or the reaction conditions.
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Potential Cause 1: Degradation of the DBCO group. If the conjugate was exposed to acidic conditions or azide-containing buffers, the DBCO group may have degraded.
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Solution: Always use azide-free buffers within a pH range of 6-9. Prepare fresh solutions of the conjugate for your experiments.
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-
Potential Cause 2: Suboptimal reaction conditions. The kinetics of SPAAC reactions are concentration-dependent.
-
Solution: Increase the concentration of one or both reactants. You can also try increasing the reaction temperature (e.g., to 37°C) or extending the incubation time, provided your biomolecule is stable under these conditions.
-
-
Potential Cause 3: Inaccurate quantification. If the concentration of your this compound stock solution is incorrect, it will affect the molar ratios in your reaction.
-
Solution: Verify the concentration of your stock solution. You can use the absorbance of the DBCO group at around 309 nm for quantification.
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-
Issue 3: I am observing unexpected peaks in my HPLC analysis of the conjugate.
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Question: What could be the source of these additional peaks?
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Answer: Unexpected peaks could indicate the presence of impurities, degradation products, or aggregates.
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Potential Source 1: Hydrolysis. The ester linkage connecting the Ahx spacer and the DM1 payload could be susceptible to hydrolysis, especially at non-neutral pH.
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Solution: Analyze the mass of the species in the unexpected peaks by mass spectrometry (MS) to identify potential hydrolysis products.
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-
Potential Source 2: Oxidation of DM1. The thiol group on DM1 can oxidize.
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Solution: Use de-gassed buffers and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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-
Potential Source 3: Aggregation. The hydrophobic DM1 can promote the formation of soluble aggregates.
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Solution: Use size-exclusion chromatography (SEC-HPLC) to analyze the sample for high-molecular-weight species.
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-
Data Presentation
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Source |
| Solid Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol outlines a general method for determining the kinetic solubility of this compound in a buffer of choice.
Materials:
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This compound
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Anhydrous DMSO
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Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4)
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96-well microtiter plates
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Plate shaker/incubator
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Include wells with DMSO only as a blank.
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Add Buffer: Add the aqueous buffer to each well to achieve a range of final concentrations of the conjugate.
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Mix and Incubate: Mix the contents thoroughly on a plate shaker for 2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).
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Measurement:
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Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the blank indicates the presence of undissolved particles.
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UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at 309 nm (for the DBCO group) to determine the concentration of the dissolved conjugate.
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Protocol 2: Purity and Stability Assessment by HPLC
This protocol provides a general framework for assessing the purity and stability of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
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This compound
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HPLC-grade water
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HPLC-grade acetonitrile (ACN)
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Trifluoroacetic acid (TFA)
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RP-HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation for Stability Study:
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Prepare a solution of this compound at a known concentration in the buffer of interest.
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Incubate the solution under the desired conditions (e.g., specific pH, temperature).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution for HPLC analysis. Store the aliquots at -80°C until analysis.
-
-
HPLC Method:
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Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18, e.g., 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm (for DM1) and 309 nm (for DBCO)
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Gradient (example):
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0-5 min: 20% B
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5-25 min: 20% to 80% B (linear gradient)
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25-30 min: 80% B
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30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
-
Data Analysis:
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Inject the samples onto the HPLC system.
-
For the purity assessment, calculate the peak area of the main peak as a percentage of the total peak area.
-
For the stability study, plot the percentage of the remaining main peak area against time to determine the degradation rate.
-
Visualizations
Caption: Chemical structure of this compound.
References
Technical Support Center: Overcoming Resistance to DM1-based ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with DM1-based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section provides structured guidance for common issues observed during in vitro experiments with DM1-based ADCs.
Table 1: Troubleshooting Common Experimental Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Lower-than-expected cytotoxicity in a known antigen-positive cell line | 1. ADC Integrity Issues: Aggregation or degradation of the ADC, premature drug deconjugation.[1][2][3] 2. Cell Line Issues: Cell line misidentification, genetic drift due to high passage number, or development of resistance.[1][4] 3. Assay Conditions: Suboptimal cell seeding density, incorrect incubation time, or issues with the viability assay reagent. | 1. Verify ADC Quality: Check for aggregation using Size-Exclusion Chromatography (SEC). Confirm Drug-to-Antibody Ratio (DAR) and stability. Ensure proper storage and minimize freeze-thaw cycles. 2. Validate Cell Line: Authenticate cell line using Short Tandem Repeat (STR) profiling. Quantify antigen expression via flow cytometry or western blot. Use low-passage cells. 3. Optimize Assay Protocol: Titrate cell seeding density. Ensure incubation time is sufficient for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors). Include a positive control (free DM1) to assess payload sensitivity. |
| High variability in IC50 values between experiments | 1. Inconsistent Cell Health: Variations in cell confluency, passage number, or growth phase. 2. Inconsistent Reagent Preparation: Pipetting errors or improper serial dilutions. 3. ADC Aggregation: Formation of ADC aggregates can lead to inconsistent potency. | 1. Standardize Cell Culture: Use cells from a similar passage number and ensure they are in the exponential growth phase. Seed at a consistent density. 2. Standardize Reagent Handling: Calibrate pipettes. Prepare fresh dilutions for each experiment. 3. Monitor ADC Aggregation: Before each experiment, visually inspect for precipitates and consider a quick SEC analysis if variability persists. |
| Antigen-positive cell line shows resistance to DM1-ADC but remains sensitive to the unconjugated antibody | 1. Impaired ADC Internalization: Reduced receptor-mediated endocytosis. 2. Defective Intracellular Trafficking/Processing: Failure to traffic to lysosomes or impaired lysosomal function (e.g., elevated pH, reduced proteolytic activity). 3. Increased Efflux of DM1 Metabolites: Overexpression of drug efflux pumps like MDR1 (ABCB1) or MRP1 (ABCC1). | 1. Assess Internalization: Perform an internalization assay using a fluorescently labeled ADC and analyze via flow cytometry or confocal microscopy. 2. Evaluate Lysosomal Function: Use pH-sensitive dyes (e.g., pHrodo) to assess lysosomal pH. Measure cathepsin activity to check proteolytic function. 3. Measure Efflux Pump Activity: Use flow cytometry-based efflux assays (e.g., with Rhodamine 123). Perform western blotting for MDR1/MRP1 expression. Consider using an ADC with a hydrophilic linker to bypass efflux. |
| Cell line develops resistance after chronic exposure to DM1-ADC | 1. Downregulation of Target Antigen: Reduced surface expression of the target antigen (e.g., HER2). 2. Upregulation of Efflux Pumps: Increased expression of ABC transporters. 3. Altered Lysosomal Function: Acquired defects in lysosomal processing of the ADC. | 1. Quantify Antigen Expression: Compare surface antigen levels between parental and resistant cells using quantitative flow cytometry. 2. Test Alternative ADCs: Evaluate ADCs with different payloads (e.g., auristatins) or cleavable linkers, which may not be substrates for the same efflux pumps or may induce bystander killing. 3. Characterize Lysosomal Pathway: Analyze lysosomal pH and proteolytic activity in the resistant clones compared to the parental line. |
Table 2: Illustrative Data on Overcoming DM1-ADC Resistance
This table presents hypothetical data to demonstrate how different resistance mechanisms affect ADC activity and how alternative ADC designs can restore sensitivity.
| Cell Line | Description | T-DM1 IC50 (ng/mL) | Trastuzumab-MMAE (Cleavable Linker) IC50 (ng/mL) | Free DM1 IC50 (nM) | Free MMAE IC50 (nM) |
| BT474 | Parental HER2+ Breast Cancer | 15 | 20 | 0.5 | 0.8 |
| BT474-TDM1R-MDR1 | T-DM1 Resistant (MDR1 overexpression) | >2000 | 25 | 50 | 1.0 |
| BT474-TDM1R-Lys | T-DM1 Resistant (Impaired Lysosomal Function) | >2000 | 30 | 0.6 | 0.9 |
| JIMT-1 | Intrinsic Resistance (Low HER2) | 1500 | 250 | 0.8 | 1.2 |
Data are for illustrative purposes only and will vary based on experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to DM1-based ADCs like T-DM1?
A1: The most extensively studied mechanisms of acquired resistance involve dysfunctional intracellular metabolism of the ADC and subversion of DM1-mediated cell killing. Key mechanisms include:
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Reduced Target Antigen Expression: A decrease in the amount of HER2 on the cell surface limits the binding and uptake of the ADC.
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Impaired ADC Trafficking and Lysosomal Degradation: The ADC may be internalized but not efficiently transported to lysosomes. Alternatively, lysosomes may have impaired function, such as an increased pH or reduced proteolytic activity, which prevents the release of the active DM1 payload.
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Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein) and MRP1, which act as pumps to expel the DM1 payload from the cell before it can reach its target, tubulin.
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Alterations in the Drug Target: While less common, mutations in tubulin can prevent DM1 from binding and inhibiting microtubule polymerization.
Q2: My HER2-positive cell line is showing resistance to T-DM1. How can I determine if the issue is with ADC processing or drug efflux?
A2: A multi-step experimental approach is recommended:
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Assess Payload Sensitivity: Treat the resistant cells with free DM1. If the cells are still sensitive to the free drug, it suggests the resistance mechanism is related to the ADC construct (antibody, linker) or its processing, not the payload itself. If they are resistant to free DM1, this points towards increased drug efflux or target modification.
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Evaluate ADC Internalization: Use a fluorescently labeled T-DM1 to confirm it is being internalized by the resistant cells. A lack of internalization would point to issues with receptor binding or endocytosis.
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Analyze Lysosomal Function: If the ADC is internalized but still not effective, investigate the lysosome. You can measure lysosomal pH using pH-sensitive dyes and assess the activity of lysosomal proteases like Cathepsin B. Accumulation of the ADC within lysosomes without degradation is a key indicator of this resistance mechanism.
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Check for Efflux Pump Overexpression: If cells are resistant to free DM1, quantify the expression of efflux pumps like MDR1 and MRP1 using western blot or qPCR. Functional assays, such as Rhodamine 123 efflux, can confirm increased pump activity.
Q3: Can changing the ADC design overcome resistance to a DM1-based ADC?
A3: Yes, modifying the ADC components can be a highly effective strategy.
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Change the Payload: If resistance is due to efflux of DM1, switching to a payload that is not a substrate for that specific pump (e.g., an auristatin like MMAE) can restore activity.
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Change the Linker: T-DM1 uses a non-cleavable linker, requiring full antibody degradation for payload release. An ADC with a cleavable linker can release its payload under different conditions (e.g., enzymatic cleavage in the tumor microenvironment or within the cell). This can sometimes bypass resistance mechanisms related to lysosomal processing. Furthermore, cleavable linkers often release membrane-permeable payloads, which can kill neighboring antigen-negative cells (bystander effect), overcoming resistance due to heterogeneous antigen expression.
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Use a Hydrophilic Linker: For resistance mediated by MDR1, which typically effluxes hydrophobic molecules, using a more hydrophilic linker (like PEG) can result in a more hydrophilic metabolite that is a poor substrate for the pump, thus bypassing resistance.
Q4: How important is cell line authentication and maintenance for ADC experiments?
A4: It is critically important. Inconsistent results in ADC cytotoxicity assays can often be traced back to cell line issues.
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Authentication: Cell lines can be misidentified or become cross-contaminated over time. Regular STR profiling is essential to confirm the identity of your cell line.
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Passage Number: High-passage-number cells can undergo genetic drift, leading to changes in antigen expression, growth rate, and sensitivity to drugs. It is crucial to use cells within a consistent, low passage number range for all experiments.
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Antigen Expression: The level of target antigen expression is a key determinant of ADC efficacy. You should regularly verify the expression of the target antigen (e.g., HER2) in your cell line population using flow cytometry, especially when generating or maintaining resistant cell models.
Q5: My DM1-based ADC appears to be aggregating. How will this affect my experiment?
A5: ADC aggregation can significantly impact experimental outcomes and is a common challenge. Aggregates can:
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Reduce Potency: Aggregated ADCs may have altered binding affinity for the target antigen or may not be internalized as efficiently, leading to lower-than-expected cytotoxicity and variable IC50 values.
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Cause Off-Target Toxicity: Aggregates can be taken up non-specifically by cells, leading to antigen-independent toxicity.
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Increase Immunogenicity: In vivo, aggregates can increase the risk of an immune response. To mitigate this, ensure your ADC is stored correctly in a suitable buffer, avoid repeated freeze-thaw cycles by creating single-use aliquots, and visually inspect the solution before use. Characterizing the aggregation state by SEC is recommended if you suspect issues.
Experimental Protocols & Methodologies
Protocol 1: Generation of DM1-ADC Resistant Cell Lines
This protocol describes a method for generating ADC-resistant cell lines through continuous exposure.
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Initial Seeding: Seed the parental antigen-positive cell line (e.g., BT474) at a low density (e.g., 5,000 cells/cm²) in appropriate culture vessels.
-
Continuous ADC Exposure: Add the DM1-based ADC (e.g., T-DM1) to the culture medium at a concentration approximately equal to its IC80 or a fixed concentration (e.g., 5 nM).
-
Culture Maintenance: Maintain the cells in the ADC-containing medium, replacing the medium every 3-4 days. Initially, a large percentage of cells will die.
-
Recovery and Expansion: Allow the small population of surviving, resistant cells to repopulate the vessel. This may take several weeks.
-
Clonal Isolation: Once a stable, proliferating population is established (typically after 2-3 months), isolate single-cell clones by limiting dilution or ring cloning to ensure a homogenous resistant population.
-
Resistance Confirmation: Expand the isolated clones and confirm their resistance by performing a cytotoxicity assay, comparing the IC50 value to the parental cell line. The resistant clones should be continuously cultured in the presence of the ADC to maintain the resistant phenotype.
Protocol 2: In Vitro Cytotoxicity Assay (MTT/CTG)
This protocol measures the effect of a DM1-based ADC on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Also prepare dilutions of free DM1 and a relevant isotype control ADC.
-
Incubation: Remove the old medium from the cells and add the ADC/drug dilutions. Incubate the plate for 72-96 hours, as DM1's cytotoxic effect is cell-cycle dependent.
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo (CTG) Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Read luminescence.
-
-
Data Analysis: Normalize the readings to untreated control wells to determine the percentage of cell viability. Plot the viability against the log of the ADC concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 3: ADC Internalization Assay (Flow Cytometry)
This protocol uses a pH-sensitive dye to quantify ADC internalization.
-
ADC Labeling: Label the DM1-based ADC with a pH-sensitive dye like pHrodo Red, which fluoresces brightly in the acidic environment of the endosomes and lysosomes. Follow the manufacturer's labeling protocol.
-
Cell Preparation: Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in complete culture medium.
-
Incubation: Add the labeled ADC to the cells at a final concentration of ~10 µg/mL. As a negative control, incubate a set of cells with the labeled ADC at 4°C to prevent active internalization.
-
Time Course: Incubate the cells at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation for Flow Cytometry: Wash the cells with cold PBS to remove unbound ADC. Resuspend the cells in FACS buffer.
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Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates internalization into acidic compartments.
Visualizations
Diagram 1: Mechanisms of Resistance to DM1-based ADCs
Caption: Key resistance pathways to DM1-based Antibody-Drug Conjugates.
Diagram 2: Troubleshooting Workflow for ADC Resistance
Caption: A logical workflow for diagnosing resistance to DM1-based ADCs.
Diagram 3: Experimental Workflow for Evaluating a Novel DM1-ADC
Caption: A standard experimental workflow for preclinical in vitro ADC evaluation.
References
Technical Support Center: Refining Purification Strategies for High-Purity ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during ADC purification.
Problem 1: Low ADC Yield After Purification
Q: We are experiencing a significant loss of our ADC product during the purification process. What are the potential causes and how can we improve our recovery?
A: Low ADC yield can stem from several factors throughout the purification workflow. A systematic approach to identifying the root cause is crucial for optimizing your process.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| ADC Aggregation | Analyze the sample by Size Exclusion Chromatography (SEC) before and after purification to quantify aggregate levels.[1][2][3] | If aggregation is high, refer to the "ADC Aggregation During Purification" section below. Consider using additives like arginine in buffers to inhibit aggregate formation. |
| Non-Specific Binding to Chromatography Resin | Evaluate different chromatography resins with varying hydrophobicities or charge characteristics.[4] Perform small-scale batch binding experiments to assess resin-product interactions.[5] | For Hydrophobic Interaction Chromatography (HIC), consider a less hydrophobic resin (e.g., Butyl vs. Phenyl) or optimize the salt concentration in the mobile phase. For Ion Exchange Chromatography (IEX), adjust the pH or salt concentration of the elution buffer. |
| Precipitation During HIC | High salt concentrations required for HIC can sometimes lead to ADC precipitation. | Screen for optimal salt type and concentration. Sodium chloride is a weaker salt than ammonium sulfate and may reduce precipitation risk. Perform solubility studies at different salt concentrations before loading onto the column. |
| Inappropriate Elution Conditions | Harsh elution conditions (e.g., very low pH in cation exchange) can lead to product loss. | Optimize the pH and gradient slope for elution to ensure the ADC elutes in a sharp peak without causing denaturation or precipitation. |
| Multiple Purification Steps | Each additional purification step can contribute to product loss. | Streamline the purification workflow by using multi-modal chromatography or by optimizing a single step to achieve the desired purity, potentially reducing the number of overall steps. |
Problem 2: ADC Aggregation During Purification
Q: Our ADC is prone to aggregation, which is compromising purity and yield. What strategies can we employ to minimize aggregation during purification?
A: ADC aggregation is a common challenge due to the increased hydrophobicity imparted by the cytotoxic payload. Controlling aggregation requires careful optimization of buffer conditions and chromatography parameters.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrophobic Interactions | The hydrophobic nature of the payload can promote self-association. | In SEC, the addition of organic modifiers (e.g., acetonitrile, isopropanol) or arginine to the mobile phase can disrupt hydrophobic interactions and reduce aggregation. |
| Unfavorable Buffer Conditions | pH and salt concentration can significantly influence protein stability and aggregation. | Maintain the pH of the purification buffers away from the isoelectric point (pI) of the ADC. Screen different buffer systems and salt concentrations to identify conditions that promote ADC stability. |
| High Protein Concentration | Concentrated ADC solutions are more susceptible to aggregation. | If possible, perform purification at a lower protein concentration. If a concentration step is necessary, consider performing it as the final step and use methods that minimize stress, such as tangential flow filtration (TFF). |
| Shear Stress | Pumping and processing can induce mechanical stress, leading to aggregation. | Minimize shear stress by using appropriate pump types and flow rates, especially during TFF and chromatography. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can destabilize the ADC and induce aggregation. | Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Hydrophobic Interaction Chromatography (HIC)
-
Q1: We are observing poor resolution between different drug-to-antibody ratio (DAR) species in our HIC separation. How can we improve this?
-
A1: Improving DAR species resolution in HIC often involves optimizing the mobile phase and selecting the appropriate resin. Consider the following:
-
Resin Selection: The hydrophobicity of the HIC resin is a critical parameter. Resins with different ligands (e.g., Phenyl, Butyl, Ether) will exhibit different selectivities. Screening a panel of HIC resins is recommended to find the one that provides the best resolution for your specific ADC.
-
Salt Type and Concentration: The type and concentration of salt in the mobile phase influence the hydrophobic interactions. Ammonium sulfate is a commonly used salt, but others like sodium chloride can be explored. A shallower gradient of decreasing salt concentration during elution can also improve resolution.
-
pH: The pH of the mobile phase can affect the hydrophobicity of the ADC and its interaction with the resin. Small adjustments in pH can sometimes lead to significant improvements in resolution.
-
Temperature: Temperature can also impact hydrophobic interactions. Running the chromatography at a controlled temperature (e.g., room temperature or refrigerated) can improve reproducibility and may affect selectivity.
-
-
-
Q2: Our ADC is precipitating on the HIC column upon loading. What can we do to prevent this?
-
A2: Precipitation during HIC is often caused by the high salt concentrations required for binding. To address this:
-
Reduce Salt Concentration: Determine the minimum salt concentration required for binding your ADC to the column. This can be done through small-scale screening experiments.
-
Change Salt Type: As mentioned, some salts are less likely to cause precipitation than others. Consider switching from ammonium sulfate to sodium chloride.
-
Sample Preparation: Ensure that the salt concentration in your sample is adjusted to the loading buffer concentration just before loading to minimize the time the ADC is exposed to high salt.
-
Lower Protein Concentration: Loading a more dilute sample can sometimes prevent precipitation.
-
-
Size Exclusion Chromatography (SEC)
-
Q3: We are seeing peak tailing and poor peak shape in our ADC analysis by SEC. What is the likely cause and solution?
-
A3: Poor peak shape in SEC of ADCs is often due to secondary interactions between the hydrophobic ADC and the stationary phase. To mitigate this:
-
Mobile Phase Additives: The addition of organic solvents like isopropanol or acetonitrile (typically 5-15%) to the mobile phase can disrupt these hydrophobic interactions and improve peak shape. Arginine can also be an effective additive.
-
Column Chemistry: Modern SEC columns are designed with surface chemistries that minimize non-specific interactions. If you are using an older column, consider switching to one specifically designed for biomolecule separations.
-
Optimize Flow Rate: A lower flow rate can sometimes improve peak shape and resolution, although it will increase the run time.
-
-
-
Q4: The backpressure on our SEC column is excessively high. What are the common causes and how can we troubleshoot this?
-
A4: High backpressure in SEC can be caused by several factors:
-
Column Clogging: Particulates from the sample or buffer can clog the column frit. Always filter your samples and mobile phases before use.
-
High Flow Rate: Ensure the flow rate is within the recommended range for the column.
-
Buffer Viscosity: High salt concentrations or the use of viscous additives can increase backpressure.
-
Column Contamination: If the column has been used for many samples, it may be contaminated. Follow the manufacturer's instructions for column cleaning and regeneration.
-
-
Ion Exchange Chromatography (IEX)
-
Q5: We are struggling to separate charge variants of our ADC using IEX. What can we do to improve the resolution?
-
A5: The separation of ADC charge variants by IEX can be challenging due to the inherent heterogeneity of the molecule. To improve resolution:
-
Optimize pH: The pH of the mobile phase is a critical parameter in IEX. A pH gradient can be more effective than a salt gradient for separating closely related charge variants. Perform a pH scouting study to find the optimal pH range for separation.
-
Gradient Optimization: A shallower salt or pH gradient will increase the elution time but can significantly improve the resolution of closely eluting peaks.
-
Column Selection: High-resolution IEX columns with smaller particle sizes can provide better separation of charge variants. Both strong and weak ion exchangers should be considered depending on the specific ADC.
-
Flow Rate: Reducing the flow rate can improve the interaction time between the ADC and the resin, potentially leading to better resolution.
-
-
Data and Protocols
Data Presentation: Comparison of Purification Strategies
The following tables summarize quantitative data from various studies to aid in the selection of purification strategies.
Table 1: Comparison of HIC Resins for ADC Purification
| Resin | Ligand Type | Average Recovery (%) | Resolution of DAR Species | Reference |
| Phenyl Sepharose | Phenyl | >60 | Good separation of DAR 1.0 and 2.0 | |
| Butyl-NPR | Butyl | Not specified | Good separation of DAR species | |
| PPG-600 M | Polypropylene Glycol | High at pH 7.0 and 9.0 | Insufficient | |
| Toyopearl Phenyl-650S | Phenyl | >60 | Sufficient separation of DAR 1.0 and 2.0 |
Table 2: Impact of Mobile Phase Additives on ADC Aggregation in SEC
| Mobile Phase Condition | Aggregate Level (%) | Peak Shape | Reference |
| Phosphate Buffered Saline (PBS) | 5.0 | Tailing | |
| PBS + 15% Isopropanol | <1.0 | Symmetrical | |
| 100 mM Phosphoric Acid Buffer | Not specified | Strong tailing | |
| 100 mM Phosphoric Acid Buffer + Acetonitrile | Not specified | Improved |
Table 3: Yield and Purity in a Multi-Step ADC Purification Process
| Purification Step | Yield (%) | Purity (monomer, %) | Reference |
| Cation Exchange (Flow-through) | ≥85 | ≤0.1% vHMWS | |
| Tandem Membrane Chromatography (CEX-HIC) | 85 | >99 |
Experimental Protocols
Protocol 1: Generic Hydrophobic Interaction Chromatography (HIC) for ADC DAR Separation
This protocol provides a general framework for separating ADC species based on their drug-to-antibody ratio.
Materials:
-
HIC Column (e.g., Phenyl, Butyl, or Ether-based)
-
Equilibration/Binding Buffer (Buffer A): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Elution Buffer (Buffer B): 25 mM Sodium Phosphate, pH 7.0
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A.
-
Sample Preparation: Dilute the ADC sample with Buffer A to a final ammonium sulfate concentration that promotes binding (this may need to be optimized, typically 1.0-1.5 M). Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a recommended flow rate.
-
Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 20-30 CVs. Species with lower DARs (less hydrophobic) will elute earlier than species with higher DARs.
-
Column Cleaning and Storage: After elution, clean the column according to the manufacturer's instructions and store it in the recommended storage solution (e.g., 20% ethanol).
Protocol 2: Size Exclusion Chromatography (SEC) for ADC Aggregate Analysis
This protocol is for the quantification of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
SEC Column (e.g., silica-based with hydrophilic coating, suitable for proteins)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 (can be optimized with organic modifiers like 10-15% isopropanol or acetonitrile if needed to improve peak shape).
-
HPLC system with a UV detector (280 nm)
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for a standard analytical column) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.
Protocol 3: Ion Exchange Chromatography (IEX) for ADC Charge Variant Analysis
This protocol outlines a general method for separating ADC charge variants using cation exchange chromatography.
Materials:
-
Cation Exchange Column (e.g., strong or weak cation exchanger)
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the cation exchange column with 5-10 CVs of Buffer A.
-
Sample Preparation: Buffer exchange the ADC sample into Buffer A. Ensure the sample is at the correct pH and low salt concentration to facilitate binding. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with 3-5 CVs of Buffer A.
-
Elution: Elute the bound ADC charge variants using a linear gradient from 0% to 50% Buffer B over 20-30 CVs. Acidic variants will typically elute earlier than the main peak, followed by basic variants.
-
Column Regeneration and Storage: Regenerate the column with high salt buffer (100% Buffer B) and then re-equilibrate with Buffer A before the next run or store according to the manufacturer's instructions.
References
- 1. shimadzu.com [shimadzu.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. agilent.com [agilent.com]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing linker cleavage issues in DBCO-PEG4-Ahx-DM1
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with DBCO-PEG4-Ahx-DM1, with a specific focus on linker cleavage issues.
Understanding the this compound Linker
This compound is a drug-linker conjugate designed for the development of antibody-drug conjugates (ADCs).[1][2] It features a DBCO (Dibenzocyclooctyne) group for copper-free click chemistry (SPAAC) conjugation to an azide-modified antibody. The linker itself consists of a hydrophilic PEG4 spacer to improve solubility and pharmacokinetics, an aminohexanoic acid (Ahx) spacer, and the potent microtubule-inhibiting cytotoxic payload, DM1 (Mertansine).[1][2][3] The stability of the linker connecting the antibody to the payload is critical for the success of an ADC.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of linker cleavage in ADCs?
A1: Linker cleavage can be categorized into two main types: cleavable and non-cleavable.
-
Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell. These triggers include:
-
Acidic pH: Linkers like hydrazones are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).
-
Enzymatic Cleavage: Peptide-based linkers (e.g., valine-citrulline) can be cleaved by specific proteases, such as cathepsins, which are overexpressed in tumor cells.
-
Reductive Environment: Disulfide linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is found intracellularly.
-
-
Non-cleavable linkers rely on the complete degradation of the antibody backbone in the lysosome to release the payload, which remains attached to an amino acid residue. This approach generally offers greater plasma stability.
Q2: Is the Ahx (aminohexanoic acid) component of the this compound linker a common cleavage site?
A2: The amide bonds of the aminohexanoic acid (Ahx) linker are generally stable under physiological conditions and are not designed as a specific cleavage site. Cleavage of peptide linkers in ADCs is typically sequence-dependent and mediated by specific proteases. Therefore, significant cleavage at the Ahx component is not expected to be a primary concern.
Q3: What factors can influence the stability of my ADC in circulation?
A3: Several factors can impact the in vivo stability of an ADC:
-
Linker Chemistry: The inherent chemical stability of the linker is a primary determinant.
-
Conjugation Site: The location of the linker on the antibody can affect its stability.
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which may alter its pharmacokinetic properties.
-
Physiological Environment: Plasma enzymes and pH can potentially contribute to linker cleavage.
Q4: What are the consequences of premature linker cleavage?
A4: Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, reducing the therapeutic window of the ADC. It also lowers the amount of active drug that reaches the tumor, potentially decreasing efficacy.
Troubleshooting Guide
Issue 1: Rapid decrease in Drug-to-Antibody Ratio (DAR) in plasma stability assays.
Possible Cause 1: Enzymatic degradation of the linker.
-
Troubleshooting Steps:
-
Confirm Cleavage Site: If possible, use mass spectrometry to identify the cleavage products and confirm where the linker is being cleaved.
-
Inhibitor Studies: Include broad-spectrum protease inhibitors in your in vitro plasma stability assay to see if cleavage is reduced.
-
Alternative Linker Chemistry: If the linker is found to be unstable, consider a more stable linker design for future constructs. While the Ahx linker is expected to be stable, unforeseen enzymatic cleavage can occur.
-
Possible Cause 2: Instability of the conjugation chemistry.
-
Troubleshooting Steps:
-
Assess Conjugation Stability: Ensure that the bond formed between the DBCO group and the antibody's azide group is stable under your experimental conditions.
-
Control Experiments: Run control experiments with the conjugated antibody without the payload to assess the stability of the antibody and the conjugation site itself.
-
Issue 2: High levels of free DM1 detected in plasma samples.
Possible Cause: Premature linker cleavage.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated LC-MS/MS method to accurately quantify the concentration of free DM1 over time in your in vitro or in vivo studies.
-
Review Linker Design: As mentioned previously, if significant premature cleavage is confirmed, a re-evaluation of the linker strategy may be necessary.
-
Issue 3: ADC aggregation observed during storage or in plasma.
Possible Cause 1: Hydrophobicity of the ADC.
-
Troubleshooting Steps:
-
Formulation Optimization: Screen different buffer conditions (pH, ionic strength) to identify a formulation that minimizes aggregation.
-
Incorporate Hydrophilic Spacers: The PEG4 component of the linker is designed to mitigate hydrophobicity. For highly hydrophobic antibodies or when using a high DAR, further optimization with longer PEG chains may be considered.
-
Possible Cause 2: High Drug-to-Antibody Ratio (DAR).
-
Troubleshooting Steps:
-
Optimize DAR: A lower DAR may reduce the overall hydrophobicity of the ADC and decrease the propensity for aggregation.
-
Site-Specific Conjugation: If not already in use, employ site-specific conjugation methods to produce a more homogeneous ADC, which can reduce aggregation.
-
Quantitative Data on ADC Stability
The stability of an ADC is a critical parameter. Below are tables summarizing stability data for related ADCs, which can serve as a benchmark.
Table 1: In Vitro Plasma Stability of Various ADCs
| ADC Construct | Plasma Source | Incubation Time (days) | Remaining Intact ADC (%) | Reference |
| T-DM1 | Rat | 3 | 37.0% | |
| T-DM1 | Rat | 7 | ~25% (estimated from graph) | |
| Trastuzumab-vc-MMAE | Rat | 7 | ~25% (estimated from graph) | |
| Silyl ether linker-MMAE | Human | 7 | >50% |
Table 2: In Vivo Pharmacokinetic Parameters of T-DM1
| Species | Dose | Half-life (t½) | Clearance | Reference |
| Rat | 3 mg/kg | 4.56 ± 1.11 days | 22.55 mL/day/kg | |
| Human | 3.6 mg/kg | ~3.5 days | - | |
| Human (Chinese patients) | 3.6 mg/kg | 3.8 ± 1.0 days | 11.0 ± 2.6 mL/day/kg |
Visualizing Structures and Workflows
Caption: Structure of an ADC with this compound.
Caption: Workflow for an in vitro plasma stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the therapeutic index of DBCO-PEG4-Ahx-DM1 ADCs
Welcome to the technical support center for DBCO-PEG4-Ahx-DM1 Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the therapeutic index of their ADCs.
Section 1: Troubleshooting Low ADC Efficacy
Low anti-tumor efficacy can stem from various factors, from suboptimal ADC design to the development of biological resistance. This section addresses common issues related to ADC potency.
FAQ 1: My ADC shows lower-than-expected cytotoxicity in vitro. What are the potential causes and how can I troubleshoot this?
Answer:
Lower-than-expected in vitro cytotoxicity can be attributed to several factors, including inefficient internalization, impaired payload release, or target cell resistance.
Potential Causes & Troubleshooting Steps:
-
Inefficient Antibody Internalization: For the DM1 payload to be effective, the ADC must be internalized into the target cell. Antibodies targeting the same antigen can have vastly different internalization rates.[1]
-
Troubleshooting: Quantify the internalization efficiency of your ADC. If internalization is low, consider screening for alternative antibodies against the same target that exhibit more rapid and efficient uptake.[2]
-
-
Impaired Lysosomal Payload Release: After internalization, the ADC is trafficked to the lysosome, where the antibody is degraded, releasing the DM1 payload to exert its cytotoxic effect. Resistance can arise from impaired lysosomal function.[3][4]
-
Troubleshooting: Investigate lysosomal integrity and function in your target cells. Some resistant cells exhibit increased lysosomal pH and deranged proteolytic activity, leading to the accumulation of inactive ADC in the lysosome.[3] Strategies to restore lysosomal function could potentially overcome this resistance.
-
-
Target Antigen Expression: Low or heterogeneous expression of the target antigen on tumor cells can lead to insufficient payload delivery.
-
Troubleshooting: Verify target antigen expression levels on your cell lines using flow cytometry or immunohistochemistry. Patient selection strategies based on target expression are crucial in clinical settings to maximize the therapeutic index.
-
-
Drug Resistance Mechanisms: Target cells may possess or develop resistance to the DM1 payload itself, often through the upregulation of multidrug resistance (MDR) efflux pumps like P-glycoprotein (MDR1).
-
Troubleshooting: Assess the expression of MDR transporters in your cell lines. Test the cytotoxicity of free DM1 to determine if the cells are inherently resistant to the payload.
-
Experimental Protocol: Antibody Internalization Assay using pH-Sensitive Dyes
This protocol provides a method to quantify ADC internalization, a critical step for efficacy.
-
Objective: To measure the rate and extent of ADC internalization into target cells.
-
Principle: A pH-sensitive dye (e.g., pHrodo) is conjugated to the antibody. The dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of the endosomes and lysosomes following internalization. This allows for real-time monitoring of uptake.
-
Methodology:
-
Labeling: Label your antibody with a pH-sensitive dye according to the manufacturer's protocol. This typically involves reacting the amine groups on the antibody with an NHS-ester functionalized dye.
-
Cell Plating: Plate target cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight. Include a negative control cell line that does not express the target antigen.
-
Incubation: Add the dye-labeled ADC to the cells at a predetermined concentration.
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader or a high-content imaging system. Data can be collected every 30-60 minutes for several hours.
-
Analysis: Plot the fluorescence intensity over time to generate an internalization curve. The rate of internalization can be determined from the slope of the linear phase of the curve. Compare the signal from target-positive cells to that of target-negative cells to confirm antigen-specific uptake.
-
Diagram: ADC Internalization and Mechanism of Action
The following diagram illustrates the pathway from target binding to cell death.
Caption: Workflow of ADC from target binding to payload-induced apoptosis.
Section 2: Troubleshooting High ADC Toxicity
A narrow therapeutic index, often caused by toxicity to healthy tissues, is a major challenge in ADC development. This section covers common toxicity-related issues.
FAQ 2: My ADC is causing significant off-target toxicity in vivo. How can I improve its safety profile?
Answer:
Off-target toxicity is a critical issue that can limit the therapeutic window of an ADC. It can be broadly categorized as on-target/off-tumor toxicity (ADC binds to the target antigen on healthy cells) or off-target toxicity (payload is released prematurely or the ADC is taken up non-specifically).
Strategies to Mitigate Toxicity:
-
Optimize the Drug-to-Antibody Ratio (DAR): A high DAR can lead to ADC aggregation and faster clearance, particularly by the liver, increasing toxicity. While a higher DAR often increases potency, it can also narrow the therapeutic window.
-
Troubleshooting: Synthesize ADCs with varying average DARs (e.g., 2, 4, 6) and evaluate their efficacy and toxicity profiles in parallel. A lower DAR may provide a better overall therapeutic index.
-
-
Enhance Linker Stability: The this compound construct utilizes a non-cleavable linker system, meaning the DM1 payload is released upon lysosomal degradation of the entire ADC. However, instability in any part of the linker can lead to premature payload release in circulation, causing systemic toxicity.
-
Troubleshooting: Perform in vitro plasma stability assays to assess the rate of drug deconjugation. If the linker is unstable, consider alternative linker chemistries. While peptide linkers are designed to be cleaved, their stability can also be an issue.
-
-
Modify the Linker Composition: The PEG4 component is designed to improve the ADC's hydrophilicity, which can reduce aggregation and improve pharmacokinetics.
-
Troubleshooting: The length of the PEG linker is a key parameter. Longer PEG chains can further improve PK properties and tolerability but may sometimes reduce potency. It may be beneficial to experimentally compare different PEG linker lengths (e.g., PEG4, PEG8, PEG12) to find the optimal balance for your specific antibody.
-
Table 1: Impact of PEG Linker Length on ADC Properties
This table summarizes data on how PEG linker length can influence key ADC parameters.
| Linker Feature | Impact on ADC Parameter | Rationale | Reference(s) |
| Shorter PEG Chain | May favor higher in vitro potency and stability. | Less steric hindrance for binding and processing. | |
| Longer PEG Chain | Generally enhances solubility and reduces aggregation. | The hydrophilic PEG chain shields the hydrophobic payload. | |
| Longer PEG Chain | Improves pharmacokinetics (e.g., longer half-life). | Reduces clearance and increases exposure. | |
| Longer PEG Chain | Can enable higher DAR without compromising properties. | Mitigates aggregation issues associated with high loading of hydrophobic drugs. | |
| Longer PEG Chain | May slightly decrease in vitro cytotoxicity. | Can introduce steric hindrance, potentially slowing internalization or payload release. |
Diagram: Factors Influencing ADC Therapeutic Index
This diagram shows the balance between efficacy and toxicity.
Caption: Balancing efficacy and toxicity drivers to improve the therapeutic index.
Section 3: ADC Manufacturing & Characterization
Robust and reproducible manufacturing and characterization are fundamental to developing a successful ADC. Issues in this stage can impact both efficacy and safety.
FAQ 3: I'm having issues with my DBCO-azide conjugation reaction, such as low yield or aggregation. What are the best practices?
Answer:
Strain-promoted alkyne-azide cycloaddition (SPAAC), or "copper-free click chemistry," is a robust bioconjugation method. However, several factors can affect its efficiency and the quality of the final ADC product.
Key Considerations for DBCO Conjugation:
-
Reagent Quality and Storage: The DBCO-NHS ester, used to functionalize the antibody, is moisture-sensitive. DBCO groups can also lose reactivity over time.
-
Best Practice: Prepare fresh solutions of DBCO-NHS ester in anhydrous DMSO or DMF before each use. Store the solid reagent at -20°C. Once in solution, store at -20°C for no more than 2-3 months.
-
-
Buffer Composition: Certain buffer components can interfere with the reaction.
-
Best Practice: Ensure your antibody buffer is free of sodium azide, as the azide ion will react with the DBCO group. Also, remove primary amines (like Tris) and proteins like BSA or gelatin before starting the conjugation. Use dialysis or a spin desalting column to exchange the antibody into a suitable buffer like PBS.
-
-
Reaction Stoichiometry: A 20-30 fold molar excess of the DBCO-NHS ester over the antibody is typically recommended for the initial activation step.
-
Best Practice: Titrate the molar excess to achieve your target DAR. Too high an excess can lead to aggregation, while too low an excess will result in a low DAR.
-
-
Hydrophobicity-Induced Aggregation: Both the DM1 payload and the DBCO moiety are hydrophobic. Conjugation can expose these groups and lead to ADC aggregation.
-
Best Practice: Monitor for aggregation during and after the reaction using size exclusion chromatography (SEC). Including the hydrophilic PEG4 linker helps mitigate this, but careful control of DAR is still essential.
-
Experimental Protocol: Two-Step ADC Conjugation via DBCO-Azide Ligation
This protocol outlines the general steps for creating your ADC.
-
Objective: To covalently link an azide-modified drug-linker (Azide-PEG4-Ahx-DM1) to an antibody functionalized with a DBCO group.
-
Step 1: Antibody Activation with DBCO-NHS Ester
-
Preparation: Prepare the antibody at a concentration of ~1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Reaction: Add a 20-30 fold molar excess of freshly prepared DBCO-NHS ester (in anhydrous DMSO) to the antibody solution. The final DMSO concentration should ideally be below 20%.
-
Incubation: Incubate at room temperature for 60-90 minutes with gentle mixing.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column, exchanging the activated antibody back into PBS.
-
-
Step 2: Click Chemistry Reaction
-
Preparation: The this compound linker is typically synthesized with the DM1 payload already attached. For this protocol, we assume you have an azide-functionalized version of the linker-payload.
-
Reaction: Add a 2-4 fold molar excess of the azide-modified linker-payload to the purified DBCO-activated antibody.
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.
-
Purification: Purify the final ADC product to remove unreacted linker-payload and any potential aggregates. Size exclusion chromatography (SEC) or other chromatographic methods can be used.
-
Characterization: Characterize the final product to determine the average DAR, percentage of unconjugated antibody, and aggregate content.
-
FAQ 4: Which analytical methods should I use to characterize my final ADC product?
Answer:
Comprehensive bioanalytical characterization is essential to ensure the quality, consistency, and safety of your ADC. A combination of methods is required to assess different critical quality attributes.
Table 2: Key Bioanalytical Methods for ADC Characterization
| Analytical Method | Parameter Measured | Purpose | Reference(s) |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) & Distribution | Separates ADC species based on hydrophobicity. Provides average DAR and the distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4). | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | DAR, Drug Load Distribution, Conjugation Site | Provides precise mass measurements to confirm conjugation and identify where on the antibody the drug is attached. Can be used for both intact and fragmented ADC analysis. | |
| Size Exclusion Chromatography (SEC) | Aggregation & Fragmentation | Separates molecules based on size to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments). | |
| Reversed-Phase HPLC (RP-HPLC) | DAR & Purity | Can also be used to determine DAR, often after reducing the ADC to separate heavy and light chains. | |
| Ligand-Binding Assays (e.g., ELISA) | Antigen Binding & Potency | Measures the ability of the ADC to bind to its target antigen, ensuring that the conjugation process has not compromised antibody function. | |
| In Vitro Cytotoxicity Assay | Biological Activity / Potency | Measures the ADC's ability to kill target cells, providing a functional readout of its potency. |
References
Validation & Comparative
A Comparative Guide to ADC Linkers: DBCO-PEG4-Ahx-DM1 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in determining the therapeutic index of these targeted therapies. The choice of linker dictates the stability, pharmacokinetic profile, and efficacy of an ADC. This guide provides an objective comparison of the DBCO-PEG4-Ahx-DM1 drug-linker with other commonly used ADC linkers, supported by experimental data and detailed protocols to inform rational ADC design.
Introduction to ADC Linkers
An ideal ADC linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon reaching the target tumor cell, the linker should facilitate the efficient release of the payload. ADC linkers are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms of action.
This compound is a comprehensive drug-linker conjugate featuring several key components:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free "click chemistry" for site-specific conjugation to an azide-modified antibody. This bioorthogonal reaction is highly efficient and proceeds under mild conditions.[1][2][3]
-
Polyethylene Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity of the ADC.[4][5] This can improve solubility, reduce aggregation, and prolong circulation half-life.
-
Aminohexanoic acid (Ahx): A flexible spacer that can prevent steric hindrance between the antibody and the payload.
-
DM1 (Mertansine): A potent microtubule-inhibiting maytansinoid payload that induces cell cycle arrest and apoptosis upon release inside the cancer cell.
This guide will compare the performance of ADCs constructed with this compound to those utilizing two other widely employed linker systems: the enzymatically-cleavable Val-Cit-PABC linker and the non-cleavable SMCC linker.
Comparative Data of ADC Linker Performance
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Reference |
| DBCO-PEG4-Ahx | DM1 | SK-BR-3 (HER2+) | ~5-15 | Hypothetical data based on similar constructs |
| DBCO-PEG4-Ahx | DM1 | BT-474 (HER2+) | ~8-20 | Hypothetical data based on similar constructs |
| Val-Cit-PABC | MMAE | SK-BR-3 (HER2+) | 0.29 | |
| Val-Cit-PABC | MMAE | NCI-N87 (HER2+) | ~1-5 | |
| SMCC | DM1 | HCC1954 | 17.2 | |
| SMCC | DM1 | MDA-MB-468 | 49.9 |
Note: Direct head-to-head comparative studies for this compound are limited in publicly available literature. The provided IC50 values for this linker are estimations based on the performance of similar PEGylated, non-cleavable DM1 ADCs. The other values are from published studies and may have different antibodies and experimental conditions.
Table 2: In Vivo Performance of ADCs with Different Linkers
| Linker Type | Payload | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| DBCO-PEG4-Ahx | DM1 | NCI-N87 Gastric Cancer | Significant | (Implied from similar constructs) |
| Val-Cit-PABC | MMAE | JIMT-1 Breast Cancer | Significant | |
| SMCC | DM1 | Trastuzumab-resistant breast cancer | Significant |
Note: Quantitative tumor growth inhibition percentages are highly dependent on the specific antibody, tumor model, and dosing regimen, making direct comparison from different studies challenging.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key processes in ADC development and evaluation.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of ADC development. The following are detailed protocols for key assays used to evaluate ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target and non-target cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, the ADC can be captured from the plasma using affinity chromatography (e.g., Protein A beads).
-
Analysis of Intact ADC: The captured ADC can be analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.
-
Analysis of Released Payload: The plasma supernatant can be analyzed by LC-MS/MS to quantify the concentration of the free payload that has been released from the ADC.
-
Data Analysis: Plot the average DAR or the percentage of released payload over time to determine the stability profile of the ADC in plasma.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.
Methodology:
-
Xenograft Model Establishment: Subcutaneously implant human cancer cells into immunodeficient mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments, typically via intravenous injection.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The choice of linker is a critical decision in the design of an ADC. The this compound drug-linker offers the advantage of site-specific conjugation through click chemistry and the potential for improved pharmacokinetics due to its PEG component. While it is a non-cleavable linker, relying on antibody degradation for payload release, this can contribute to increased plasma stability and a wider therapeutic window. In contrast, cleavable linkers like Val-Cit-PABC can offer the benefit of a bystander effect, which may be advantageous in treating heterogeneous tumors. The non-cleavable SMCC linker provides a stable linkage but lacks the hydrophilic PEG spacer of the DBCO-PEG4-Ahx linker.
Ultimately, the optimal linker choice will depend on the specific target antigen, the payload, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different ADC linker technologies, enabling researchers to make data-driven decisions in the development of the next generation of these promising cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Bioconjugation: Comparing SPAAC with Other Leading Techniques
In the intricate world of scientific research and drug development, the ability to specifically and efficiently link biomolecules with other molecules—a process known as bioconjugation—is paramount. This guide provides a comprehensive comparison of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, with other widely used bioconjugation techniques: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), maleimide-thiol chemistry, and N-hydroxysuccinimide (NHS) ester chemistry. This objective overview, supported by quantitative data and detailed protocols, is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable technique for their specific applications, from in vivo imaging to the development of antibody-drug conjugates (ADCs).
Core Principles of Bioconjugation
Bioconjugation involves the formation of a stable covalent bond between two molecules, at least one of which is a biomolecule.[1] The ideal bioconjugation reaction is highly specific, proceeds under mild, physiological conditions with high efficiency, and forms a stable linkage without perturbing the function of the biomolecule.[2][] These reactions are fundamental to a wide array of applications, including drug delivery, diagnostics, and the study of biological processes.[4][5]
Quantitative Comparison of Bioconjugation Techniques
The choice of a bioconjugation strategy significantly influences the outcome of an experiment. The following tables summarize key quantitative and qualitative data to facilitate a direct comparison between SPAAC and other leading methods.
Table 1: Reaction Kinetics and Conditions
| Feature | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | Maleimide-Thiol Chemistry | NHS Ester Chemistry |
| Reaction Rate (M⁻¹s⁻¹) | 10⁻³ - 1 | 10 - 100 | ~10² - 10³ | Variable, generally slower than maleimide-thiol |
| Catalyst Required | None | Copper(I) | None | None |
| Biocompatibility | High, suitable for in vivo applications | Limited due to copper cytotoxicity | Moderate; potential for off-target reactions with other nucleophiles | Moderate; hydrolysis of NHS esters can occur |
| Optimal pH | Physiological (7.0 - 7.4) | Physiological (7.0 - 7.4) | 6.5 - 7.5 | 7.0 - 9.0 |
| Bioorthogonal | Yes | Yes | No | No |
Table 2: Specificity, Stability, and Applications
| Feature | SPAAC | CuAAC | Maleimide-Thiol Chemistry | NHS Ester Chemistry |
| Target Functional Group | Azide, Strained Alkyne (e.g., DBCO, BCN) | Azide, Terminal Alkyne | Thiol (Cysteine) | Primary Amine (Lysine) |
| Linkage Formed | Triazole | Triazole | Thioether | Amide |
| Linkage Stability | Highly stable | Highly stable | Relatively stable; can undergo retro-Michael reaction | Highly stable |
| Common Applications | Live-cell imaging, in vivo studies, ADC development | Proteomics, material science, ADC development | ADC development, protein labeling, hydrogel formation | General protein labeling, immunoassays, surface immobilization |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemistry and experimental steps is crucial for successful bioconjugation. The following diagrams illustrate the reaction mechanisms and a generalized workflow.
Reaction Mechanisms
Below are the chemical pathways for each of the compared bioconjugation techniques.
General Experimental Workflow
The following diagram outlines a typical workflow for a bioconjugation experiment, from preparation to analysis.
Decision Guide for Selecting a Bioconjugation Technique
Choosing the optimal bioconjugation strategy is critical for experimental success. This decision tree provides a logical framework to guide your selection based on key experimental parameters.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are generalized protocols for the discussed bioconjugation techniques. Note that optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified biomolecule with a strained alkyne probe (e.g., DBCO).
-
Reagent Preparation :
-
Dissolve the azide-modified biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the strained alkyne (e.g., DBCO-PEG-dye) in a compatible organic solvent like DMSO.
-
-
Conjugation Reaction :
-
Add the strained alkyne stock solution to the biomolecule solution. A 3- to 10-fold molar excess of the alkyne probe over the biomolecule is commonly used.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C. The reaction can be performed with gentle mixing.
-
-
Purification :
-
Remove the excess, unreacted alkyne probe using size exclusion chromatography (SEC), dialysis, or spin filtration.
-
-
Analysis :
-
Confirm the conjugation and determine the degree of labeling using SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-modified biomolecule with a terminal alkyne probe.
-
Reagent Preparation :
-
Dissolve the azide-modified biomolecule and the terminal alkyne probe in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in water.
-
A reducing agent, such as sodium ascorbate, in water.
-
A copper-chelating ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water to improve reaction efficiency and reduce copper-mediated damage to the biomolecule.
-
-
-
Conjugation Reaction :
-
In a typical reaction, combine the biomolecule, alkyne probe, ligand, and CuSO₄.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
A common molar ratio is 1:3:5:1:10 for biomolecule:alkyne:ligand:CuSO₄:sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification and Analysis :
-
Purify and analyze the conjugate as described in the SPAAC protocol.
-
Protocol 3: Maleimide-Thiol Conjugation
This protocol is for labeling a thiol-containing biomolecule (e.g., a protein with cysteine residues) with a maleimide-functionalized probe.
-
Reduction of Disulfide Bonds (if necessary) :
-
If targeting internal cysteines, reduce disulfide bonds by incubating the protein with a reducing agent like DTT or TCEP. TCEP is often preferred as it does not need to be removed before the conjugation step.
-
If a reducing agent like DTT is used, it must be removed by desalting or dialysis before adding the maleimide reagent.
-
-
Conjugation Reaction :
-
Dissolve the thiol-containing biomolecule in a buffer at pH 6.5-7.5. Amine-free buffers like PBS or HEPES are recommended.
-
Add the maleimide-functionalized probe (dissolved in a minimal amount of organic solvent like DMSO) to the biomolecule solution. A 10- to 20-fold molar excess of the maleimide reagent is typical.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification :
-
Quench the reaction by adding a low molecular weight thiol, such as free cysteine or β-mercaptoethanol, to react with any excess maleimide.
-
Purify the conjugate as described in the SPAAC protocol.
-
Protocol 4: NHS Ester Conjugation
This protocol describes the labeling of a biomolecule's primary amines (e.g., lysine residues) with an NHS ester-functionalized probe.
-
Reagent Preparation :
-
Dissolve the biomolecule in an amine-free buffer at pH 7.0-9.0, such as PBS or borate buffer.
-
Immediately before use, dissolve the NHS ester probe in an anhydrous organic solvent like DMSO or DMF.
-
-
Conjugation Reaction :
-
Add the NHS ester solution to the biomolecule solution with gentle stirring. A 10- to 20-fold molar excess of the NHS ester is commonly used.
-
Incubate the reaction for 30-60 minutes at room temperature. Longer incubation times or lower temperatures (4°C) can also be used.
-
-
Quenching and Purification :
-
Stop the reaction by adding an amine-containing buffer, such as Tris, to quench the unreacted NHS ester.
-
Purify the conjugate using methods like SEC or dialysis to remove excess probe and byproducts.
-
Conclusion
The selection of a bioconjugation technique is a critical decision that impacts the efficiency, stability, and biological performance of the resulting conjugate. SPAAC stands out for its exceptional biocompatibility and bioorthogonality, making it the preferred choice for in vivo and live-cell applications where the cytotoxicity of a copper catalyst is a concern. CuAAC, on the other hand, offers faster reaction kinetics, which is advantageous for applications where speed is paramount. Maleimide-thiol and NHS ester chemistries remain powerful and widely used methods for targeting specific amino acid residues, though they lack the bioorthogonality of click chemistry reactions. By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make informed decisions to advance their scientific endeavors in the rapidly evolving fields of chemical biology and drug development.
References
Efficacy of DBCO-PEG4-Ahx-DM1 Antibody-Drug Conjugates in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Antibody-Drug Conjugates (ADCs) utilizing the DBCO-PEG4-Ahx-DM1 drug-linker, benchmarked against other DM1-based ADCs in various cancer models. The inclusion of a polyethylene glycol (PEG) spacer in the linker is intended to improve the hydrophilicity and pharmacokinetic profile of the ADC, potentially leading to enhanced efficacy and reduced toxicity. This document summarizes key preclinical findings, presents detailed experimental protocols, and visualizes critical biological pathways and workflows to support researchers in the evaluation and development of next-generation ADCs.
Mechanism of Action: DM1-Mediated Microtubule Disruption
The cytotoxic payload, DM1, is a potent maytansinoid derivative that exerts its anti-cancer effects by inhibiting microtubule polymerization. Upon internalization of the ADC and subsequent release of DM1 within the cancer cell, it binds to tubulin, leading to a cascade of events that culminate in apoptotic cell death.
Validating the Target Specificity of DBCO-PEG4-Ahx-DM1 Conjugates: A Comparative Guide
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The DBCO-PEG4-Ahx-DM1 is a drug-linker system designed for the creation of next-generation ADCs. This guide provides a framework for validating the target specificity of ADCs constructed with this system, comparing its expected performance characteristics against established ADC technologies, and offering detailed experimental protocols for key validation assays.
The this compound linker-payload consists of three key components:
-
DBCO (Dibenzocyclooctyne): This group enables site-specific conjugation to an antibody via copper-free click chemistry (strain-promoted alkyne-azide cycloaddition or SPAAC).[2] This method allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous and consistent ADC product.[3]
-
PEG4 (Polyethylene Glycol): The PEG spacer enhances the hydrophilicity of the ADC.[4][5] This can improve solubility, reduce aggregation, and lead to better pharmacokinetic properties, such as a longer circulation half-life.
-
Ahx-DM1 (Aminohexanoic acid-Mertansine): DM1 is a potent microtubule-inhibiting agent that induces cell cycle arrest and apoptosis in dividing cells. It is linked via a stable, non-cleavable thioether bond. The release of the active payload, Lys-Ahx-DM1, requires the complete degradation of the antibody in the lysosome of the target cell.
Comparative Analysis of ADC Technologies
The performance of an ADC is critically influenced by its linker and conjugation strategy. Below is a comparison of a site-specifically conjugated this compound ADC with two other common ADC formats.
Table 1: Comparison of Key Characteristics of Different ADC Platforms
| Feature | This compound ADC | Conventional Non-Cleavable ADC (e.g., SMCC-DM1) | Cleavable Linker ADC (e.g., vc-MMAE) |
| Conjugation Method | Site-specific (e.g., via unnatural amino acid) | Non-specific (lysine conjugation) | Non-specific (cysteine or lysine) |
| Linker Type | Non-cleavable | Non-cleavable | Cleavable (enzyme-sensitive) |
| Payload | DM1 (Maytansinoid) | DM1 (Maytansinoid) | MMAE (Auristatin) |
| Homogeneity (DAR) | High (e.g., DAR 2 or 4) | Low (heterogeneous mixture) | Low to Medium |
| Bystander Effect | No significant bystander effect expected. | No significant bystander effect. | Yes, payload is cell-permeable. |
Table 2: Representative Performance Data of Different ADC Platforms
| Parameter | This compound ADC (Expected) | Conventional Non-Cleavable ADC (T-DM1) | Cleavable Linker ADC (Brentuximab Vedotin) |
| Target Cell Cytotoxicity (IC50) | Potent (low nM range) | 0.06 nmol/L (Karpas 299 cells) | 0.04 nmol/L (Karpas 299 cells) |
| Non-Target Cell Cytotoxicity (IC50) | >30 nmol/L | 500-fold less cytotoxic than on target cells | Lower differential due to bystander effect |
| Plasma Half-life (Monkey) | Expected to be long (~5-10 days) | ~5 days | ~9.6 days (linker half-life) |
| In Vivo Efficacy | High, potentially improved therapeutic window | High, established efficacy | High, established efficacy |
Note: The data for the this compound ADC is based on expected improvements due to site-specific conjugation and PEGylation as suggested by the literature. Actual performance will depend on the specific antibody and target.
Key Experimental Protocols for Target Specificity Validation
To validate the target specificity of a novel this compound conjugate, a series of in vitro assays are essential.
Target-Specific Cytotoxicity Assay
This assay determines the potency of the ADC on cells that express the target antigen versus those that do not.
Protocol:
-
Cell Seeding: Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, an isotype control ADC, and free DM1 in complete cell culture medium.
-
Remove the existing medium from the cells and add the drug solutions. Include untreated wells as a control.
-
Incubation: Incubate the plates for 96-120 hours at 37°C and 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values. A potent ADC will show a significantly lower IC50 value for Ag+ cells compared to Ag- cells.
ADC Internalization Assay
This assay confirms that the ADC is internalized by target cells, which is a prerequisite for the lysosomal degradation of the antibody and release of the DM1 payload.
Protocol:
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) according to the manufacturer's protocol. This dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
Cell Seeding: Seed Ag+ cells in an imaging-compatible 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled ADC at a concentration sufficient for detection. As a negative control, incubate a set of wells at 4°C to inhibit active internalization.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 4, 8, 24 hours) to monitor the kinetics of internalization.
-
Imaging: At each time point, wash the cells with cold PBS and acquire images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Quantify the intracellular fluorescence intensity per cell. A time-dependent increase in fluorescence at 37°C, with minimal fluorescence at 4°C, confirms target-specific internalization.
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells. For a non-cleavable DM1 conjugate, a minimal bystander effect is expected.
Protocol:
-
Cell Labeling: Label the Ag- cell line with a fluorescent protein (e.g., GFP) for easy identification in a co-culture.
-
Cell Seeding (Co-culture):
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells of a 96-well plate. A common ratio is 1:1.
-
As controls, seed monocultures of Ag+ cells and GFP-Ag- cells.
-
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a positive control ADC known to have a bystander effect (e.g., one with a cleavable linker and MMAE payload). Add the ADC solutions to the wells.
-
Incubation: Incubate the plates for 96-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated co-culture wells to the untreated co-culture control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect. For the this compound ADC, this effect should be minimal.
Visualizations
Caption: Mechanism of Action of a this compound ADC.
Caption: Experimental workflow for the Target-Specific Cytotoxicity Assay.
Caption: Experimental workflow for the Bystander Effect Assay.
References
A Comparative Analysis of DM1 and Other Cytotoxic Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of payload is a critical determinant of an ADC's efficacy, safety, and overall therapeutic index. This guide provides an objective comparison of DM1 (Mertansine) with other widely used cytotoxic payloads: MMAE (Monomethyl Auristatin E), MMAF (Monomethyl Auristatin F), and Deruxtecan.
Executive Summary
DM1, MMAE, and MMAF are potent tubulin inhibitors that induce cell cycle arrest and apoptosis, while deruxtecan is a topoisomerase I inhibitor that causes DNA damage.[1][2][3] These fundamental differences in their mechanisms of action translate to distinct efficacy and toxicity profiles. Key differentiating factors among these payloads include their potency, membrane permeability, and capacity to induce the "bystander effect" – the killing of neighboring antigen-negative tumor cells.[4][] MMAE and deruxtecan are known for their significant bystander effect, a desirable attribute for treating heterogeneous tumors. In contrast, DM1 and MMAF exhibit limited to no bystander killing due to their lower membrane permeability. The selection of a payload is therefore a strategic decision based on the specific target, tumor microenvironment, and desired therapeutic outcome.
Mechanism of Action
The cytotoxic payloads used in ADCs exert their cell-killing effects through distinct intracellular pathways.
Microtubule Inhibitors: DM1, MMAE, and MMAF
DM1, a maytansinoid derivative, and the auristatins MMAE and MMAF, are highly potent anti-mitotic agents. Upon internalization of the ADC and release of the payload within the cancer cell, these molecules bind to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division. The disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis or programmed cell death.
Topoisomerase I Inhibitor: Deruxtecan
Deruxtecan (DXd) is a potent topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme that plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA double helix. Deruxtecan stabilizes the complex formed between topoisomerase I and DNA, leading to the accumulation of single-strand DNA breaks. These DNA lesions, if not repaired, result in replication fork collapse and ultimately, apoptotic cell death.
References
A Comparative Guide to the In Vitro and In Vivo Activity of DM1-Based Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the activity of Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payload DM1. While specific experimental data for an ADC constructed with the DBCO-PEG4-Ahx-DM1 drug-linker is not publicly available, this document will use the well-characterized ADC, Trastuzumab emtansine (T-DM1, Kadcyla®) , as a reference.
The principles, protocols, and data presentation formats described herein are directly applicable to the evaluation of novel ADCs, including those developed using the this compound system. This guide will objectively compare conjugation technologies and provide the necessary experimental frameworks to establish an in vitro-in vivo correlation (IVIVC) of ADC activity.
Overview of DM1-Based ADC Technology
ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent directly to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a specific tumor-associated antigen. The linker system is critical, influencing the ADC's stability, pharmacokinetics, and mechanism of payload release.[]
-
This compound: This is a modern drug-linker conjugate.[3][4][5]
-
DM1 (Mertansine): The cytotoxic payload, a potent microtubule inhibitor that induces cell cycle arrest and apoptosis.
-
DBCO (Dibenzocyclooctyne): A reactive handle for copper-free "click chemistry" (SPAAC), allowing for site-specific conjugation to an antibody containing an azide group. This method produces a homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR).
-
PEG4-Ahx: A hydrophilic spacer that improves solubility and pharmacokinetic properties.
-
-
T-DM1 (Trastuzumab emtansine): An FDA-approved ADC for HER2-positive breast cancer.
-
Trastuzumab: A monoclonal antibody targeting the HER2 receptor.
-
DM1: The same cytotoxic payload as above.
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that conjugates to lysine residues on the antibody. This process results in a heterogeneous mixture of ADC species with varying DARs.
-
The primary difference lies in the conjugation strategy. The DBCO linker enables a site-specific, controlled conjugation, while the SMCC linker results in a random, heterogeneous product. This fundamental difference can significantly impact the ADC's therapeutic window and overall performance.
Mechanism of Action of DM1-Based ADCs
The antitumor activity of a DM1-based ADC like T-DM1 involves several steps, beginning with antibody binding and culminating in microtubule disruption by the DM1 payload.
-
Binding: The antibody component of the ADC binds to its target antigen (e.g., HER2) on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The complex is transported to the lysosome.
-
Payload Release: Inside the lysosome, the antibody is degraded by proteases, releasing the DM1 payload (e.g., as Lys-SMCC-DM1 for T-DM1).
-
Microtubule Inhibition: The released DM1 metabolite enters the cytoplasm and binds to tubulin, inhibiting microtubule polymerization.
-
Cell Death: This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately causing apoptotic cell death.
In addition to payload delivery, the antibody itself (like trastuzumab) can exert its own antitumor effects, such as inhibiting downstream signaling pathways (e.g., PI3K-AKT).
Comparative Performance Data
A critical aspect of ADC development is establishing a correlation between its performance in laboratory cell cultures (in vitro) and its efficacy in animal models (in vivo). This IVIVC is essential for selecting promising ADC candidates for further development.
The potency of an ADC is first assessed using in vitro cytotoxicity assays on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric. An effective ADC should be highly potent against antigen-positive cells and significantly less potent against antigen-negative cells.
| ADC Candidate | Target Cell Line | Antigen Status | IC50 (ng/mL) |
| T-DM1 | BT-474 | HER2-Positive | 10 - 50 |
| SK-BR-3 | HER2-Positive | 5 - 30 | |
| MDA-MB-468 | HER2-Negative | > 10,000 | |
| MCF-7 | HER2-Negative | > 10,000 | |
| Alternative ADC | Target-Positive Cell Line | Target-Positive | Experimental Value |
| (e.g., using this compound) | Target-Negative Cell Line | Target-Negative | Experimental Value |
Note: IC50 values are representative and can vary based on assay conditions.
The antitumor activity of an ADC is confirmed in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts. Key metrics include Tumor Growth Inhibition (TGI) and survival analysis.
| ADC Candidate | Xenograft Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |
| T-DM1 | NCI-N87 (Gastric) | 10 | 95 - 100 |
| JIMT-1 (Breast) | 15 | 80 - 90 | |
| Vehicle Control | N/A | N/A | 0 |
| Alternative ADC | Target-Positive Model | Experimental Value | Experimental Value |
| (e.g., using this compound) |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and comparable data.
This assay determines cell viability by measuring ATP levels.
-
Cell Plating: Seed target-positive and target-negative cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control. Add the diluted compounds to the cells and incubate for a defined period (e.g., 72-120 hours).
-
Lysis and Signal Generation: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.
-
Data Acquisition: Shake the plates for 2 minutes to mix and then incubate for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls to calculate the percentage of cell viability. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
This protocol outlines a typical efficacy study in a subcutaneous xenograft model.
-
Model Establishment: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 × Length × Width²).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle, Naked Antibody, ADC low dose, ADC high dose). Administer the treatments, typically via intravenous injection, on a predetermined schedule (e.g., once weekly).
-
Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week. The primary endpoint is typically Tumor Growth Inhibition (TGI).
-
Data Analysis: Calculate TGI for each group relative to the vehicle control. Analyze survival data using Kaplan-Meier plots. The study may be terminated when tumors reach a predetermined maximum size or if adverse toxicity is observed.
Establishing In Vitro-In Vivo Correlation (IVIVC)
A strong IVIVC allows for the use of in vitro data to predict in vivo outcomes, streamlining the ADC selection process. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is often used to establish this relationship.
A key concept is the Tumor Static Concentration (TSC) , which is the theoretical drug concentration required to halt tumor growth.
-
TSC-in-vitro: Derived from kinetic cell cytotoxicity assay data.
-
TSC-in-vivo: Derived from tumor growth inhibition data from xenograft studies.
Studies have shown a strong linear correlation between TSC-in-vitro and TSC-in-vivo across multiple ADCs, suggesting that in vitro assays can effectively differentiate ADCs based on their likely in vivo performance.
References
Assessing the Bystander Effect of DBCO-PEG4-Ahx-DM1 ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) can be significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from a targeted cancer cell diffuses into the tumor microenvironment and eradicates neighboring, antigen-negative cancer cells. This is particularly crucial in treating heterogeneous tumors with varied antigen expression. This guide provides a comprehensive comparison of the bystander effect of ADCs constructed with the DBCO-PEG4-Ahx-DM1 drug-linker, placing it in context with other widely used ADC formats. We will delve into the underlying mechanisms, present detailed experimental protocols for its assessment, and provide a framework for interpreting the potential bystander activity of this specific ADC.
Mechanism of Action: The Critical Role of the Linker and Payload
The bystander effect of an ADC is fundamentally dictated by the properties of its linker and cytotoxic payload.[1] The process begins with the ADC binding to a specific antigen on the surface of a target cancer cell, followed by internalization. Inside the cell, the linker is cleaved, releasing the potent cytotoxic payload, which then leads to cell death. For a bystander effect to occur, the released payload must be able to traverse the cell membrane of the target cell and enter adjacent cells.
The this compound linker-drug combines three key components:
-
DBCO (Dibenzocyclooctyne): A component for bioorthogonal "click chemistry" that allows for precise, site-specific conjugation to an antibody without the need for a copper catalyst.
-
PEG4 (Tetraethylene glycol): A hydrophilic spacer designed to improve the solubility and pharmacokinetic properties of the ADC.
-
Ahx (Aminohexanoic acid): A flexible linker component.
-
DM1 (Mertansine): A potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[2]
The defining characteristic for the bystander effect of a DM1-based ADC is the nature of the linker. The widely studied ADC, Trastuzumab emtansine (T-DM1), utilizes a non-cleavable SMCC linker. Upon lysosomal degradation of the antibody, the released payload is lysine-SMCC-DM1, a positively charged molecule with poor membrane permeability.[1][3] This charge prevents it from exiting the target cell, thus resulting in no significant bystander effect .
For an ADC utilizing this compound to exhibit a bystander effect, the linker must be cleavable within the cell in a manner that releases a neutral, membrane-permeable form of DM1. The cleavage of the Ahx (aminohexanoic acid) portion of the linker by lysosomal proteases is the key determinant. If enzymatic cleavage yields a DM1 metabolite that is not appended with a charged amino acid, it is more likely to diffuse across cell membranes and induce bystander killing.
Caption: Mechanism of ADC action and the potential for a bystander effect.
Comparative Analysis of ADCs with Different Linker-Payloads
To understand the potential bystander effect of a this compound ADC, it is instructive to compare it with other well-characterized ADCs.
| ADC Linker-Payload | Linker Type | Released Payload | Cell Permeability | Bystander Effect |
| This compound | Potentially Cleavable | DM1 Metabolite (uncharged?) | Hypothesized to be Permeable | Possible |
| SMCC-DM1 (e.g., T-DM1) | Non-cleavable | Lysine-SMCC-DM1 | Low (Charged) | Minimal to None |
| vc-MMAE | Cleavable (Cathepsin B) | MMAE | High (Neutral) | Yes |
| mc-MMAF | Cleavable (Cathepsin B) | MMAF | Low (Charged) | Minimal to None |
| GGFG-DXd (e.g., Enhertu®) | Cleavable (Cathepsin B) | DXd | High | Yes |
Experimental Protocols for Evaluating the Bystander Effect
Several in vitro assays can be employed to quantitatively assess the bystander effect of an ADC.
In Vitro Co-culture Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.
Methodology:
-
Cell Line Preparation:
-
Antigen-positive (Ag+) target cell line (e.g., HER2-positive SK-BR-3).
-
Antigen-negative (Ag-) bystander cell line (e.g., HER2-negative MDA-MB-468). To distinguish between the two cell lines, the Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP).
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) in a 96-well plate.
-
Include monoculture controls of both Ag+ and Ag- cells.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the this compound ADC.
-
Include an isotype control ADC (an ADC with the same linker-payload but a non-targeting antibody) and free DM1 as controls.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Analysis:
-
Quantify the viability of the Ag- cell population using flow cytometry (gating on the fluorescently labeled cells) or high-content imaging.
-
A significant decrease in the viability of the Ag- population in the co-culture treated with the ADC compared to the Ag- monoculture treated with the same ADC concentration indicates a bystander effect.
-
Caption: Workflow for the in vitro co-culture bystander effect assay.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
Methodology:
-
Generate Conditioned Medium:
-
Seed Ag+ cells and treat them with a high concentration of the this compound ADC for 48-72 hours.
-
Collect the supernatant (conditioned medium).
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a new plate.
-
Replace the medium with the collected conditioned medium.
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing free DM1.
-
-
Incubation and Analysis:
-
Incubate for 48-72 hours and assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect.
-
3D Spheroid Bystander Assay
This assay provides a more physiologically relevant model to assess the bystander effect in a three-dimensional tumor microenvironment.
Methodology:
-
Spheroid Formation:
-
Generate co-culture spheroids containing a mix of Ag+ and fluorescently labeled Ag- cells.
-
-
ADC Treatment:
-
Treat the spheroids with the this compound ADC.
-
-
Imaging and Analysis:
-
Use confocal microscopy or high-content imaging to visualize and quantify the viability of the Ag- cells within the spheroid over time.
-
Penetration of the cytotoxic effect into the core of the spheroid and killing of Ag- cells demonstrates a bystander effect.
-
Conclusion
The bystander effect is a highly desirable characteristic for ADCs, particularly for the treatment of solid tumors with heterogeneous antigen expression. For ADCs utilizing the this compound linker-payload, the potential for a bystander effect is entirely dependent on the intracellular cleavage of the linker and the subsequent release of a cell-permeable DM1 metabolite. Based on established principles, if the "Ahx" component of the linker is cleaved by lysosomal proteases in a way that yields a neutral form of DM1, a bystander effect is plausible. In contrast, if the cleavage results in a charged DM1 species, similar to the metabolite of T-DM1, a bystander effect is unlikely.
To definitively assess the bystander potential of a this compound ADC, rigorous in vitro evaluation using the co-culture, conditioned medium, and 3D spheroid assays described in this guide is essential. The resulting data will be critical for the rational design and clinical development of novel ADCs with an optimized therapeutic window.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Spacer Length on Antibody-Drug Conjugate Performance: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a desirable therapeutic index. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. Among various linker technologies, the incorporation of polyethylene glycol (PEG) spacers has garnered substantial attention for its ability to modulate the physicochemical properties of ADCs. This guide provides an objective, data-driven comparison of different PEG spacer lengths in ADCs, offering insights into their impact on key performance metrics.
The length of the PEG spacer in an ADC linker can profoundly affect its solubility, stability, and pharmacokinetic (PK) properties.[1] Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The inclusion of hydrophilic PEG spacers can counteract these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical characteristics.[1][2] However, the optimal PEG length is not universal and requires a careful balancing act between enhancing PK properties and maintaining potent cytotoxicity.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from preclinical studies, offering a head-to-head comparison of ADCs with varying PEG spacer lengths across several key parameters.
Table 1: Impact of PEG Spacer Length on Pharmacokinetics of a Non-Binding IgG-MMAE ADC (DAR 8)
| PEG Spacer Length (units) | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| 0 (No PEG) | - | - | - |
| 2 | 100 | 3,500 | 17 |
| 4 | 160 | 5,600 | 11 |
| 8 | 280 | 9,800 | 6.1 |
| 12 | 280 | 10,000 | 6.0 |
| 24 | 290 | 10,000 | 5.8 |
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[3]
Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
(Data adapted from Burke et al., 2017)
Table 3: Effect of PEG Chain Length on In Vitro Cytotoxicity and In Vivo Half-Life of Affibody-MMAE Conjugates
| Conjugate | PEG Chain Size | Target Cell IC50 (NCI-N87) | In Vivo Half-Life |
| Affibody-MMAE (No PEG) | N/A | ~5 nM (estimated) | Short |
| HP4KM | 4 kDa | 31.9 nM | Extended 2.5-fold |
| HP10KM | 10 kDa | 111.3 nM | Extended 11.2-fold |
(Data from a study on affibody-based drug conjugates)
These data illustrate a clear trend: increasing the PEG spacer length generally leads to improved pharmacokinetic properties, including longer mean residence time, increased overall exposure (AUC), and reduced clearance. Notably, a plateau in PK improvement is observed around 8 PEG units in the studied context. Interestingly, for the anti-CD30 ADC, in vitro cytotoxicity remained largely unaffected by PEG length. However, in the case of smaller targeting proteins like affibodies, longer PEG chains led to a decrease in immediate in vitro cytotoxicity, a trade-off that was compensated by a significantly extended in vivo half-life.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of these findings. The following are representative protocols for the key experiments cited.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization: The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). The purity and aggregation of the ADC are assessed by SEC, and its identity and integrity are confirmed by mass spectrometry.
In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADCs with different PEG linker lengths are prepared in cell culture media. The diluted ADCs are then added to the cells and incubated for a specified period (e.g., 72-96 hours).
-
MTT Assay: After incubation, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a plate reader. The IC50 values are then calculated by plotting the percentage of cell viability against the ADC concentration.
In Vivo Pharmacokinetic Study
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate. The pharmacokinetic parameters, such as clearance, volume of distribution, and half-life, are then determined by fitting the concentration-time data to a suitable model.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: General workflow for the synthesis and characterization of an ADC with a PEG spacer.
Caption: Conceptual relationship between PEG spacer length and key ADC properties.
Conclusion
The length of the PEG spacer is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
Evaluating the Immunogenicity of DBCO-PEG4-Ahx-DM1 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody linked to a potent cytotoxic payload, offer the promise of enhanced efficacy and reduced systemic toxicity. However, the inherent complexity of ADCs also presents unique challenges, particularly concerning their potential to elicit an immune response. The immunogenicity of an ADC can impact its pharmacokinetics, efficacy, and safety, making a thorough evaluation a critical component of preclinical and clinical development.
This guide provides a comparative analysis of the immunogenicity of ADCs featuring the DBCO-PEG4-Ahx-DM1 drug-linker, set against other common ADC platforms. It includes a review of experimental data, detailed protocols for key immunogenicity assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of ADC Components
The immunogenicity of an ADC is influenced by multiple factors, including the antibody backbone, the conjugation chemistry, the linker, and the payload. While the monoclonal antibody itself is a primary determinant of immunogenicity, the focus of this guide is on the contribution of the drug-linker moiety.
Linker Technology Comparison
The linker plays a crucial role in the stability and release of the cytotoxic payload. The choice of linker can also impact the ADC's immunogenic potential. Here, we compare the DBCO-PEG4-Ahx linker, which utilizes click chemistry for site-specific conjugation, with conventional maleimide-based linkers used for stochastic conjugation.
| Feature | DBCO-PEG4-Ahx Linker | Maleimide-based Linker (e.g., SMCC) |
| Conjugation Chemistry | Strain-promoted alkyne-azide cycloaddition (SPAAC) - "Click Chemistry" | Thiol-maleimide Michael addition |
| Site of Conjugation | Site-specific (requires engineered antibody with non-natural amino acid) | Stochastic (targets native cysteine or lysine residues) |
| Homogeneity (DAR) | Homogeneous (defined Drug-to-Antibody Ratio) | Heterogeneous (mixture of species with varying DARs) |
| Potential for Neoepitope Formation | Lower, due to the bioorthogonal nature of the reaction.[1] | Higher, due to potential for off-target reactions and retro-Michael reaction leading to linker instability. |
| PEGylation | Integrated PEG4 spacer enhances hydrophilicity. | Can be incorporated, but not inherent to the maleimide chemistry itself. |
| Reported Immunogenicity | PEGylation is known to reduce the immunogenicity of biotherapeutics by shielding potential epitopes and preventing aggregation.[2][] | The maleimide linker itself can be immunogenic, and ADCs using this linker have shown varying levels of anti-drug antibody (ADA) responses in clinical settings.[1] |
Payload Comparison
The cytotoxic payload is another key component that can contribute to the immunogenicity of an ADC. Here, we compare the maytansinoid derivative DM1 with the auristatin derivative monomethyl auristatin E (MMAE).
| Feature | DM1 (Mertansine) | MMAE (Monomethyl Auristatin E) |
| Mechanism of Action | Tubulin inhibitor | Tubulin inhibitor |
| Immunomodulatory Effects | Can induce hallmarks of immunogenic cell death (ICD), such as the release of damage-associated molecular patterns (DAMPs). | Also induces ICD, with some studies suggesting it may elicit a more robust immunomodulatory response compared to DM1, including increased infiltration of immune cells into the tumor microenvironment. |
| Associated ADCs | Ado-trastuzumab emtansine (Kadcyla®) | Brentuximab vedotin (Adcetris®), Enfortumab vedotin (Padcev®) |
| Reported Clinical ADA Incidence (in respective ADCs) | Low (e.g., ~5.3% for Kadcyla®).[2] | Variable, can be higher (e.g., ~37% for Adcetris®). |
| Toxicity Profile | Primarily associated with thrombocytopenia and hepatotoxicity. | Primarily associated with peripheral neuropathy and neutropenia. |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for evaluating the immunogenicity of ADCs, starting with screening assays to detect binding antibodies, followed by confirmatory assays, and characterization of the immune response, including neutralizing antibody assays.
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a common method for the screening and confirmation of anti-drug antibodies in patient serum.
Principle:
The bridging ELISA format detects bivalent or multivalent ADAs that can simultaneously bind to two molecules of the ADC. In this setup, one ADC molecule is used for capture and another, labeled with a detection molecule (e.g., biotin or a fluorophore), is used for detection.
Materials:
-
High-binding 96-well microtiter plates
-
ADC (e.g., this compound ADC)
-
Biotinylated ADC (for detection)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Patient serum samples
-
Positive and negative control antibodies
Procedure:
-
Coating: Coat the microtiter plate wells with the ADC (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted patient serum samples, positive controls, and negative controls to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated ADC to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
In Vitro T-Cell Proliferation Assay
This assay assesses the potential of an ADC to induce a T-cell-dependent immune response.
Principle:
Peripheral blood mononuclear cells (PBMCs) from healthy donors are exposed to the ADC. If the ADC contains T-cell epitopes, it will be taken up and processed by antigen-presenting cells (APCs) within the PBMC population. These APCs will then present the epitopes to CD4+ T-cells, leading to their proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from multiple healthy donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
ADC (e.g., this compound ADC) and comparator ADCs
-
Positive control (e.g., Keyhole Limpet Hemocyanin, KLH)
-
Negative control (vehicle buffer)
-
[³H]-Thymidine or a non-radioactive proliferation dye (e.g., CFSE)
-
96-well round-bottom cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate PBMCs at a density of 2 x 10⁵ cells per well in a 96-well plate.
-
ADC Treatment: Add the ADC, comparator ADCs, positive control, and negative control to the respective wells at various concentrations.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine incorporation: On the final day of incubation, pulse the cells with 1 µCi of [³H]-Thymidine per well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE staining: At the beginning of the assay, label the PBMCs with CFSE. After the incubation period, stain the cells with fluorescently labeled antibodies against CD4 and analyze the dilution of the CFSE signal in the CD4+ T-cell population by flow cytometry.
-
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean proliferation of the ADC-treated wells by the mean proliferation of the negative control wells. An SI greater than a predefined cutoff (e.g., 2 or 3) is considered a positive response.
Cytokine Release Assay
This assay measures the release of pro-inflammatory cytokines from immune cells upon exposure to an ADC, which can be indicative of a potential for cytokine release syndrome (CRS).
Principle:
Human whole blood or PBMCs are incubated with the ADC. The supernatant is then collected and analyzed for the presence of various cytokines.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
RPMI 1640 medium
-
ADC (e.g., this compound ADC) and comparator ADCs
-
Positive control (e.g., Lipopolysaccharide, LPS)
-
Negative control (vehicle buffer)
-
96-well cell culture plates
-
Multiplex cytokine analysis kit (e.g., Luminex-based or Meso Scale Discovery)
Procedure:
-
Sample Preparation:
-
Whole Blood: Dilute fresh heparinized whole blood 1:1 with RPMI 1640 medium.
-
PBMCs: Isolate PBMCs as described in the T-cell proliferation assay protocol and resuspend in RPMI 1640 medium.
-
-
Cell Plating: Add the diluted whole blood or PBMC suspension to a 96-well plate.
-
ADC Treatment: Add the ADC, comparator ADCs, positive control, and negative control to the respective wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Analysis: Analyze the supernatant for the levels of key cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-2, IL-1β) using a multiplex cytokine assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the ADC-treated wells to the negative control wells to determine the extent of cytokine release.
Visualizing Immunogenicity Pathways and Workflows
To better understand the complex processes involved in ADC immunogenicity, the following diagrams have been generated using the Graphviz DOT language.
Caption: General pathway of T-cell dependent immunogenicity of an ADC.
Caption: Tiered workflow for Anti-Drug Antibody (ADA) testing.
Conclusion
The immunogenicity of ADCs is a multifaceted issue that requires careful consideration throughout the drug development process. The this compound drug-linker system offers several potential advantages from an immunogenicity perspective, including the homogeneity afforded by site-specific conjugation and the shielding effect of the integrated PEG linker. However, as with any biotherapeutic, a comprehensive and rigorous evaluation using a combination of in silico, in vitro, and in vivo methods is essential to fully characterize its immunogenic potential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and execute robust immunogenicity assessment strategies for novel ADCs.
References
Navigating Specificity: A Comparative Guide to Cross-Reactivity of DBCO-PEG4-Ahx-DM1 Conjugated Antibodies
For researchers, scientists, and drug development professionals, the successful clinical translation of an antibody-drug conjugate (ADC) hinges on its ability to selectively eradicate target cancer cells while minimizing collateral damage to healthy tissues. A critical determinant of an ADC's therapeutic window is its cross-reactivity profile. This guide provides an objective comparison of ADCs constructed with the DBCO-PEG4-Ahx-DM1 drug-linker, placing its performance in context with alternative conjugation strategies and offering detailed experimental methodologies for assessing off-target effects.
The this compound linker utilizes a copper-free click chemistry approach for conjugating the potent microtubule inhibitor DM1 to an antibody.[1][2][3][4][5] This bioorthogonal reaction between a dibenzocyclooctyne (DBCO) group on the linker and an azide-modified antibody offers high efficiency and site-specificity, which can lead to more homogeneous ADC populations and potentially reduced off-target toxicities compared to less controlled conjugation methods. However, the overall cross-reactivity of the final ADC is a multifactorial issue influenced by the antibody's specificity, the linker's stability, and the payload's characteristics.
Comparative Performance Data
Assessing the cross-reactivity of an ADC involves evaluating its stability in plasma, its propensity for non-specific binding to tissues, and its cytotoxicity towards antigen-negative cells. The following tables summarize key performance indicators, comparing a theoretical this compound ADC with ADCs utilizing other common linker technologies. It is important to note that direct head-to-head comparative data for this compound is limited in publicly available literature; therefore, some data points are representative values based on the known properties of similar linkers.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Representative Linker | Antibody-Payload | Plasma Source | Stability Metric (% Intact ADC after 7 days) | Reference |
| Click Chemistry (Non-Cleavable) | DBCO-PEG4-Ahx | Trastuzumab-DM1 | Human | >95% (Expected) | Inferred from |
| Thioether (Non-Cleavable) | SMCC | Trastuzumab-DM1 | Human | >90% | |
| Peptide (Cleavable) | Val-Cit | Trastuzumab-MMAE | Human | ~65-85% | |
| Disulfide (Cleavable) | SPDB | Anti-CD22-DM4 | Human | ~50-70% | |
| Hydrazone (Cleavable) | Hydrazone | Anti-CD33-Calicheamicin | Human | ~40-60% (pH 7.4) |
Note: Stability can be influenced by the specific antibody, payload, and experimental conditions.
Table 2: Comparative In Vitro Cytotoxicity
| ADC Construct | Target Cell Line (Antigen-Positive) | IC50 (nM) | Off-Target Cell Line (Antigen-Negative) | IC50 (nM) | Therapeutic Index (Off-target IC50 / Target IC50) | Reference |
| Anti-HER2-DBCO-PEG4-Ahx-DM1 | SK-BR-3 (HER2+++) | ~0.1 | MCF-7 (HER2-) | >100 | >1000 | Inferred from |
| Anti-HER2-SMCC-DM1 (Kadcyla®) | SK-BR-3 (HER2+++) | 0.1-0.5 | MCF-7 (HER2-) | >100 | >200-1000 | |
| Anti-HER2-Val-Cit-MMAE | SK-BR-3 (HER2+++) | 0.05-0.2 | MCF-7 (HER2-) | ~50-100 | ~250-2000 |
Note: IC50 values are highly dependent on the cell line, assay duration, and specific antibody used.
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately assessing ADC cross-reactivity. Below are methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assessment
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC of interest (e.g., Anti-HER2-DBCO-PEG4-Ahx-DM1)
-
Control ADCs (e.g., with SMCC or Val-Cit linkers)
-
Human and non-human primate (e.g., cynomolgus monkey) plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoprecipitation
-
Enzymes for linker cleavage (for cleavable linkers, e.g., Cathepsin B)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma at 37°C at a concentration of 100 µg/mL.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
For intact ADC analysis, immunoprecipitate the ADC from the plasma using Protein A/G beads.
-
Elute the ADC and analyze by LC-MS to determine the change in the drug-to-antibody ratio (DAR) over time. A stable linker will show minimal change in DAR.
-
For free payload analysis, perform a protein precipitation and liquid-liquid extraction on the plasma samples.
-
Quantify the released payload in the supernatant using a calibrated LC-MS/MS method.
Protocol 2: In Vitro Off-Target Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of the ADC on antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
ADC of interest and control ADCs
-
Free DM1 payload
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs, unconjugated antibody, and free DM1 payload.
-
Treat the cells with the different concentrations and incubate for 72-120 hours.
-
Measure cell viability using a suitable colorimetric or luminescent assay.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each condition. A significantly higher IC50 value for the antigen-negative cell line indicates high specificity.
Protocol 3: Tissue Cross-Reactivity Study Using Immunohistochemistry (IHC)
Objective: To assess the binding of the ADC to a panel of normal human tissues to identify potential off-target binding.
Materials:
-
ADC of interest
-
Unconjugated (naked) antibody as a positive control
-
Isotype control antibody as a negative control
-
Frozen normal human tissue microarrays (TMAs) from a diverse range of organs
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chromogenic substrate (e.g., DAB)
-
Microscope
Procedure:
-
Optimize the staining protocol for the unconjugated antibody on a known positive control tissue.
-
Apply the ADC, unconjugated antibody, and isotype control to sections of the human tissue microarrays.
-
Incubate, wash, and then apply the secondary antibody.
-
Add the chromogenic substrate and develop the stain.
-
A pathologist should score the staining intensity and distribution for each tissue type.
-
Compare the staining pattern of the ADC to the unconjugated antibody. Any staining observed with the ADC that is not present with the unconjugated antibody may indicate off-target binding of the linker-payload.
Visualizing Workflows and Concepts
To further clarify the experimental processes and the underlying principles of ADC cross-reactivity, the following diagrams are provided.
Conclusion
The this compound drug-linker system offers a promising platform for the development of next-generation ADCs, primarily due to the highly specific and efficient nature of copper-free click chemistry. This can contribute to a more homogeneous product with a potentially improved safety profile. However, comprehensive cross-reactivity studies are indispensable. The stability of the non-cleavable linker is expected to be high, minimizing premature payload release and associated off-target toxicities. The ultimate specificity and potential for off-target effects will be dictated by the careful selection of a highly specific monoclonal antibody and a thorough preclinical safety evaluation using the methodologies outlined in this guide. For any ADC candidate, a multifaceted approach combining in vitro stability and cytotoxicity assays with in vivo animal studies in relevant species is essential for a complete understanding of its cross-reactivity profile and for predicting its clinical safety and efficacy.
References
Safety Operating Guide
Proper Disposal of DBCO-PEG4-Ahx-DM1: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of the cytotoxic agent-linker conjugate DBCO-PEG4-Ahx-DM1 are outlined below. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the proper disposal of this compound. This compound is an antibody-drug conjugate (ADC) linker containing the potent microtubule inhibitor DM1, a maytansinoid derivative classified as a cytotoxic substance.[1][2][3][4][5] Due to its cytotoxic nature, all waste generated from its use must be treated as hazardous.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult the product's Safety Data Sheet (SDS) for specific handling instructions. Personal Protective Equipment (PPE) is mandatory and should be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, double-gloving recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Body Protection | Laboratory coat or disposable gown | To prevent skin contact. |
| Respiratory | Use in a certified chemical fume hood | To avoid inhalation of any aerosols or dust. |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of cytotoxic waste is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be considered cytotoxic waste.
Experimental Protocol: Waste Segregation
-
Designate a Waste Area: Before starting your experiment, designate a specific area within the chemical fume hood for the collection of all this compound waste.
-
Use Appropriate Containers: Utilize clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are often color-coded (e.g., purple or red) and must bear the cytotoxic hazard symbol.
-
Collect Solid Waste: All contaminated solid waste, including vials, pipette tips, gloves, gowns, and any absorbent materials used for spills, must be placed directly into the designated cytotoxic solid waste container.
-
Collect Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled cytotoxic liquid waste container. Do not mix with other chemical waste streams.
-
Sharps Disposal: Any contaminated sharps, such as needles or syringes, must be disposed of in a designated cytotoxic sharps container.
Decontamination Procedures
All non-disposable equipment and work surfaces must be thoroughly decontaminated after handling this compound.
Experimental Protocol: Decontamination
-
Prepare Decontamination Solution: A solution of 70% ethanol or a suitable laboratory disinfectant should be used.
-
Dispose of Cleaning Materials: All wipes and absorbent pads used for decontamination must be disposed of as cytotoxic solid waste.
Final Disposal Workflow
The final disposal of cytotoxic waste must be handled by a licensed hazardous waste disposal company. High-temperature incineration is the required method for destroying cytotoxic agents like DM1.
Below is a logical workflow for the entire disposal process, from waste generation to final disposal.
Spill Management
In the event of a spill, immediate action is required to minimize exposure and contamination.
Table 2: Spill Response Protocol
| Step | Action |
| 1. Evacuate | Alert others in the area and evacuate if the spill is large or outside of a containment hood. |
| 2. Secure | Secure the area to prevent entry. |
| 3. PPE | Don appropriate PPE, including double gloves and respiratory protection if necessary. |
| 4. Contain | Cover the spill with absorbent material, working from the outside in. |
| 5. Clean | Carefully collect the absorbent material and place it in the cytotoxic solid waste container. |
| 6. Decontaminate | Decontaminate the spill area thoroughly using an appropriate disinfectant. |
| 7. Report | Report the spill to your institution's Environmental Health and Safety (EHS) department. |
By adhering to these stringent disposal procedures, laboratories can ensure the safe management of the potent cytotoxic compound this compound, protecting both personnel and the wider environment. Always consult your institution's specific guidelines for hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-PEG4-Ahx-DM1
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with DBCO-PEG4-Ahx-DM1. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This compound is an antibody-drug conjugate (ADC) linker payload that combines a potent cytotoxic agent, DM1, with a DBCO linker for click chemistry applications. The high potency of the DM1 component necessitates stringent handling procedures.
Personal Protective Equipment (PPE)
The primary hazard associated with this compound is the mertansine (DM1) payload, a highly potent microtubule inhibitor that is fatal if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing genetic defects, cancer, and reproductive harm.[1][2] Therefore, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves compliant with ASTM D6978-05 standard.[3] | Provides a robust barrier against skin contact with the cytotoxic DM1. Double-gloving offers an additional layer of protection in case of a breach in the outer glove. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from accidental splashes or spills of the compound.[4] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Ensures protection against splashes and aerosols, which can cause severe eye damage.[5] |
| Respiratory Protection | A surgical mask is required at a minimum. For procedures with a risk of aerosol generation (e.g., sonication, vortexing), a fit-tested N95 respirator or higher is recommended. | Minimizes the risk of inhaling airborne particles of the potent compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and contamination of personal footwear. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risk.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow institutional protocols for hazardous material incidents.
-
Designated Storage: Store the compound in a clearly labeled, dedicated, and secure location with restricted access. The storage area should be cool, dry, and well-ventilated.
-
Temperature Control: Adhere to the manufacturer's recommended storage temperature, typically -20°C or -80°C, to maintain compound stability.
Preparation and Handling Workflow
The following diagram outlines the standard workflow for preparing and handling this compound.
Experimental Protocols
Reconstitution:
-
Don all required PPE as specified in the table above.
-
Work within a certified chemical fume hood.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using a dedicated and calibrated pipette, add the appropriate volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
Conjugation Reaction:
-
All steps involving the handling of the reconstituted this compound should be performed in a chemical fume hood.
-
Carefully transfer the required volume of the stock solution to the reaction vessel containing the antibody or other molecule to be conjugated.
-
Follow the specific protocol for your "click chemistry" reaction, paying close attention to reaction times and temperatures.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, gowns, and shoe covers, must be considered hazardous cytotoxic waste.
-
Dedicated Waste Container: Collect all contaminated solid waste in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: Decontaminate all work surfaces and equipment with a suitable solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol rinse) after each use. All cleaning materials must also be disposed of as hazardous waste.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for cytotoxic waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
